molecular formula C12H17Cl2N3O6S B12401289 S-(1,2-Dichlorovinyl)glutathione-13C2,15N

S-(1,2-Dichlorovinyl)glutathione-13C2,15N

Cat. No.: B12401289
M. Wt: 405.2 g/mol
InChI Key: IXARYIJEQUJTIZ-BOSIMJCUSA-N
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Description

S-(1,2-Dichlorovinyl)glutathione-13C2,15N is a useful research compound. Its molecular formula is C12H17Cl2N3O6S and its molecular weight is 405.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H17Cl2N3O6S

Molecular Weight

405.2 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-3-[(Z)-1,2-dichloroethenyl]sulfanyl-1-(hydroxycarbonyl(113C)methyl(15N)amino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C12H17Cl2N3O6S/c13-3-8(14)24-5-7(11(21)16-4-10(19)20)17-9(18)2-1-6(15)12(22)23/h3,6-7H,1-2,4-5,15H2,(H,16,21)(H,17,18)(H,19,20)(H,22,23)/b8-3+/t6-,7-/m0/s1/i4+1,10+1,16+1

InChI Key

IXARYIJEQUJTIZ-BOSIMJCUSA-N

Isomeric SMILES

C(CC(=O)N[C@@H](CS/C(=C/Cl)/Cl)C(=O)[15NH][13CH2][13C](=O)O)[C@@H](C(=O)O)N

Canonical SMILES

C(CC(=O)NC(CSC(=CCl)Cl)C(=O)NCC(=O)O)C(C(=O)O)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of S-(1,2-Dichlorovinyl)glutathione Toxicity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(1,2-Dichlorovinyl)glutathione (DCVG) is a potent nephrotoxin formed from the glutathione S-transferase-mediated conjugation of the industrial solvent trichloroethylene (TCE). While initially a detoxification step, this conjugation marks the beginning of a bioactivation cascade that culminates in severe kidney damage. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning DCVG toxicity, with a focus on its metabolic activation, the generation of reactive intermediates, and the subsequent cellular and mitochondrial dysfunction. We will delve into the key enzymatic players, the resulting cellular pathology, and the experimental methodologies used to elucidate these intricate pathways. This document is intended to serve as a detailed resource for researchers and professionals in toxicology, pharmacology, and drug development who are investigating halogenated hydrocarbon toxicity and mechanisms of chemically-induced nephropathy.

Introduction: The Paradoxical Bioactivation of a Detoxification Product

The conjugation of xenobiotics with glutathione (GSH) is typically a critical detoxification pathway, rendering lipophilic compounds more water-soluble and facilitating their excretion. However, in the case of trichloroethylene (TCE), this process paradoxically initiates a toxification cascade.[1] TCE, a widespread environmental contaminant, undergoes metabolism via two primary routes: cytochrome P450 (P450)-dependent oxidation and conjugation with GSH.[2] While the P450 pathway generates metabolites primarily associated with liver and lung toxicity, the GSH conjugation pathway is directly linked to nephrotoxicity.[2]

The initial step in this nephrotoxic pathway is the formation of S-(1,2-dichlorovinyl)glutathione (DCVG) from TCE and GSH, a reaction catalyzed by glutathione S-transferases (GSTs).[1] This conjugation can occur in various tissues, but the liver is a primary site due to its high concentration of GSTs.[1] The resulting DCVG is then transported to the kidneys, the principal target organ for its toxicity.[2] This guide will dissect the subsequent metabolic steps and molecular events that transform the seemingly benign GSH conjugate into a potent kidney toxicant.

The Metabolic Journey of DCVG: From Conjugate to Reactive Intermediate

The toxicity of DCVG is not inherent to the molecule itself but is a consequence of its sequential enzymatic processing within the kidney, particularly in the proximal tubule cells. This multi-step bioactivation pathway is crucial to understanding the mechanism of toxicity.

The Role of Gamma-Glutamyl Transpeptidase (GGT)

Upon reaching the kidneys, DCVG is first acted upon by gamma-glutamyl transpeptidase (GGT), an enzyme located on the outer surface of the cell membrane.[3][4] GGT cleaves the γ-glutamyl bond of DCVG, releasing glutamic acid and forming S-(1,2-dichlorovinyl)cysteinylglycine (DCVCG).[5][6] The indispensable role of GGT in DCVG-induced nephrotoxicity has been demonstrated in studies where inhibition of GGT with agents like Acivicin (AT-125) provided protection against DCVG's toxic effects.[7][8]

Formation of the Proximate Toxin: S-(1,2-Dichlorovinyl)-L-cysteine (DCVC)

The dipeptide DCVCG is further hydrolyzed by dipeptidases on the proximal tubular brush-border membrane to yield the corresponding cysteine conjugate, S-(1,2-dichlorovinyl)-L-cysteine (DCVC).[1][9] DCVC is considered the proximate nephrotoxin, being more toxic than its precursor, DCVG, in in vitro models.[10] The increased toxicity of DCVG in the presence of GGT further supports that its metabolism to DCVC is a critical rate-limiting step in the bioactivation process.[10]

The Final Activation Step: Cysteine Conjugate β-Lyase

The ultimate bioactivation of DCVC is catalyzed by cysteine conjugate β-lyase, a pyridoxal 5'-phosphate-dependent enzyme.[9][11] This enzyme, also known as S-alkylcysteine lyase, is present in both the cytosol and mitochondria of kidney cells.[7] β-lyase mediates a β-elimination reaction, cleaving the C-S bond of DCVC to produce pyruvate, ammonia, and a highly reactive sulfur-containing fragment, 1,2-dichloroethylenethiol.[12][13] This thiol is unstable and can lose a molecule of HCl to form the highly electrophilic chlorothioketene.[12]

The central role of β-lyase in DCVC-induced toxicity is supported by several lines of evidence:

  • Inhibition of β-lyase activity with aminooxyacetic acid (AOAA) protects against DCVC-induced nephrotoxicity.[7][10]

  • Analogs of DCVC that cannot be cleaved by β-lyase, such as S-(1,2-dichlorovinyl)-DL-α-methylcysteine, are not nephrotoxic.[7]

  • Incubation of cells with radiolabeled DCVC leads to the covalent binding of the radiolabel to cellular macromolecules, a process that is inhibited by AOAA.[10]

The reactive intermediates generated by the β-lyase reaction, particularly chlorothioketene, are potent electrophiles that can readily react with cellular nucleophiles, such as proteins and nucleic acids, leading to widespread cellular damage.[12]

Molecular Mechanisms of DCVG-Induced Cellular Injury

The generation of reactive electrophiles from the bioactivation of DCVG triggers a cascade of detrimental cellular events, ultimately leading to cell death and tissue necrosis in the renal proximal tubules. The primary targets of these reactive metabolites appear to be the mitochondria.

Mitochondrial Dysfunction: The Epicenter of Toxicity

Mitochondria are particularly susceptible to the toxic effects of DCVC-derived metabolites.[13] This is due to the presence of β-lyase within the mitochondria, leading to the in-situ generation of reactive species in close proximity to critical mitochondrial components.[7] The consequences of this targeted mitochondrial assault are multifaceted:

  • Inhibition of Mitochondrial Respiration: DCVC and its metabolites have been shown to inhibit succinate-dependent oxygen consumption, indicating a disruption of the electron transport chain.[5] This impairment of oxidative phosphorylation leads to a significant decrease in cellular ATP production.[5]

  • Impaired Calcium Sequestration: DCVC has been observed to inhibit mitochondrial Ca2+ sequestration, which can disrupt cellular calcium homeostasis and contribute to cell injury.[5]

  • Increased Oxidative Stress: The disruption of the electron transport chain can lead to the increased production of reactive oxygen species (ROS), such as superoxide anion and hydrogen peroxide.[14][15] This exacerbates cellular damage through lipid peroxidation, protein oxidation, and DNA damage.

The profound mitochondrial dysfunction is a key initiating event in DCVG-induced nephrotoxicity, strongly correlating with decreases in cell viability.[5]

Oxidative Stress and Apoptosis

The combination of direct covalent modification of cellular macromolecules by reactive electrophiles and the mitochondrial production of ROS creates a state of severe oxidative stress.[16][17] This oxidative stress is a potent trigger for apoptosis, or programmed cell death.[16][18] Key features of apoptosis observed in DCVG/DCVC toxicity include:

  • Cytochrome c Release: Damage to the mitochondrial membrane can lead to the release of cytochrome c into the cytosol.[16]

  • Caspase Activation: Cytosolic cytochrome c, in conjunction with other factors, activates a cascade of proteases known as caspases, which are the executioners of apoptosis.[16]

  • DNA Fragmentation: Activated caspases lead to the characteristic fragmentation of nuclear DNA, a hallmark of apoptotic cell death.

While apoptosis is a primary mode of cell death, at higher concentrations of the toxin, necrosis can also occur.[18]

Experimental Workflows and Methodologies

The elucidation of the toxic mechanism of DCVG has relied on a variety of in vitro and in vivo experimental models and analytical techniques.

In Vitro Models for Studying Nephrotoxicity
  • Isolated Kidney Cells: Primary cultures of human or rat proximal tubular cells are valuable models for studying the direct cellular effects of DCVG and its metabolites.[5][10] These models allow for the investigation of dose-dependent toxicity, metabolic pathways, and the efficacy of potential inhibitors.

  • 3D In Vitro Models: More advanced models, such as kidney organoids and kidney-on-a-chip platforms, offer a more physiologically relevant microenvironment for assessing nephrotoxicity.[19][20] These models can better recapitulate the complex cellular interactions and transport processes that occur in the kidney.[21]

Key Experimental Protocols

Protocol 1: Assay for Gamma-Glutamyl Transpeptidase (GGT) Activity

  • Principle: This assay measures the cleavage of a chromogenic GGT substrate, such as L-γ-glutamyl-p-nitroanilide.

  • Procedure:

    • Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), the substrate, and an acceptor molecule (e.g., glycylglycine).

    • Add the cell lysate or tissue homogenate to initiate the reaction.

    • Incubate at 37°C.

    • Measure the rate of formation of the product (p-nitroaniline) spectrophotometrically at 405 nm.

    • Calculate GGT activity based on the rate of product formation and the protein concentration of the sample.

Protocol 2: Measurement of Mitochondrial Respiration

  • Principle: High-resolution respirometry (e.g., using an Oroboros Oxygraph) is used to measure oxygen consumption rates in isolated mitochondria or intact cells.

  • Procedure:

    • Isolate mitochondria from kidney tissue or use intact cultured renal cells.

    • Add the mitochondrial preparation or cells to the respirometer chamber containing a specific respiration buffer.

    • Sequentially add various substrates and inhibitors of the electron transport chain (e.g., glutamate, malate, succinate, ADP, oligomycin, FCCP, rotenone, antimycin A) to assess different respiratory states (e.g., basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity).

    • Record and analyze the oxygen consumption rates to determine the effects of DCVC or its metabolites on mitochondrial function.

Protocol 3: TUNEL Assay for Apoptosis Detection

  • Principle: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.

  • Procedure:

    • Fix and permeabilize kidney tissue sections or cultured cells.

    • Incubate with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTP (e.g., fluorescein-dUTP). TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

    • Visualize the labeled cells using fluorescence microscopy.

    • Quantify the percentage of TUNEL-positive (apoptotic) cells.

Analytical Methods for Metabolite Detection

The identification and quantification of DCVG and its metabolites in biological samples are crucial for understanding its pharmacokinetics and metabolism. Mass spectrometry (MS) coupled with chromatographic separation techniques is the primary analytical tool for this purpose.[22][23]

Analytical TechniqueDescriptionApplication
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) Separates compounds based on their physicochemical properties followed by mass-based detection and fragmentation for structural elucidation.[24]Identification and quantification of DCVG, DCVCG, and DCVC in biological fluids and tissues.
GC-MS (Gas Chromatography-Mass Spectrometry) Used for the analysis of volatile and semi-volatile compounds. Derivatization may be required for non-volatile metabolites.[24]Analysis of smaller, more volatile metabolites or degradation products.

Visualization of Key Pathways

Metabolic Bioactivation of DCVG

DCVG Bioactivation Pathway cluster_0 Liver/Other Tissues cluster_1 Kidney Proximal Tubule TCE Trichloroethylene (TCE) DCVG S-(1,2-Dichlorovinyl)glutathione (DCVG) TCE->DCVG Glutathione S-Transferase GSH Glutathione (GSH) GSH->DCVG DCVCG S-(1,2-Dichlorovinyl)cysteinylglycine (DCVCG) DCVG->DCVCG γ-Glutamyl Transpeptidase (GGT) DCVC S-(1,2-Dichlorovinyl)-L-cysteine (DCVC) DCVCG->DCVC Dipeptidase Reactive_Metabolites Reactive Electrophiles (e.g., Chlorothioketene) DCVC->Reactive_Metabolites Cysteine Conjugate β-Lyase Cellular_Damage Covalent Binding to Macromolecules & Cell Injury Reactive_Metabolites->Cellular_Damage

Caption: Metabolic pathway of DCVG bioactivation.

Cellular Toxicity Cascade

DCVG Cellular Toxicity Reactive_Metabolites Reactive Electrophiles Mitochondrial_Dysfunction Mitochondrial Dysfunction Reactive_Metabolites->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress Reactive_Metabolites->Oxidative_Stress Inhibition_Respiration Inhibition of Respiration Mitochondrial_Dysfunction->Inhibition_Respiration ROS_Production Increased ROS Production Mitochondrial_Dysfunction->ROS_Production ATP_Depletion ATP Depletion Inhibition_Respiration->ATP_Depletion Apoptosis Apoptosis ATP_Depletion->Apoptosis ROS_Production->Oxidative_Stress Oxidative_Stress->Apoptosis Cell_Death Cell Death & Nephrotoxicity Apoptosis->Cell_Death

Sources

Introduction: Understanding S-(1,2-Dichlorovinyl)glutathione (DCVG) in Modern Toxicology

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biosynthesis of S-(1,2-Dichlorovinyl)glutathione

S-(1,2-Dichlorovinyl)glutathione (DCVG) is a critical metabolite in the study of xenobiotic bioactivation. It is the initial product of the glutathione (GSH) conjugation pathway for the industrial solvent and environmental contaminant, trichloroethylene (TCE).[1][2] While often considered a detoxification pathway, GSH conjugation of TCE represents a crucial bioactivation step, leading to the formation of highly reactive and toxic species.[1][3] This guide provides a comprehensive overview of the enzymatic synthesis of DCVG, its subsequent metabolic fate, and detailed protocols for its in vitro generation and analysis. For researchers in toxicology and drug development, a deep understanding of this pathway is essential for evaluating the nephrotoxic and carcinogenic risks associated with TCE exposure and for developing predictive models of xenobiotic metabolism.[3][4]

Section 1: The Core Biosynthetic Pathway: Glutathione S-Transferase-Mediated Conjugation

The biosynthesis of DCVG is an enzyme-catalyzed nucleophilic substitution reaction where glutathione (GSH) displaces a chlorine atom from trichloroethylene (TCE).[1] This process is not spontaneous; it is almost entirely dependent on the action of Glutathione S-transferases (GSTs), a superfamily of enzymes central to the metabolism of a vast array of electrophilic compounds.[5][6]

Causality of the Reaction: The GST enzyme's primary role is to activate the thiol group of GSH, lowering its pKa and converting it into a more potent nucleophile, the thiolate anion (GS⁻).[7] The enzyme then provides a binding site for the hydrophobic TCE molecule, orienting it for optimal attack by the thiolate.[7] This enzymatic control ensures both the efficiency and specificity of the conjugation.

Key Enzymatic Players and Tissue Specificity: The reaction occurs predominantly in the liver, owing to its high concentration of GSTs, which can constitute up to 5% of the total cytosolic protein.[1] However, the kidney also possesses significant capacity to catalyze DCVG formation.[8] Multiple GST isoforms are involved, with studies on recombinant human GSTs suggesting that GSTA1-1 and GSTA2-2 are key players in the liver, while GSTP1-1 may contribute to extrahepatic conjugation.[4] This isoform-specific activity, combined with genetic polymorphisms in GST genes, contributes to the high degree of inter-individual variability observed in TCE metabolism and susceptibility to its toxic effects.[3][5]

It is noteworthy that this conjugation can result in three different regioisomers: S-(1,2-trans-dichlorovinyl)-glutathione, S-(1,2-cis-dichlorovinyl)-glutathione, and S-(2,2-dichlorovinyl)-glutathione.[4][9] The ratios of these isomers differ between species, which has significant implications for risk assessment, as their downstream metabolites possess different toxic potentials.[4][9]

Diagram: Biosynthesis and Bioactivation Pathway of DCVG

DCVG_Pathway cluster_liver Hepatocyte (Liver) cluster_kidney Proximal Tubule Cell (Kidney) TCE Trichloroethylene (TCE) DCVG S-(1,2-Dichlorovinyl)glutathione (DCVG) TCE->DCVG GSTs GSH Glutathione (GSH) GSH->DCVG DCVG_kidney DCVG DCVG->DCVG_kidney Transport via Bloodstream DCVC S-(1,2-Dichlorovinyl)-L-cysteine (DCVC) ReactiveThiol Reactive Thiol Species (Toxicant) DCVC->ReactiveThiol Cysteine Conjugate β-lyase DCVCG S-(1,2-Dichlorovinyl)-L-cysteinylglycine DCVG_kidney->DCVCG γ-Glutamyltransferase (GGT) DCVCG->DCVC Dipeptidase

Caption: Metabolic pathway from TCE to the ultimate toxicant.

Section 2: A Validated Protocol for the In Vitro Biosynthesis of DCVG

This protocol describes a robust method for the enzymatic synthesis of DCVG using rat liver cytosol, a rich source of GSTs. The design emphasizes self-validation by including appropriate controls to ensure the observed product formation is enzymatic and not a result of spontaneous reaction or analytical artifacts.

Principle: The protocol relies on incubating TCE and GSH with a cytosolic protein fraction containing active GSTs. The reaction is then terminated, and the product (DCVG) is quantified using HPLC-MS/MS. The causality is confirmed by running parallel incubations without the enzyme source (blank), without the substrate (negative control), and with heat-inactivated enzyme (denatured control).

Materials and Reagents:

  • Rat Liver Cytosol: Prepared from fresh or frozen liver via homogenization and ultracentrifugation. Protein concentration determined by Bradford or BCA assay.

  • Trichloroethylene (TCE): High purity (≥99.5%).

  • Reduced Glutathione (GSH): Purity ≥98%.

  • Potassium Phosphate Buffer: 100 mM, pH 7.4.

  • Trichloroacetic Acid (TCA) or Acetonitrile (ACN) with 0.1% Formic Acid: For reaction termination and protein precipitation.

  • DCVG analytical standard: For calibration curve generation.

Experimental Protocol:

  • Preparation of Reaction Mixtures:

    • On ice, prepare 1.5 mL microcentrifuge tubes for each reaction condition (e.g., complete reaction, no-enzyme control, no-GSH control).

    • Prepare a master mix of potassium phosphate buffer and GSH. The final concentration of GSH in the reaction should be in the range of 1-5 mM.

    • Causality Check: For the "no-GSH" control, use buffer only.

  • Enzyme Addition:

    • Add liver cytosol to each tube to a final protein concentration of approximately 0.5-1.0 mg/mL.

    • Trustworthiness Check: For the "no-enzyme" control, add an equivalent volume of buffer instead of cytosol. For a "heat-inactivated" control, pre-boil the cytosol for 10 minutes before addition.

  • Initiation of Reaction:

    • Prepare a stock solution of TCE in a suitable solvent like ethanol or DMSO.

    • Add TCE to each tube to initiate the reaction. The final TCE concentration can be varied to study kinetics, but a starting point of 1-2 mM is common.[8] Ensure the final solvent concentration is low (<1%) to avoid inhibiting the enzymes.

    • Immediately cap the tubes tightly to prevent the volatile TCE from escaping.

    • Vortex gently to mix.

  • Incubation:

    • Incubate the reactions in a shaking water bath at 37°C. Incubation times can range from 30 to 120 minutes. A time-course experiment is recommended to determine the linear range of product formation.

  • Reaction Termination and Sample Preparation:

    • To terminate the reaction, add an equal volume of ice-cold acetonitrile containing 0.1% formic acid or a final concentration of 5% TCA. This will precipitate the proteins.

    • Vortex vigorously and incubate on ice for 20 minutes.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.

Diagram: Experimental Workflow for DCVG Synthesis and Analysis

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis reagents Prepare Reagents: - Liver Cytosol - GSH Solution - TCE Solution - Buffer mix Combine Reactants reagents->mix controls Setup Controls: - No Enzyme - No GSH - Heat Inactivated controls->mix incubate Incubate at 37°C (30-120 min) mix->incubate terminate Terminate Reaction (e.g., Acetonitrile) incubate->terminate centrifuge Centrifuge & Collect Supernatant terminate->centrifuge hplc HPLC-MS/MS Analysis centrifuge->hplc quantify Quantify DCVG (vs. Standard Curve) hplc->quantify

Caption: Step-by-step workflow for in vitro DCVG synthesis and analysis.

Section 3: Quantitative Analysis by HPLC-MS/MS

Accurate quantification of DCVG is paramount. While older methods used HPLC with UV detection, these are prone to significant interference from endogenous molecules, leading to vastly overestimated concentrations.[10] High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the authoritative standard, offering superior sensitivity and specificity.[10][11]

Protocol for HPLC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is typically used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient: A linear gradient from ~2-5% B to ~95% B over 5-10 minutes is a good starting point for separating DCVG from GSH and other components.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL of the supernatant from the terminated reaction.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is effective for DCVG.

    • Detection Mode: Multiple Reaction Monitoring (MRM) provides the highest specificity and sensitivity.

    • MRM Transitions: The specific parent ion (Q1) to product ion (Q3) transitions for DCVG must be determined by infusing a pure standard. For S-(1,2-Dichlorovinyl)glutathione (C11H15Cl2N3O6S, MW ≈ 402.26 g/mol ), one would monitor the transition from the protonated parent ion [M+H]⁺ (m/z 402.0) to characteristic fragment ions.

  • Quantification:

    • A standard curve must be prepared using a certified DCVG standard, diluted in the same matrix as the samples (i.e., terminated reaction buffer without enzyme).

    • The peak area of the specific MRM transition for DCVG in the samples is compared against the standard curve to determine its concentration. The limit of detection for such methods can be as low as 0.001 nmol/mL.[11]

Table: Kinetic Parameters for DCVG Biosynthesis

This table summarizes published kinetic data, providing a reference for expected enzyme activity in different human tissue fractions.[8] Note the presence of two distinct enzyme systems (high and low affinity) in the liver.

Tissue FractionApparent Km (µM TCE)Vmax (nmol DCVG/min/mg protein)
Liver Cytosol
System 13338.77
System 222.74.27
Liver Microsomes
System 12503.10
System 229.41.42
Kidney Cytosol 26.30.81
Kidney Microsomes 1676.29

Section 4: The Toxicological Trajectory: Bioactivation in the Kidney

The formation of DCVG in the liver is only the beginning of the toxicological cascade. DCVG is transported via the bloodstream to the kidneys, where it is actively taken up by proximal tubular cells.[1][12] Here, it undergoes a series of enzymatic transformations that convert it into the ultimate nephrotoxin.[13]

  • Step 1: Removal of Glutamate. The ectoenzyme γ-glutamyltransferase (GGT), located on the brush-border membrane of proximal tubule cells, cleaves the γ-glutamyl residue from DCVG, yielding S-(1,2-dichlorovinyl)-L-cysteinylglycine (DCVCG).[1][14]

  • Step 2: Removal of Glycine. A dipeptidase then hydrolyzes the cysteinyl-glycine bond, releasing S-(1,2-dichlorovinyl)-L-cysteine (DCVC).[1]

  • Step 3: The Final Activation. DCVC is the key nephrotoxic intermediate. It is a substrate for the enzyme cysteine conjugate β-lyase, which cleaves the C-S bond.[3][13] This β-elimination reaction generates pyruvate, ammonia, and a highly unstable, reactive thiol species. It is this reactive metabolite that is believed to covalently bind to cellular macromolecules, disrupt mitochondrial function, induce oxidative stress, and ultimately lead to the cell death and necrosis characteristic of TCE-induced kidney damage.[14][15]

Understanding this full pathway is crucial, as it demonstrates that the initial GST-mediated biosynthesis of DCVG, while seemingly a simple conjugation, is the rate-limiting and committing step towards severe, organ-specific toxicity.

Conclusion

The biosynthesis of S-(1,2-Dichlorovinyl)glutathione is a cornerstone of trichloroethylene's metabolic activation. This guide has detailed the central role of Glutathione S-transferases, provided a robust framework for the in vitro synthesis and analysis of DCVG, and contextualized its formation as the critical initiating event in a pathway leading to nephrotoxicity. For researchers, mastering these concepts and techniques is fundamental to accurately assessing the risks of xenobiotic exposure and advancing the science of toxicology and drug safety.

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  • Runderink, K. J., Kanhai, W., Commandeur, J. N., & Vermeulen, N. P. (2021). Bioactivation of trichloroethylene to three regioisomeric glutathione conjugates by liver fractions and recombinant human glutathione transferases: Species differences and implications for human risk assessment. Toxicology Letters, 341, 94-106. [Link]

  • Lash, L. H., Elfarra, A. A., & Anders, M. W. (1986). Cytotoxicity of S-(1,2-Dichlorovinyl)glutathione and S-(1,2-Dichlorovinyl)-L-cysteine in isolated rat kidney cells. Journal of Biological Chemistry, 261(29), 13576-81. [Link]

  • Chakrabarti, S., & Tarakci, F. (1992). Species differences in the nephrotoxic response to S-(1,2-dichlorovinyl)glutathione. Toxicology Letters, 60(3), 343–351. [Link]

  • Cooper, A. J., & Hanigan, M. H. (2018). Glutathione conjugation of sesquimustard: in vitro investigation of potential biomarkers. Archives of Toxicology, 92(11), 3345–3358. [Link]

  • Dekant, W., Vamvakas, S., & Anders, M. W. (1990). Bioactivation of Hexachlorobutadiene by Glutathione Conjugation. Food and Chemical Toxicology, 28(4), 285–293. [Link]

  • Method for synthesis of glutathione in vitro. (2011).
  • El-Bayoumy, K., & Hecht, S. S. (1986). In vivo and in vitro formation of glutathione conjugates from the K-region epoxides of 1-nitropyrene. Carcinogenesis, 7(8), 1329–1333. [Link]

  • Kanhai, W., Commandeur, J. N., & Vermeulen, N. P. (1999). Brain uptake of S-(1,2-dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-L-cysteine, the glutathione and cysteine S-conjugates of the neurotoxin dichloroacetylene. Archives of Toxicology, 73(8-9), 455-461. [Link]

  • Zhang, F., Bartels, M. J., & Pottenger, L. H. (2018). Analytical methods impact estimates of trichloroethylene's glutathione conjugation and risk assessment. Toxicology Letters, 295, 172-181. [Link]

  • Chen, J. C., Stevens, J. L., Trifillis, A. L., & Jones, T. W. (1990). Peroxidative damage and nephrotoxicity of dichlorovinylcysteine in mice. Archives of Biochemistry and Biophysics, 278(1), 226–232. [Link]

  • Hjerpe, D. L., & Gwaltney-Brant, S. M. (2002). Theoretical Study of the SNV Reaction of Trichloroethylene (TCE) and CH3S- as a Model for Glutathione Conjugation of TCE. Chemical Research in Toxicology, 15(11), 1468–1475. [Link]

  • Lash, L. H., Putt, D. A., Brashear, W. T., Abbas, R., Parker, J. C., & Fisher, J. W. (1999). Identification of S-(1,2-dichlorovinyl)glutathione in the Blood of Human Volunteers Exposed to Trichloroethylene. Journal of Toxicology and Environmental Health, Part A, 56(1), 1–21. [Link]

  • Cooper, A. J., & Hanigan, M. H. (2018). Enzymes Involved in Processing Glutathione Conjugates. Comprehensive Toxicology (Third Edition), 323–366. [Link]

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toxicokinetics of S-(1,2-Dichlorovinyl)glutathione

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Toxicokinetics of S-(1,2-Dichlorovinyl)glutathione

Authored by: A Senior Application Scientist

Introduction: The Bioactivation Paradigm of S-(1,2-Dichlorovinyl)glutathione

S-(1,2-Dichlorovinyl)glutathione (DCVG) represents a critical case study in toxicology, demonstrating how the metabolic process of glutathione conjugation, typically a detoxification pathway, can lead to potent bioactivation and severe organ-specific toxicity.[1][2] Formed from the metabolism of common industrial solvents such as trichloroethylene (TCE) and dichloroacetylene, DCVG is not the ultimate toxicant but rather a stable precursor that is transported to and processed within the target organ, primarily the kidney, to generate a highly reactive and destructive species.[3][4][5] This guide provides a comprehensive overview of the toxicokinetic profile of DCVG, detailing its absorption, distribution, and metabolism, and elucidating the molecular mechanisms that underpin its potent nephrotoxicity and neurotoxicity. Understanding this pathway is paramount for researchers in drug development and environmental health, as it offers crucial insights into predicting and mitigating chemical-induced toxicities.

Section 1: Absorption and Distribution - The Journey to the Target Organ

The journey of DCVG from its site of formation, predominantly the liver, to its primary target, the kidney, is a highly orchestrated process mediated by specific transport systems. This selective uptake is a key determinant of its organ-specific toxicity.

Renal Uptake: An Active Transport Mechanism

The selective and potent nephrotoxicity of DCVG is largely attributable to its efficient uptake into renal proximal tubular cells.[6] This is not a passive process; rather, it relies on active transport mechanisms located on the basolateral membrane of these cells.

  • Role of Organic Anion Transporters: The uptake of DCVG is mediated by a sodium-coupled transport system.[7] This process is electrogenic, meaning it is driven by both the sodium gradient and the membrane potential, allowing for transport against a concentration gradient.[7] The system shows specificity for the γ-glutamyl moiety of glutathione, as uptake is inhibited by glutathione and its derivatives but not by the corresponding cysteine conjugate, S-(1,2-dichlorovinyl)cysteine (DCVC).[7]

  • Probenecid Inhibition: Crucially, this transport can be inhibited by probenecid, a classic inhibitor of organic anion transport systems.[6][7][8] This finding provides strong evidence for the involvement of these transporters in delivering circulating DCVG to the kidney cells, thereby concentrating the pro-toxin at its site of action.[7][8]

Systemic Distribution and Gender-Specific Differences

Following its formation, DCVG is distributed systemically via the bloodstream. Studies in both animals and humans have revealed its presence in blood, liver, and kidneys.[9][10]

  • Animal Studies: In rats administered TCE, DCVG and its downstream metabolite DCVC were recovered in the liver, kidneys, and blood. Interestingly, these studies revealed gender-dependent differences, with generally higher amounts of DCVG found in female rats.[9]

  • Human Exposure Data: Direct evidence in humans comes from volunteers exposed to TCE. DCVG was identified in the blood of all subjects, confirming this metabolic pathway is active in humans. A striking gender difference was observed, with male subjects exhibiting a maximal blood concentration of DCVG that was approximately 3.4-fold greater than in female subjects.[10] This suggests that males may have a greater potential risk for TCE-induced renal toxicity.[10]

  • Neurotoxicity and Brain Uptake: Beyond the kidney, DCVG and DCVC are implicated in the neurotoxicity of parent compounds like dichloroacetylene.[3][11] Studies have demonstrated that both DCVG and its metabolite DCVC can be taken up by the brain, providing a mechanistic basis for their neurotoxic effects.[3]

Section 2: Metabolism - The Crux of Bioactivation

The toxicity of DCVG is entirely dependent on its sequential metabolic conversion into a highly reactive electrophile. This multi-step process, involving enzymes concentrated in the kidney, is a classic example of lethal synthesis.

The Mercapturic Acid Pathway: A Double-Edged Sword

The metabolism of DCVG follows the initial steps of the mercapturic acid pathway, a route typically associated with detoxification and excretion.[12]

  • Formation of DCVG: The process begins in the liver, where xenobiotics like TCE are conjugated with glutathione (GSH) in a reaction that can be catalyzed by glutathione S-transferases (GSTs).[1][4][5]

  • Conversion to DCVC: Circulating DCVG is transported to the kidney, where it is sequentially cleaved by two enzymes located on the brush-border membrane of proximal tubule cells:

    • γ-Glutamyltransferase (GGT): This enzyme removes the γ-glutamyl residue.[4][12]

    • Dipeptidases: These enzymes then remove the glycine residue, yielding the cysteine S-conjugate, S-(1,2-dichlorovinyl)-L-cysteine (DCVC).[4][12]

The high concentration of GGT in the kidney is a critical factor in the organ-specific toxicity of DCVG.[6][13] The resulting metabolite, DCVC, is considered the penultimate nephrotoxic species.[4][9]

The Bioactivation Step: Cysteine Conjugate β-lyase

The fate of DCVC determines whether toxicity or detoxification occurs. The key bioactivation step is catalyzed by the renal enzyme cysteine conjugate β-lyase.[5][8]

  • Mechanism: This pyridoxal 5'-phosphate (PLP)-dependent enzyme, located in both the cytosol and mitochondria of proximal tubule cells, catalyzes a β-elimination reaction.[6][12] This reaction cleaves the C-S bond of DCVC, releasing pyruvate, ammonia, and a highly unstable sulfur-containing fragment.[4][12]

  • Formation of the Ultimate Toxicant: The fragment generated is a reactive thiol that is believed to rearrange to an electrophilic thioketene.[1][2] This species is the ultimate toxicant, responsible for the cellular damage that follows.[2]

The Detoxification Route: N-Acetylation

An alternative, competing pathway for DCVC is N-acetylation, catalyzed by cysteine S-conjugate N-acetyltransferase (NAT).[4] This reaction converts DCVC into N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NAcDCVC), a mercapturic acid.[4][5] NAcDCVC is more water-soluble and is readily excreted in the urine, representing a detoxification and elimination pathway.[5][13] The balance between the β-lyase and N-acetyltransferase pathways is a crucial determinant of the ultimate toxicological outcome.

Visualizing the Metabolic Fate of DCVG

The metabolic processing of DCVG involves a critical branch point that determines whether detoxification or bioactivation and toxicity will occur.

DCVG Metabolism cluster_0 Hepatic Formation cluster_1 Systemic Circulation / Renal Uptake cluster_2 Renal Metabolism TCE Trichloroethylene (TCE) DCVG S-(1,2-Dichlorovinyl)glutathione (DCVG) TCE->DCVG  Glutathione  S-Transferase DCVC S-(1,2-Dichlorovinyl)-L-cysteine (DCVC) DCVG->DCVC  γ-Glutamyltransferase  & Dipeptidase Toxic Reactive Thiol / Thioketene DCVC->Toxic Cysteine Conjugate β-lyase (Bioactivation) Detox N-Acetyl-DCVC (Mercapturate) DCVC->Detox N-Acetyltransferase (Detoxification) Toxicity Macromolecule Binding & Cell Death Toxic->Toxicity Excretion Urinary Excretion Detox->Excretion Nephrotoxicity Mechanism cluster_cell Renal Proximal Tubule Cell cluster_mito Mitochondrial Damage Uptake DCVG Uptake via Organic Anion Transporter Metabolism Metabolism to DCVC, then Reactive Metabolite via β-lyase Uptake->Metabolism Resp Inhibition of Respiration Metabolism->Resp Covalent Covalent Binding to Macromolecules Metabolism->Covalent ATP ATP Depletion Resp->ATP Death Necrotic Cell Death ATP->Death Ca Impaired Ca2+ Sequestration Ca->Death Covalent->Death Blood DCVG in Bloodstream Blood->Uptake

Caption: Mechanism of DCVG-induced nephrotoxicity in a renal proximal tubule cell.

Section 4: Methodologies for Studying DCVG Toxicokinetics

Investigating the complex toxicokinetics of DCVG requires a multi-faceted approach, combining in vivo, in vitro, and analytical techniques. The choice of methodology is driven by the specific question being asked, from systemic disposition to the intimate details of enzymatic conversion.

In Vivo Toxicokinetic and Toxicity Studies

Causality: In vivo studies are indispensable for understanding how a substance is handled by a whole organism, integrating the processes of absorption, distribution, metabolism, and excretion and linking them to a toxicological outcome. [14][15]They are the gold standard for assessing organ-specific toxicity and gender- or species-specific differences. [16] Protocol: Rodent Model of DCVG-Induced Nephrotoxicity

  • Animal Model Selection: Fischer 344 rats are a commonly used strain for studying nephrotoxicity. [8][9]Other species like mice, hamsters, or guinea pigs can be used to investigate species-specific differences. [16]2. Dosing: Administer DCVG via intraperitoneal (i.p.) or intravenous (i.v.) injection. Doses can range from 165 to 330 µmol/kg to establish a dose-response relationship. [16]A vehicle control group (e.g., physiological saline) is essential.

  • Sample Collection (Timed):

    • Urine: Collect urine for 24 hours post-dosing in metabolic cages to analyze for biomarkers of kidney damage and excreted metabolites. [16] * Blood: Collect blood samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) via tail vein or cardiac puncture at termination. Plasma is separated for toxicokinetic analysis and clinical chemistry. [9][10] * Tissues: At the end of the study (e.g., 24 or 48 hours), euthanize animals and harvest kidneys, liver, and other relevant organs. One kidney should be fixed in formalin for histopathology, while portions of the other tissues are snap-frozen for metabolite analysis. [9]4. Endpoint Analysis:

    • Clinical Chemistry: Analyze blood for blood urea nitrogen (BUN) and plasma for creatinine as indicators of kidney function. [8] * Urinalysis: Measure urinary glucose, total protein, and kidney-specific enzymes like N-acetyl-β-D-glucosaminidase (NAG) and γ-glutamyl transpeptidase (GGT) as markers of tubular damage. [16] * Histopathology: Process fixed kidney tissues, stain with Hematoxylin and Eosin (H&E), and examine microscopically for evidence of proximal tubular necrosis. [16] * Metabolite Quantification: Analyze plasma, urine, and tissue homogenates for DCVG and its metabolites (DCVC, NAcDCVC) using analytical techniques like HPLC-MS/MS. [5][17]This data is used to calculate pharmacokinetic parameters.

In Vitro Models for Mechanistic Insights

Causality: In vitro models allow for the dissection of cellular and molecular mechanisms in a controlled environment, free from the complexities of a whole organism. [18][19]They are ideal for identifying cellular targets, elucidating metabolic pathways, and screening for inhibitors. [20] Protocol: Cytotoxicity and Mitochondrial Function in Isolated Kidney Cells

  • Model System: Isolate proximal tubular cells from rat kidneys using collagenase perfusion methods. [6]Alternatively, established renal cell lines (e.g., LLC-PK1, HK-2) can be used, though they may have different metabolic capacities. [18]2. Experimental Setup:

    • Culture the isolated cells or cell lines in appropriate media.

    • Expose cells to varying concentrations of DCVG or DCVC for different durations (e.g., 1, 2, 4, 8 hours) to establish concentration- and time-dependence. [6] * Self-Validation: To confirm the metabolic pathway, co-incubate cells with specific inhibitors:

      • AT-125: Inhibitor of γ-glutamyltransferase (GGT), should block DCVG toxicity. [6] * Aminooxyacetic acid (AOAA): Inhibitor of cysteine conjugate β-lyase, should block both DCVG and DCVC toxicity. [6] * Probenecid: Inhibitor of organic anion transport, should reduce DCVG toxicity. [6]3. Endpoint Analysis:

    • Cytotoxicity: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of plasma membrane damage and cell death. [21] * Mitochondrial Respiration: Use an oxygen electrode (e.g., Clark-type) or a high-resolution respirometry system to measure oxygen consumption in isolated mitochondria or digitonin-permeabilized cells. Assess respiration using different substrates (e.g., succinate for Complex II, glutamate/malate for Complex I). [6] * Cellular ATP Levels: Lyse cells at the end of the exposure period and measure ATP content using a luciferin-luciferase-based bioluminescence assay. [6]

Visualizing the In Vivo Experimental Workflow

A structured workflow is critical for the successful execution of an in vivo toxicokinetic study, ensuring that all necessary data is collected systematically.

In Vivo Workflow cluster_samples Samples cluster_analysis Analysis Types start Start: Hypothesis & Study Design dosing Animal Dosing (i.v. or i.p.) (DCVG vs. Vehicle) start->dosing collection Timed Sample Collection dosing->collection blood Blood/Plasma collection->blood urine Urine collection->urine tissue Kidney, Liver collection->tissue analysis Multi-Endpoint Analysis blood->analysis urine->analysis tissue->analysis pk Pharmacokinetics (LC-MS) data Data Integration & Interpretation pk->data clinchem Clinical Chemistry (BUN) clinchem->data histo Histopathology (H&E) histo->data end Conclusion data->end

Caption: Experimental workflow for an in vivo toxicokinetic and toxicity study of DCVG.

Quantitative and Kinetic Data

Quantitative analysis of enzyme kinetics and pharmacokinetic parameters is essential for building predictive models of toxicity.

ParameterValueContextSource
DCVG Biosynthesis Enzymatic formation of DCVG from dichloroacetylene and glutathione in rat liver mitochondria.[11]
Km0.40 ± 0.28 mMMichaelis constant for glutathione as the variable substrate.[11]
Vmax487 ± 90.3 nmol/mg protein/minMaximum reaction velocity.[11]
TCE Metabolism to DCVG Kinetics of trichloroethylene (TCE) metabolism to DCVG in freshly isolated human proximal tubular cells.[4]
Apparent Km (High Affinity)0.51 mMMichaelis constant for the high-affinity enzyme component.[4]
Apparent Vmax (High Affinity)0.10 nmol/min per mg proteinMaximum velocity for the high-affinity enzyme component.[4]
Apparent Km (Low Affinity)24.9 mMMichaelis constant for the low-affinity enzyme component.[4]
Apparent Vmax (Low Affinity)1.0 nmol/min per mg proteinMaximum velocity for the low-affinity enzyme component.[4]
Human Pharmacokinetics Blood DCVG levels in human volunteers exposed to 100 ppm TCE for 4 hours.[10]
Max. Blood Conc. (Males)46.1 ± 14.2 nmol/mlMaximal concentration of DCVG observed in the blood of male subjects.[10]
Max. Blood Conc. (Females)13.4 ± 6.6 nmol/mlMaximal concentration of DCVG observed in the blood of female subjects.[10]

Conclusion

The provide a compelling illustration of how metabolic processing dictates toxicological outcomes. Its journey, from formation in the liver to active transport into renal cells and subsequent bioactivation by a kidney-specific enzyme cascade, highlights a sophisticated mechanism of organ-specific toxicity. The ultimate damage is inflicted upon the mitochondria, leading to an energy crisis and cell death. For researchers in toxicology and drug development, the DCVG story serves as a crucial reminder that a comprehensive understanding of a compound's absorption, distribution, metabolism, and excretion is fundamental to predicting its safety profile. The experimental frameworks detailed herein provide a robust template for investigating such bioactivation-dependent toxicities, enabling the scientific community to build safer chemicals and therapeutics.

References

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chemical properties of S-(1,2-Dichlorovinyl)glutathione-13C2,15N

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of S-(1,2-Dichlorovinyl)glutathione-¹³C₂,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(1,2-Dichlorovinyl)glutathione (DCVG) is a significant metabolite of the industrial solvents trichloroethylene (TCE) and tetrachloroethylene (PCE).[1][2][3][4][5] Its formation represents a critical step in the bioactivation pathway leading to nephrotoxicity, making it a molecule of considerable interest in toxicology and drug safety assessment.[6][7][8][9] This guide provides a comprehensive overview of the chemical properties of a stable isotope-labeled form of this metabolite, S-(1,2-Dichlorovinyl)glutathione-¹³C₂,¹⁵N.

The incorporation of stable isotopes, such as carbon-13 (¹³C) and nitrogen-15 (¹⁵N), into a molecule creates an invaluable tool for modern analytical and metabolic research. These isotopes do not significantly alter the chemical reactivity or biological behavior of the molecule but provide a distinct mass signature that allows for its precise and unambiguous detection and quantification, particularly in complex biological matrices. This guide will delve into the synthesis, metabolism, toxicological implications, and analytical methodologies for S-(1,2-Dichlorovinyl)glutathione-¹³C₂,¹⁵N, highlighting its application as a crucial internal standard and tracer in toxicological and drug development studies.

Chemical Properties

Structure and Nomenclature

The chemical structure of S-(1,2-Dichlorovinyl)glutathione-¹³C₂,¹⁵N is identical to its unlabeled counterpart, with the exception of the isotopic substitution within the glycine moiety of the glutathione backbone.

IUPAC Name: (2S)-2-amino-5-[[(2R)-1-([(¹³C₂)carboxymethyl]¹⁵N-amino)-3-[(E)-1,2-dichloroethenyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Common Abbreviations: DCVG-¹³C₂,¹⁵N

The ¹³C labels are located on the two carbon atoms of the glycine residue, and the ¹⁵N label is on the nitrogen atom of the same residue. This specific labeling pattern provides a significant mass shift for the entire molecule and for fragments containing the glycine portion, which is highly advantageous for mass spectrometry-based analysis.

Physical Properties

The introduction of stable isotopes results in a predictable increase in the molecular weight of the compound.

PropertyValueSource
Molecular Formula C₁₀¹³C₂H₁₇Cl₂¹⁵N₁N₂O₆SCalculated
Molecular Weight 405.23 g/mol [10]
Exact Mass 404.02 g/mol Calculated
Appearance White to off-white solid (presumed)N/A
Solubility Soluble in water and polar organic solvents (presumed)N/A

Biosynthesis and Metabolism

Formation of S-(1,2-Dichlorovinyl)glutathione

DCVG is formed from the conjugation of glutathione (GSH) with dichloroacetylene, a reactive intermediate in the metabolism of TCE and PCE.[11] This conjugation can occur both enzymatically, catalyzed by glutathione S-transferases (GSTs), and non-enzymatically.[12][13][14][15][16] The GST-catalyzed reaction is a key detoxification pathway for a wide range of xenobiotics.[12][13][14][15][16]

TCE Trichloroethylene (TCE) DCA Dichloroacetylene TCE->DCA Metabolism DCVG S-(1,2-Dichlorovinyl)glutathione (DCVG) DCA->DCVG Glutathione S-transferase (GST) GSH Glutathione (GSH) GSH->DCVG

Caption: Formation of DCVG from TCE.

Metabolic Fate and Bioactivation

Following its formation, DCVG undergoes further metabolism, primarily in the kidneys, to ultimately generate a potent nephrotoxin. This metabolic cascade is a critical component of its toxicological profile.[6][7][8]

  • Transport: DCVG is transported into the renal proximal tubule cells.

  • Enzymatic Cleavage: Within the kidney, γ-glutamyltransferase (GGT) and dipeptidases cleave the glutamate and glycine residues from DCVG, respectively.[6] This process yields S-(1,2-dichlorovinyl)-L-cysteine (DCVC).[7][8]

  • Bioactivation: DCVC is then bioactivated by the enzyme cysteine conjugate β-lyase, which cleaves the C-S bond to form a reactive thiol.[6] This reactive species is believed to be the ultimate toxicant responsible for the observed nephrotoxicity.[6]

DCVG S-(1,2-Dichlorovinyl)glutathione (DCVG) DCVC S-(1,2-Dichlorovinyl)-L-cysteine (DCVC) DCVG->DCVC γ-Glutamyltransferase & Dipeptidase ReactiveThiol Reactive Thiol DCVC->ReactiveThiol Cysteine Conjugate β-lyase Nephrotoxicity Nephrotoxicity ReactiveThiol->Nephrotoxicity

Caption: Metabolic bioactivation of DCVG.

The Role of Isotopic Labeling in Metabolic Studies

The use of S-(1,2-Dichlorovinyl)glutathione-¹³C₂,¹⁵N is instrumental in elucidating its metabolic fate. When introduced into a biological system, the labeled compound can be readily distinguished from its endogenous, unlabeled counterpart by mass spectrometry. This allows for:

  • Flux Analysis: Tracing the rate of formation and degradation of DCVG.

  • Metabolite Identification: Unambiguously identifying downstream metabolites that retain the ¹³C₂-¹⁵N-glycine moiety.

  • Quantitative Analysis: Accurately quantifying the concentration of DCVG and its metabolites in various tissues and biofluids by using the labeled compound as an internal standard.[17]

Toxicological Significance

Mechanism of Nephrotoxicity

The nephrotoxicity of DCVG is a direct consequence of its metabolic bioactivation in the kidneys.[6] The resulting reactive thiol can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction, oxidative stress, and ultimately, cell death in the renal proximal tubules.[6][9]

Application of Labeled DCVG in Toxicology

S-(1,2-Dichlorovinyl)glutathione-¹³C₂,¹⁵N serves as an essential tool in toxicological research and risk assessment.[18]

  • Internal Standard: Its primary application is as an internal standard for the accurate quantification of DCVG in biological samples.[19] This is crucial for establishing dose-response relationships and for pharmacokinetic modeling.

  • Mechanistic Studies: By tracing the labeled compound, researchers can gain deeper insights into the mechanisms of DCVG transport, metabolism, and covalent binding to cellular targets.

Analytical Methodologies

The analysis of DCVG and its isotopically labeled form relies on sensitive and specific analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of DCVG in biological matrices due to its high sensitivity and selectivity.[19][20][21][22][23][24][25]

Illustrative LC-MS/MS Protocol
  • Sample Preparation:

    • To 100 µL of plasma or tissue homogenate, add 10 µL of S-(1,2-Dichlorovinyl)glutathione-¹³C₂,¹⁵N internal standard solution (concentration to be optimized based on expected endogenous levels).

    • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase A.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometer Settings (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
DCVG (unlabeled)402.0273.1
DCVG-¹³C₂,¹⁵N405.0273.1

Note: The product ion for both labeled and unlabeled DCVG is the same, as the fragmentation results in the loss of the glycine moiety. The precursor ion, however, shows a +3 Da mass shift for the labeled compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of molecules.[26][27][28][29] While less sensitive than MS for quantitative analysis in biological samples, it is invaluable for confirming the structure of synthesized S-(1,2-Dichlorovinyl)glutathione-¹³C₂,¹⁵N and for studying its interactions with other molecules. The presence of ¹³C and ¹⁵N labels allows for specialized NMR experiments, such as ¹H-¹³C HSQC and ¹H-¹⁵N HSQC, which can provide detailed information about the chemical environment of the labeled atoms.

Illustrative NMR Analysis Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of S-(1,2-Dichlorovinyl)glutathione-¹³C₂,¹⁵N in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • NMR Experiments:

    • ¹H NMR: To determine the proton chemical shifts and coupling constants.

    • ¹³C NMR: To directly observe the chemical shifts of the ¹³C-labeled glycine carbons.

    • ¹H-¹³C HSQC: To correlate the protons of the glycine residue with their directly attached ¹³C atoms.

    • ¹H-¹⁵N HSQC: To correlate the amide proton of the glycine residue with the ¹⁵N atom.

  • Data Analysis: The resulting spectra would be analyzed to confirm the positions of the isotopic labels and to fully assign the chemical shifts of the molecule.

Conclusion

S-(1,2-Dichlorovinyl)glutathione-¹³C₂,¹⁵N is a vital research tool for scientists and professionals in the fields of toxicology, drug metabolism, and safety assessment. Its chemical properties are virtually identical to its unlabeled analog, yet its distinct mass signature allows for precise and accurate quantification and metabolic tracing. The use of this stable isotope-labeled standard is indispensable for robust analytical method development and for gaining a deeper understanding of the toxicokinetics and toxicodynamics of its parent compounds, trichloroethylene and tetrachloroethylene. This in-depth knowledge is crucial for informed risk assessment and for the development of safer chemicals and pharmaceuticals.

References
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  • Glutathione-dependent biosynthesis and bioactivation of S-(1,2-dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-L-cysteine, the glutathione and cysteine S-conjugates of dichloroacetylene, in rat tissues and subcellular fractions - PubMed. (n.d.). Retrieved January 3, 2026, from [Link]

  • Multiple roles for plant glutathione transferases in xenobiotic detoxification - Taylor & Francis. (n.d.). Retrieved January 3, 2026, from [Link]

  • Multiple roles for plant glutathione transferases in xenobiotic detoxification. (2010). Retrieved January 3, 2026, from [Link]

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  • Metabolism and Toxicity of Trichloroethylene and S-(1,2-Dichlorovinyl)-L-Cysteine in Freshly Isolated Human Proximal Tubular Cells - Oxford Academic. (n.d.). Retrieved January 3, 2026, from [Link]

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  • Investigations of Glutathione Conjugation in Vitro by 1H NMR Spectroscopy. Uncatalyzed and Glutathione Transferase-Catalyzed Reactions | Chemical Research in Toxicology - ACS Publications. (n.d.). Retrieved January 3, 2026, from [Link]

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An In-depth Technical Guide to S-(1,2-Dichlorovinyl)glutathione-¹³C₂,¹⁵N for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Toxicological Significance of S-(1,2-Dichlorovinyl)glutathione and its Isotopically Labeled Analog

S-(1,2-Dichlorovinyl)glutathione (DCVG) is a pivotal metabolite in the bioactivation of the industrial solvent trichloroethylene (TCE) and the neurotoxin dichloroacetylene.[1] Its formation, mediated by glutathione S-transferases, represents a critical step in a toxification pathway that can lead to severe organ damage, most notably nephrotoxicity (kidney damage) and neurotoxicity (nerve damage).[1][2][3] The subsequent metabolic processing of DCVG to S-(1,2-dichlorovinyl)-L-cysteine (DCVC) by γ-glutamyltransferase and a dipeptidase, followed by bioactivation via cysteine conjugate β-lyase, generates a reactive thiol that is implicated in cellular injury.[2]

The isotopically labeled analog, S-(1,2-Dichlorovinyl)glutathione-¹³C₂,¹⁵N, serves as an invaluable tool for researchers in toxicology, pharmacology, and drug development. The incorporation of stable isotopes (¹³C and ¹⁵N) allows for precise and unambiguous quantification of DCVG and its metabolites in complex biological matrices using mass spectrometry-based methods. This enables detailed investigations into the pharmacokinetics, metabolism, and mechanisms of toxicity of TCE and related compounds, facilitating a deeper understanding of their adverse effects and the development of potential therapeutic interventions. The use of stable isotope-labeled internal standards is a well-established strategy for enhancing the accuracy and reliability of quantitative bioanalytical assays.[2][4]

Commercial Availability

S-(1,2-Dichlorovinyl)glutathione-¹³C₂,¹⁵N is a specialized chemical available from a select number of suppliers that focus on research chemicals, stable isotope-labeled compounds, and analytical standards. Researchers can procure this compound from the following vendors:

SupplierProduct NameCatalog Number
TLC Pharmaceutical Standards S-(1,2-Dichlorovinyl)-Glutathione-¹³C₂-¹⁵NPG-252
CymitQuimica S-(1,2-Dichlorovinyl)-Glutathione-¹³C₂-¹⁵N4Z-PG-252
Axios Research S-(1,2-Dichlorovinyl)-Glutathione-¹³C₂-¹⁵NAR-G01502

Note: Availability and catalog numbers are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis and Purification

While S-(1,2-Dichlorovinyl)glutathione-¹³C₂,¹⁵N is commercially available, an understanding of its synthesis is crucial for specialized research applications that may require custom isotopic labeling patterns. The synthesis of glutathione conjugates can be approached through both enzymatic and chemical methods.

Enzymatic Synthesis

The biosynthesis of DCVG from dichloroacetylene and glutathione has been studied in various rat tissues.[1] This process can be catalyzed by microsomal and mitochondrial fractions of the liver.[1] For laboratory-scale synthesis, purified glutathione S-transferases (GSTs) can be employed.

Conceptual Experimental Workflow for Enzymatic Synthesis:

Enzymatic_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Purification Dichloroacetylene Dichloroacetylene GST Glutathione S-Transferase (GST) Dichloroacetylene->GST Labeled_GSH Glutathione-¹³C₂,¹⁵N Labeled_GSH->GST Labeled_DCVG S-(1,2-Dichlorovinyl)glutathione- ¹³C₂,¹⁵N GST->Labeled_DCVG Conjugation Purification HPLC Purification Labeled_DCVG->Purification

Caption: Enzymatic synthesis of labeled DCVG.

Step-by-Step Methodology:

  • Reaction Setup: In a suitable buffer (e.g., phosphate buffer, pH 7.4), combine isotopically labeled glutathione (Glutathione-¹³C₂,¹⁵N), purified glutathione S-transferase, and dichloroacetylene. The reaction should be performed in a well-ventilated fume hood due to the toxicity of dichloroacetylene.

  • Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified period. The reaction progress can be monitored by HPLC.

  • Quenching: Stop the reaction by adding a protein precipitating agent, such as acetonitrile or methanol.

  • Centrifugation: Centrifuge the mixture to pellet the precipitated protein.

  • Purification: The supernatant containing the synthesized S-(1,2-Dichlorovinyl)glutathione-¹³C₂,¹⁵N is then subjected to purification, typically by reversed-phase high-performance liquid chromatography (HPLC).

Chemical Synthesis

A general approach for the chemical synthesis of S-substituted glutathione conjugates involves the reaction of glutathione with a suitable electrophile. For S-(1,2-Dichlorovinyl)glutathione, the reaction would involve trichloroethylene or a related chlorinated ethylene species under basic conditions. A patented method for the synthesis of glutathione provides a general framework for the chemical coupling of the constituent amino acids, which can be adapted for the synthesis of its derivatives.

Purification Protocol (HPLC):

Purification of S-(1,2-Dichlorovinyl)glutathione-¹³C₂,¹⁵N from the reaction mixture is typically achieved using reversed-phase HPLC.

  • Column: A C18 column is commonly used.

  • Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the compound absorbs (typically around 210-230 nm) is used to monitor the elution of the product.

  • Fraction Collection: Fractions corresponding to the product peak are collected, pooled, and lyophilized to obtain the purified compound.

Analytical Characterization

Accurate characterization of S-(1,2-Dichlorovinyl)glutathione-¹³C₂,¹⁵N is essential for its use as an analytical standard. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and for structural elucidation through fragmentation analysis. For S-(1,2-Dichlorovinyl)glutathione-¹³C₂,¹⁵N, high-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) provides characteristic fragmentation patterns that can be used for identification and quantification.

The fragmentation of glutathione conjugates is well-characterized and typically involves cleavages at the peptide bonds and the thioether linkage.[5][6] The presence of the ¹³C₂ and ¹⁵N labels will result in a predictable mass shift in the precursor ion and in fragments containing the labeled glycine moiety, which is a key feature for its use as an internal standard.[2][4]

Expected Fragmentation Pattern:

A common fragmentation pathway for glutathione conjugates involves the neutral loss of the pyroglutamic acid moiety (129 Da). Other characteristic fragments correspond to the cysteinyl-glycine and the glutathione molecule itself. The MS/MS spectrum of S-(1,2-Dichlorovinyl)glutathione would show product ions resulting from the cleavage of the γ-glutamyl, cysteinyl, and glycinyl bonds, as well as the C-S bond.

Toxicological Profile and Mechanism of Action

S-(1,2-Dichlorovinyl)glutathione is a potent nephrotoxin.[2] Its toxicity is dependent on its metabolic activation within the kidney.

Metabolic Activation Pathway:

Metabolic_Activation cluster_metabolism Metabolic Pathway cluster_enzymes Key Enzymes cluster_toxicity Cellular Effects DCVG S-(1,2-Dichlorovinyl)glutathione (DCVG) DCVCG S-(1,2-Dichlorovinyl)cysteinylglycine DCVG->DCVCG GGT DCVC S-(1,2-Dichlorovinyl)-L-cysteine (DCVC) DCVCG->DCVC Dipeptidase Reactive_Thiol Reactive Thiol DCVC->Reactive_Thiol β-lyase Cell_Death Cell Death (Nephrotoxicity) Reactive_Thiol->Cell_Death Covalent Binding to Macromolecules GGT γ-Glutamyltransferase (GGT) Dipeptidase Dipeptidase Beta_Lyase Cysteine Conjugate β-lyase

Caption: Metabolic activation of DCVG leading to nephrotoxicity.

  • Uptake into Kidney Cells: DCVG is transported into renal proximal tubule cells.

  • Metabolism to DCVC: In the kidney, γ-glutamyltransferase (GGT) and dipeptidases metabolize DCVG to S-(1,2-dichlorovinyl)-L-cysteine (DCVC).[2]

  • Bioactivation by β-lyase: DCVC is a substrate for the enzyme cysteine conjugate β-lyase, which cleaves the C-S bond to generate a reactive thiol.[2]

  • Cellular Damage: This reactive intermediate can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and cell death, which manifests as nephrotoxicity.[2]

Studies have also indicated that DCVG can be transported into the brain, suggesting a potential role in the neurotoxicity associated with dichloroacetylene exposure.[3]

Applications in Research

The primary application of S-(1,2-Dichlorovinyl)glutathione-¹³C₂,¹⁵N is as an internal standard for the accurate quantification of unlabeled DCVG in biological samples using isotope dilution mass spectrometry. This is crucial for:

  • Toxicokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of TCE and its metabolites.

  • Biomarker Discovery: Quantifying DCVG levels as a biomarker of exposure to TCE.

  • Mechanistic Toxicology: Investigating the role of the glutathione conjugation pathway in the toxicity of various xenobiotics.

  • Drug Metabolism Studies: Assessing the potential for new drug candidates to form reactive metabolites that are trapped by glutathione. The use of a mixture of labeled and unlabeled glutathione is a powerful technique for detecting and characterizing such reactive intermediates.[2][4]

Conclusion

S-(1,2-Dichlorovinyl)glutathione-¹³C₂,¹⁵N is a critical tool for researchers working to understand the toxicology of trichloroethylene and other halogenated hydrocarbons. Its commercial availability provides a reliable source for this essential analytical standard. A thorough understanding of its synthesis, characterization, and toxicological significance, as outlined in this guide, will empower researchers to conduct more precise and insightful studies into the mechanisms of chemical-induced toxicity and to develop strategies for mitigating their harmful effects.

References

  • Glutathione-dependent biosynthesis and bioactivation of S-(1,2-dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-L-cysteine, the glutathione and cysteine S-conjugates of dichloroacetylene, in rat tissues and subcellular fractions. Drug Metabolism and Disposition. [Link]

  • Mechanism of S-(1,2-dichlorovinyl)glutathione-induced nephrotoxicity. PubMed. [Link]

  • Application of stable isotope labeled glutathione and rapid scanning mass spectrometers in detecting and characterizing reactive metabolites. PubMed. [Link]

  • A fragmentation-based method for the differentiation of glutathione conjugates by high-resolution mass spectrometry with electrospray ionization. PubMed. [Link]

  • Identification of S-(1,2-dichlorovinyl)glutathione in the Blood of Human Volunteers Exposed to Trichloroethylene. PubMed. [Link]

  • Brain uptake of S-(1,2-dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-L-cysteine, the glutathione and cysteine S-conjugates of the neurotoxin dichloroacetylene. PubMed. [Link]

  • Glutathione-dependent biosynthesis and bioactivation of S-(1,2-dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-L-cysteine, the glutathione and cysteine S-conjugates of dichloroacetylene, in rat tissues and subcellular fractions. PubMed. [Link]

  • Comparison of MS/MS and MSn fragmentation spectra of glutathione. ResearchGate. [Link]

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An In-depth Technical Guide on the Stability and Storage of Labeled Dendritic Cell-Vaccine Generation (DCVG)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the critical parameters governing the stability and storage of labeled dendritic cell (DC) vaccines. As autologous and allogeneic cell therapies advance, ensuring the viability, potency, and quality of the final DC product through optimized storage and handling protocols is paramount for clinical success.

Foundational Principles: The Imperative for Robust Stability Programs

Dendritic cells are the most potent antigen-presenting cells (APCs) and are central to initiating and modulating adaptive immune responses, making them a cornerstone of cancer immunotherapy.[1][2][3] The ex vivo generation of DCs involves differentiating monocytes or hematopoietic stem and progenitor cells into immature DCs, which are then loaded with tumor-associated antigens (TAAs) and matured to an activated state.[4][5] This multi-step process culminates in a cellular vaccine product that must be preserved until administration.

Given that DC-based vaccination often requires multiple doses over an extended period, the ability to produce a large batch of DCs at a single time point and cryopreserve them in ready-to-use aliquots is crucial for logistical feasibility and to minimize batch-to-batch variability.[6] Therefore, a well-defined stability and storage program is not merely a regulatory requirement but a scientific necessity to guarantee the consistent quality and efficacy of the DC vaccine.[7]

Critical to Quality Attributes (CQAs) for Stored DC Vaccines

The stability of a DC vaccine is defined by its ability to retain its critical quality attributes over time. These attributes are direct measures of the vaccine's potential to elicit a potent anti-tumor immune response.

Table 1: Key Quality Attributes for Stored Dendritic Cell Vaccines

Quality AttributeMeasurement Parameter(s)Rationale
Viability Percentage of live cells (e.g., via Trypan Blue exclusion or 7-AAD staining)Ensures a sufficient number of functional cells are administered. A minimum viability of >70% is a common release criterion.[8][9]
Identity & Purity Expression of DC-specific markers (e.g., CD11c, HLA-DR) and maturation markers (e.g., CD83, CD86)Confirms the cell population is the intended DC phenotype and has not de-differentiated or been overgrown by contaminating cells.[8][9]
Potency/Functionality T-cell stimulatory capacity (e.g., Mixed Lymphocyte Reaction), Cytokine secretion (e.g., IL-12p70), Antigen presentationDirectly assesses the biological activity of the DCs and their ability to activate T cells, which is the vaccine's mechanism of action.[10][11]
Sterility Absence of microbial contamination (bacteria, fungi, mycoplasma)Ensures patient safety.[7]
Endotoxin Levels Quantification of endotoxinsPrevents pyrogenic reactions in the patient.

A robust stability program will monitor these CQAs at defined time points throughout the proposed shelf-life of the cryopreserved product.[7]

Cryopreservation: The Cornerstone of Long-Term DC Vaccine Storage

Cryopreservation is the process of cooling and storing cells at very low temperatures to arrest biological activity and preserve them for future use.[12] For DC vaccines, this is the standard method for achieving long-term stability.

The "Why" Behind the Cryopreservation Protocol

The fundamental challenge in cryopreservation is to minimize the damage caused by ice crystal formation, both intracellularly and extracellularly. A slow, controlled-rate freezing process, typically around -1°C per minute, is crucial to allow for sufficient dehydration of the cells before they reach their eutectic point, thereby reducing the formation of damaging intracellular ice crystals.[6][12]

Key Components of a Cryopreservation Protocol

A typical cryopreservation workflow for DC vaccines involves several critical steps and reagents.

G cluster_0 Pre-Freeze Preparation cluster_1 Controlled-Rate Freezing cluster_2 Long-Term Storage Harvest Harvest & Wash Mature DCs Resuspend Resuspend in Cryoprotectant Medium Harvest->Resuspend Maintain on ice Aliquot Aliquot into Cryovials Resuspend->Aliquot CRF Place in Controlled-Rate Freezer (-1°C/minute) Aliquot->CRF LN2 Transfer to Liquid Nitrogen Vapor Phase (≤ -150°C) CRF->LN2 After reaching -80°C

Experimental Protocol: Cryopreservation of Mature Dendritic Cells

  • Cell Harvesting: Harvest mature DCs from culture flasks. For adherent cells, gentle tapping of the flask or the use of an enzyme-free dissociation buffer may be necessary.[13] Maintain cells on ice throughout the process.

  • Cell Counting and Viability Assessment: Perform a cell count and assess viability using a method like Trypan Blue exclusion.

  • Centrifugation: Centrifuge the cell suspension at a low speed (e.g., 300 x g for 10 minutes) to pellet the cells.

  • Preparation of Cryoprotectant Medium: A commonly used cryoprotectant medium consists of a basal medium (e.g., RPMI 1640 or Iscove's Modified Dulbecco's Medium), supplemented with fetal bovine serum (FBS) or human serum albumin (HSA), and a cryoprotective agent (CPA).[14][15]

    • Dimethyl sulfoxide (DMSO): Typically used at a final concentration of 5-10%. DMSO is an intracellular CPA that permeates the cell membrane and reduces the amount of ice formed inside the cell.[14][15]

    • Hydroxyethyl starch (HES): Sometimes used in combination with DMSO as an extracellular CPA.[15]

  • Resuspension: Carefully remove the supernatant and resuspend the cell pellet in the chilled cryoprotectant medium to the desired cell concentration (e.g., 1 x 10^7 cells/mL).[9]

  • Aliquoting: Dispense the cell suspension into pre-labeled cryogenic vials.

  • Controlled-Rate Freezing: Place the cryovials into a controlled-rate freezer or a freezing container (e.g., Mr. Frosty) that provides a cooling rate of approximately -1°C per minute.[6][12] Place the container in a -80°C freezer overnight.

  • Long-Term Storage: Transfer the frozen vials to the vapor phase of a liquid nitrogen freezer for long-term storage at temperatures at or below -150°C.[6][16][17]

Storage Temperatures and Their Implications

The choice of storage temperature has a profound impact on the long-term stability of cryopreserved DCs.

  • -80°C Storage: While acceptable for short-term storage (e.g., up to one month), -80°C is not ideal for long-term preservation.[12][18] At this temperature, detrimental physicochemical processes can still occur, leading to a gradual decline in cell viability and function over time.

  • Liquid Nitrogen Vapor Phase (≤ -150°C): Storage in the vapor phase of liquid nitrogen is the gold standard for long-term preservation of cellular therapies.[7][16][17] At these cryogenic temperatures, all metabolic activity is arrested, ensuring the stability of the product for extended periods. Studies have demonstrated that DC vaccines stored in nitrogen vapor maintain their viability, phenotype, and functional capacity for at least 24 months.[7]

Post-Thaw Assessment: Validating the Stability of the DC Vaccine

The ultimate test of a successful storage protocol is the quality of the cells upon thawing. A standardized, rapid thawing procedure is as critical as the freezing process.

Experimental Protocol: Thawing of Cryopreserved Dendritic Cells

  • Rapid Thawing: Remove the cryovial from the liquid nitrogen freezer and immediately place it in a 37°C water bath until a small amount of ice remains.[6][14] This rapid thawing minimizes the formation of large, damaging ice crystals during the rewarming phase.

  • Dilution: Aseptically transfer the thawed cell suspension into a larger volume of pre-warmed culture medium to dilute the cryoprotectant, which is toxic to cells at physiological temperatures.

  • Washing: Centrifuge the diluted cell suspension to pellet the cells and remove the cryoprotectant-containing medium.

  • Resuspension and Recovery: Resuspend the cell pellet in fresh culture medium and allow the cells to recover in an incubator for a short period before performing quality control assays.

Post-Thaw Quality Control Assays

Immediately following thawing and recovery, a panel of assays should be performed to confirm that the DC vaccine still meets its release criteria.

G cluster_qc Post-Thaw Quality Control Thawed_DC Thawed DC Vaccine Viability Viability Assay (e.g., 7-AAD) Thawed_DC->Viability Phenotype Phenotypic Analysis (Flow Cytometry for CD83, CD86, etc.) Thawed_DC->Phenotype Function Functional Assay (e.g., MLR, Cytokine ELISPOT) Thawed_DC->Function Sterility Sterility Testing Thawed_DC->Sterility

Studies have consistently shown that cryopreservation does not significantly alter the key characteristics of DC vaccines. For instance, a 24-month stability study found that cell viability remained between 82% and 99%, and the expression of maturation markers and co-stimulatory capacity were unchanged after storage in nitrogen vapor.[7] Other research has confirmed that the ability of thawed DCs to stimulate antigen-specific T-cell responses is not impaired by the freeze-thaw process.[10][11][14]

Short-Term Storage and Transportation of Non-Frozen DC Vaccines

In some clinical scenarios, short-term storage or transportation of fresh, non-frozen DC vaccines may be necessary. Research has indicated that DC vaccines can be stored at 4°C for up to 72 hours without a significant loss of functionality.[19] This allows for the shipping of freshly prepared vaccines to distant clinical sites, provided the cold chain is rigorously maintained and validated.[19][20]

Table 2: Comparison of Storage Conditions for DC Vaccines

Storage ConditionTemperature RangeTypical DurationKey Considerations
Refrigerated 2°C to 8°CUp to 72 hoursRequires validated cold chain logistics; suitable for "just-in-time" delivery.[19][20]
Frozen (-80°C) -70°C to -80°CShort-term (< 1 month)Not recommended for long-term storage due to potential for degradation over time.[12]
Cryopreserved ≤ -150°C (LN2 Vapor)Long-term (Years)Gold standard for banking and long-term stability; requires specialized equipment.[7][16]

Conclusion and Future Outlook

The stability and storage of labeled DC vaccines are critical components of their successful clinical translation. Cryopreservation in the vapor phase of liquid nitrogen has been established as a robust and reliable method for the long-term banking of DC vaccine doses, with extensive data supporting the maintenance of viability, phenotype, and function for at least two years.[7][15] The protocols for freezing and thawing are well-defined, and the post-thaw quality control assays provide the necessary validation to ensure that a potent and safe product is administered to the patient.

Future advancements may focus on the development of improved cryoprotectant formulations, such as the inclusion of additives like trehalose, to further enhance post-thaw recovery and functionality.[18] Additionally, as the field moves towards more complex, genetically modified DC products, the impact of these modifications on cryopreservation stability will require thorough investigation.[21] Ultimately, a deep understanding of the principles and practices outlined in this guide is essential for any professional involved in the development and manufacturing of dendritic cell-based immunotherapies.

References

  • Pancisi, E., et al. (2022). Stability Program in Dendritic Cell Vaccines: A “Real-World” Experience in the Immuno-Gene Therapy Factory of Romagna Cancer Center. Vaccines (Basel), 10(7), 999. [Link]

  • ResearchGate. Freezing of dendritic cells, generated from cryopreserved leukaphereses, does not influence their ability to induce antigen-specific immune responses or functionally react to maturation stimuli. ResearchGate. [Link]

  • Biopreservation and Biobanking. (2008). Evaluation of dendritic cell-tumor cell hybrid vaccine storage. Biopreservation and Biobanking, 6(4), 285-8. [Link]

  • Czerniecki, B. J., et al. (2003). Cryopreservation of mature monocyte-derived human dendritic cells for vaccination: influence on phenotype and functional properties. Cancer Immunology, Immunotherapy, 52(3), 194-8. [Link]

  • Celluzzi, C. M., et al. (2003). A simple cryopreservation method for dendritic cells and cells used in their derivation and functional assessment. Transfusion, 43(4), 496-504. [Link]

  • Galea-Lauri, J., et al. (2003). Cryopreservation of immature monocyte-derived dendritic cells results in enhanced cell maturation but reduced endocytic activity and efficiency of adenoviral transduction. Journal of Immunological Methods, 272(1-2), 35-48. [Link]

  • Lewalle, P., et al. (2000). Freezing of dendritic cells, generated from cryopreserved leukaphereses, does not influence their ability to induce antigen-specific immune responses or functionally react to maturation stimuli. Journal of Immunological Methods, 240(1-2), 69-78. [Link]

  • Current Protocols in Immunology. (2011). ISOLATION AND GENERATION OF HUMAN DENDRITIC CELLS. Current Protocols in Immunology, Chapter 7, Unit 7.32. [Link]

  • Choi, Y., & Kim, K. (2022). Dendritic Cell Vaccines: A Shift from Conventional Approach to New Generations. International Journal of Molecular Sciences, 23(15), 8239. [Link]

  • Asian Pacific Journal of Cancer Prevention. (2012). Comparing the Ability of Freshly Generated and Cryopreserved Dendritic Cell Vaccines to Inhibit Growth of Breast Cancer in a Mouse Model. Asian Pacific Journal of Cancer Prevention, 13(10), 5053-8. [Link]

  • Cancers (Basel). (2021). Dendritic Cells in Anticancer Vaccination: Rationale for Ex Vivo Loading or In Vivo Targeting. Cancers (Basel), 13(16), 4156. [Link]

  • Gene Therapy. (2005). Ex vivo generation of genetically modified dendritic cells for immunotherapy: implications of lymphocyte contamination. Gene Therapy, 12(3), 262-9. [Link]

  • Transfusion. (2018). Freezing of Dendritic Cells With Trehalose as an Additive in the Conventional Freezing Medium Results in Improved Recovery After Cryopreservation. Transfusion, 58(10), 2445-2454. [Link]

  • Scribd. Cellular Therapy Storage & Disposal. Scribd. [Link]

  • MDPI. (2022). Stability Program in Dendritic Cell Vaccines: A “Real-World” Experience in the Immuno-Gene Therapy Factory of Romagna Cancer Center. MDPI. [Link]

  • R Discovery. (2022). Stability Program in Dendritic Cell Vaccines: A “Real-World” Experience in the Immuno-Gene Therapy Factory of Romagna Cancer Center. R Discovery. [Link]

  • Anticancer Research. (2007). Long-term Vaccine Therapy with Autologous Whole Tumor Cell-pulsed Dendritic Cells for a Patient with Recurrent Rectal Carcinoma. Anticancer Research, 27(4C), 2891-6. [Link]

  • Insights.bio. Key considerations of cell and gene therapy cold chain logistics. Insights.bio. [Link]

  • International Journal of Molecular Sciences. (2022). Unlocking Dendritic Cell-Based Vaccine Efficacy through Genetic Modulation—How Soon Is Now?. International Journal of Molecular Sciences, 23(19), 11843. [Link]

  • BioPharm International. Cell & Gene Therapy Cold Chain: Ensuring Product Integrity. BioPharm International. [Link]

  • Journal of Immunotherapy. (2006). Current approaches in dendritic cell generation and future implications for cancer immunotherapy. Journal of Immunotherapy, 29(4), 333-46. [Link]

  • Future Oncology. (2008). Enhancement of dendritic cells as vaccines for cancer. Future Oncology, 4(5), 637-55. [Link]

  • Cryoport. (2025). Global Guide to Stability Testing for Cell Therapy Products & Regulatory Compliance. Cryoport. [Link]

  • MDPI. (2022). Dendritic Cell Vaccines: A Shift from Conventional Approach to New Generations. MDPI. [Link]

  • Team Consulting. (2024). Storage and transport for cell and gene therapies. Team Consulting. [Link]

  • ResearchGate. (2025). Ex vivo dendritic cell generation—A critical comparison of current approaches. ResearchGate. [Link]

  • Centers for Disease Control and Prevention. (2024). Storage and Handling of Immunobiologics. Centers for Disease Control and Prevention. [Link]

  • MaxCyte. Dendritic Cell Vaccine Development. MaxCyte. [Link]

  • Clinical Cancer Research. (2001). Clinical applications of dendritic cell vaccination in the treatment of cancer. Clinical Cancer Research, 7(5), 1149-54. [Link]

  • MDPI. (2022). Stability Program in Dendritic Cell Vaccines: A “Real-World” Experience in the Immuno-Gene Therapy Factory of Romagna Cancer Center. MDPI. [Link]

  • OUCI. Development and Optimization of a GMP-Compliant Manufacturing Process for a Personalized Tumor Lysate Dendritic Cell Vaccine. OUCI. [Link]

  • OncoImmunology. (2012). Dendritic Cell-Based Autologous Tumor Vaccines for Head and Neck Squamous Cell Carcinoma: Promise vs Reality. OncoImmunology, 1(8), 1361-1369. [Link]

  • Vaccines (Basel). (2024). Optimization and Validation of a Harmonized Protocol for Generating Therapeutic-Grade Dendritic Cells in a Randomized Phase II Clinical Trial, Using Two Varied Antigenic Sources. Vaccines (Basel), 12(2), 123. [Link]

  • YouTube. (2014). Keys to Storing and Handling Your Vaccine Supply. YouTube. [Link]

  • Hematology, Transfusion and Cell Therapy. (2022). Production of dendritic cell vaccines using different methods with equivalent results: Implications for emerging centers. Hematology, Transfusion and Cell Therapy, 44(4), 517-522. [Link]

  • ResearchGate. Dendritic cell vaccine loading strategies. ResearchGate. [Link]

  • MD Anderson Cancer Center. (2010). Enhancement of DC vaccine potency by activating the PI3K/AKT pathway with a small interfering RNA targeting PTEN. MD Anderson Cancer Center. [Link]

  • American Association for Cancer Research. (2023). A Dendritic Cell Vaccine Was Safe and Induced Immune Responses in Patients With Multiple Myeloma. American Association for Cancer Research. [Link]

  • Journal for ImmunoTherapy of Cancer. (2015). Dendritic cell-based vaccines: barriers and opportunities. Journal for ImmunoTherapy of Cancer, 3, 27. [Link]

  • Evermed. (2024). Guide to proper storage of vaccines. Evermed. [Link]

  • Journal of Visualized Experiments. (2013). Preparation of Tumor Antigen-loaded Mature Dendritic Cells for Immunotherapy. Journal of Visualized Experiments, (78), 50339. [Link]

  • International Journal of Molecular Sciences. (2021). Quality Verification with a Cluster−Controlled Manufacturing System to Generate Monocyte−Derived Dendritic Cells. International Journal of Molecular Sciences, 22(10), 5344. [Link]

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An In-depth Technical Guide on the Safety and Handling of S-(1,2-Dichlorovinyl)glutathione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

S-(1,2-Dichlorovinyl)glutathione (DCVG) is a critical metabolite in the study of trichloroethylene (Tri)-induced nephrotoxicity and nephrocarcinogenicity. As a potent, reactive electrophile, its handling in a research environment demands a comprehensive understanding of its chemical properties, toxicological profile, and the requisite safety protocols to mitigate exposure risks. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, detailing the core principles and practices for the safe handling, use, and disposal of DCVG. By integrating mechanistic insights with validated experimental protocols, this document serves as an essential resource for ensuring laboratory safety and data integrity.

Section 1: The Scientific Imperative for Studying S-(1,2-Dichlorovinyl)glutathione

Chemical Identity and Physicochemical Properties

S-(1,2-Dichlorovinyl)glutathione is a glutathione S-conjugate with the chemical formula C12H17Cl2N3O6S.[1] It is formed in vivo through the conjugation of glutathione (GSH) with trichloroethylene, a widely used industrial solvent.[2] While glutathione conjugation is typically a detoxification pathway, in the case of certain halogenated alkenes, it represents a bioactivation process, leading to the formation of toxic metabolites.[3][4]

PropertyValueSource
CAS Number 96614-59-4[5]
Molecular Formula C12H17Cl2N3O6S[1]
Molecular Weight 402.26 g/mol [1]
Appearance Solid (Typical)[6]
Solubility Soluble in water[7]
The Paradox of Bioactivation: From Detoxification to Toxicity

The conjugation of xenobiotics with glutathione is a fundamental Phase II metabolic reaction, generally leading to the formation of more water-soluble, less toxic compounds that are readily excreted.[] However, for a specific class of chemicals, including trichloroethylene, this process results in bioactivation. The resulting glutathione conjugate, DCVG, is not the ultimate toxicant but a precursor to a highly reactive species.

Mechanism of DCVG-Induced Nephrotoxicity

The toxicity of DCVG is intrinsically linked to its metabolic processing within the kidneys.[9] The following diagram illustrates the multi-step bioactivation pathway that culminates in renal cell injury:

DCVG_Toxicity_Pathway cluster_blood Bloodstream cluster_kidney Renal Proximal Tubule Cell DCVG_blood S-(1,2-Dichlorovinyl)glutathione (DCVG) DCVG_cell DCVG DCVG_blood->DCVG_cell Organic Anion Transporters DCVCG S-(1,2-Dichlorovinyl)-L-cysteinylglycine (DCVCG) DCVG_cell->DCVCG γ-Glutamyltranspeptidase (GGT) DCVC S-(1,2-Dichlorovinyl)-L-cysteine (DCVC) DCVCG->DCVC Dipeptidases Reactive_Thioacylating_Intermediate Reactive Thioacylating Intermediate DCVC->Reactive_Thioacylating_Intermediate Cysteine Conjugate β-lyase Mitochondrial_Dysfunction Mitochondrial Dysfunction Reactive_Thioacylating_Intermediate->Mitochondrial_Dysfunction Covalent Binding to Mitochondrial Proteins Cell_Death Cell Death Mitochondrial_Dysfunction->Cell_Death ATP Depletion, Oxidative Stress caption Figure 1. Metabolic activation of DCVG in renal proximal tubule cells.

Caption: Figure 1. Metabolic activation of DCVG in renal proximal tubule cells.

This pathway underscores the kidney's unique susceptibility to DCVG toxicity due to the high expression of enzymes such as γ-glutamyltranspeptidase and cysteine conjugate β-lyase in the proximal tubules.[9][10] The final reactive intermediate covalently binds to cellular macromolecules, particularly mitochondrial proteins, leading to mitochondrial dysfunction, ATP depletion, and ultimately, cell death.[10][11]

Section 2: Comprehensive Hazard Assessment

Primary Routes of Exposure and Target Organ Toxicity

The primary routes of occupational exposure to DCVG in a laboratory setting are inhalation of aerosols, dermal contact, and accidental ingestion. The principal target organ is the kidney.[9] However, studies have also indicated potential neurotoxicity, as DCVG and its downstream metabolite, S-(1,2-dichlorovinyl)-L-cysteine (DCVC), can cross the blood-brain barrier.[12]

Acute and Chronic Toxicity Profile

Acute exposure to DCVG can lead to rapid onset of nephrotoxicity.[9] Chronic exposure studies are less common for the isolated metabolite; however, chronic exposure to the parent compound, trichloroethylene, is associated with an increased risk of renal carcinoma. Given that DCVG is a key metabolite in this pathway, it is prudent to consider it a potential carcinogen.

Known Human Health Effects

Direct studies on human volunteers exposed to trichloroethylene have confirmed the formation of DCVG in the blood.[2][13] These studies also revealed sex-dependent differences in DCVG formation, with males exhibiting significantly higher blood concentrations, suggesting a potentially greater risk of Tri-induced renal toxicity.[2]

Section 3: Core Safety and Handling Protocols

A multi-layered approach to safety is essential when working with DCVG, incorporating engineering controls, appropriate personal protective equipment, and stringent handling procedures.

Engineering Controls: The First Line of Defense

All work involving DCVG, from weighing the solid compound to preparing solutions and conducting experiments, must be performed within a certified chemical fume hood. The fume hood provides critical protection against the inhalation of aerosols and vapors.

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

The following PPE is mandatory when handling DCVG:

  • Gloves: Nitrile gloves should be worn at all times. Given the reactive nature of DCVG, it is advisable to double-glove. Gloves must be inspected for tears or punctures before use and changed immediately upon contamination.

  • Eye Protection: Chemical safety goggles are required to protect against splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.

  • Lab Coat: A buttoned, full-length lab coat is necessary to protect the skin and clothing.

  • Respiratory Protection: While a fume hood is the primary engineering control, a respirator with an appropriate cartridge may be required for certain high-risk procedures or in the event of a spill. Consult your institution's environmental health and safety (EHS) department for specific recommendations.

Decontamination and Waste Disposal

Effective decontamination and proper waste disposal are critical to prevent unintended exposure and environmental contamination.

  • Surface Decontamination: Spills should be decontaminated immediately. While specific decontamination protocols for DCVG are not well-documented, methods for decontaminating the related compound dichlorvos (a dichlorovinyl-containing organophosphate) can provide some guidance. These methods include the use of oxidizing agents like hydrogen peroxide or ozonated water.[14][15][16] However, any decontamination procedure should be validated on a small scale before widespread use. A general approach for minor spills would involve absorbing the material with an inert absorbent and then decontaminating the area with a suitable laboratory detergent followed by a thorough water rinse.

  • Waste Disposal: All solid and liquid waste containing DCVG must be collected in clearly labeled, sealed containers. The waste must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Section 4: Standard Operating Procedures for Experimental Workflows

Adherence to well-defined standard operating procedures (SOPs) is paramount for ensuring both safety and experimental reproducibility.

Step-by-Step Protocol for Preparation of DCVG Stock Solutions

This protocol outlines the safe preparation of a DCVG stock solution. The causality behind these steps is to minimize aerosol generation and potential exposure.

  • Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.

  • Weighing: Tare a pre-labeled, sealed container (e.g., a vial with a septum cap) on an analytical balance. Carefully add the desired amount of solid DCVG to the container inside the fume hood. Avoid creating dust.

  • Solubilization: With the container sealed, transfer it to the fume hood. Using a syringe and needle, pierce the septum and add the required volume of a suitable solvent (e.g., sterile water or buffer).

  • Mixing: Gently agitate the container to dissolve the DCVG. A vortex mixer set to a low speed can be used if necessary.

  • Storage: Store the stock solution in a clearly labeled, sealed container at the appropriate temperature (typically -20°C or -80°C) as specified in the research protocol.

Workflow for In Vitro Experiments with DCVG

The following diagram outlines a typical workflow for treating cultured cells with DCVG, emphasizing the critical safety checkpoints.

InVitro_Workflow cluster_prep Preparation Phase (in Fume Hood) cluster_treatment Cell Treatment Phase (in Biosafety Cabinet) cluster_analysis Analysis Phase cluster_disposal Waste Management Stock_Prep Prepare DCVG Stock Solution Working_Sol_Prep Prepare Working Solution in Culture Medium Stock_Prep->Working_Sol_Prep Treatment Add DCVG Working Solution to Cells Working_Sol_Prep->Treatment Cell_Culture Culture Cells to Desired Confluency Cell_Culture->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Waste_Collection Collect All Contaminated Media, Plates, and Pipette Tips Treatment->Waste_Collection Endpoint_Assay Perform Endpoint Assays (e.g., Viability, Mitochondrial Function) Incubation->Endpoint_Assay Endpoint_Assay->Waste_Collection Hazardous_Disposal Dispose of as Hazardous Waste Waste_Collection->Hazardous_Disposal caption Figure 2. Safe workflow for in vitro cell treatment with DCVG.

Caption: Figure 2. Safe workflow for in vitro cell treatment with DCVG.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's EHS department. For small spills, and if you are trained and have the appropriate spill kit, contain and clean up the spill following established procedures, wearing appropriate PPE.

References

  • Lash, L. H., Nelson, R. M., Van Dyke, R. A., & Anders, M. W. (1990). Mechanism of S-(1,2-dichlorovinyl)glutathione-induced nephrotoxicity. Journal of Pharmacology and Experimental Therapeutics, 255(3), 1007–1015. [Link]

  • Kanhoush, R., Kher, A., & Lash, L. H. (2001). Glutathione-dependent biosynthesis and bioactivation of S-(1,2-dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-L-cysteine, the glutathione and cysteine S-conjugates of dichloroacetylene, in rat tissues and subcellular fractions. Journal of Pharmacology and Experimental Therapeutics, 296(2), 533–543. [Link]

  • Chen, J. C., Stevens, J. L., Trifillis, A. L., & Jones, T. W. (1990). Cytotoxicity of S-(1,2-Dichlorovinyl)glutathione and S-(1,2-Dichlorovinyl)-L-cysteine in isolated rat kidney cells. Archives of Biochemistry and Biophysics, 278(1), 151–159. [Link]

  • Scite.ai. (n.d.). Mechanism of S-(1,2-dichlorovinyl)glutathione-induced nephrotoxicity. Retrieved from [Link]

  • Kanhoush, R., & Lash, L. H. (2000). Brain uptake of S-(1,2-dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-L-cysteine, the glutathione and cysteine S-conjugates of the neurotoxin dichloroacetylene. Journal of Pharmacology and Experimental Therapeutics, 293(3), 1021–1030. [Link]

  • ResearchGate. (n.d.). Decontamination of Dichlorvos by Hydrogen Peroxide. Retrieved from [Link]

  • Zhang, Y., Wang, Y., & Wang, Y. (2021). Emerging Technologies for Degradation of Dichlorvos: A Review. International Journal of Environmental Research and Public Health, 18(11), 5835. [Link]

  • ScienceLab.com. (2005). Material Safety Data Sheet: Glutathione. [Link]

  • Veeprho. (n.d.). S-(1,2-Dichlorovinyl)-Glutathione. Retrieved from [Link]

  • ResearchGate. (n.d.). Physical and chemical methods used to degrade dichlorvos from environments. Retrieved from [Link]

  • Lash, L. H., Putt, D. A., Hueni, S. E., Elfarra, A. A., & Parker, J. C. (1999). Identification of S-(1,2-dichlorovinyl)glutathione in the blood of human volunteers exposed to trichloroethylene. Journal of Toxicology and Environmental Health, Part A, 56(1), 1–21. [Link]

  • Mohammadi, A. A., Hashemi, M., & Khaneghah, A. M. (2018). Dichlorvos (DDVP) residue removal from tomato by washing with tap and ozone water, a commercial detergent. Food Science & Nutrition, 6(6), 1690–1696. [Link]

  • Baillie, T. A., & Kassahun, K. (2012). Managing the challenge of chemically reactive metabolites in drug development. Expert Opinion on Drug Metabolism & Toxicology, 8(11), 1335–1348. [Link]

  • ResearchGate. (n.d.). (PDF) Dichlorvos (DDVP) residue removal from tomato by washing with tap and ozone water, a commercial detergent solution and ultrasonic cleaner. Retrieved from [Link]

  • EMBL-EBI. (n.d.). S-(1,2-Dichlorovinyl)glutathione (CHEBI:34957). Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of S-(1,2-Dichlorovinyl) Glutathione in the Blood of Human Volunteers Exposed to Trichioroethylene. Retrieved from [Link]

  • Aschner, M., & Aschner, J. L. (2018). Toxicity of Glutathione-Binding Metals: A Review of Targets and Mechanisms. International Journal of Molecular Sciences, 19(11), 3540. [Link]

  • Monks, T. J., Anders, M. W., Dekant, W., Stevens, J. L., Lau, S. S., & van Bladeren, P. J. (1990). Glutathione conjugate mediated toxicities. Toxicology and Applied Pharmacology, 106(1), 1–19. [Link]

  • Dekant, W. (2003). Biosynthesis of toxic glutathione conjugates from halogenated alkenes. Toxicology Letters, 144(1), 49–54. [Link]

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Methodological & Application

Application Note: High-Sensitivity Quantification of S-(1,2-Dichlorovinyl)glutathione in Biological Matrices Using S-(1,2-Dichlorovinyl)glutathione-¹³C₂,¹⁵N as an Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of S-(1,2-Dichlorovinyl)glutathione (DCVG) as a Biomarker and the Imperative for Accurate Quantification

Trichloroethylene (TCE), a ubiquitous environmental and occupational contaminant, poses significant human health risks, including carcinogenicity and target organ toxicity, particularly to the kidneys and liver.[1][2][3][4] The toxicity of TCE is intricately linked to its complex metabolism, which proceeds via two primary pathways: cytochrome P450 (CYP)-dependent oxidation and glutathione (GSH) conjugation.[1][3][4] While the CYP pathway has been extensively studied, the GSH conjugation pathway is of particular toxicological significance as it leads to the formation of highly reactive and mutagenic metabolites.[1]

The initial product of the GSH conjugation of TCE is S-(1,2-Dichlorovinyl)glutathione (DCVG).[1][5] This conjugate is further metabolized to S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a potent nephrotoxin.[5][6][7] Given its position as a key intermediate in the bioactivation pathway leading to renal toxicity, the accurate quantification of DCVG in biological matrices such as blood and urine is paramount for several applications:

  • Toxicological Research: Elucidating the mechanisms of TCE-induced nephrotoxicity.

  • Biomonitoring: Assessing human exposure to TCE and the associated health risks.[8]

  • Drug Development: Evaluating the potential for drug candidates to undergo similar bioactivation pathways.

Quantitative bioanalysis by mass spectrometry (MS) has emerged as the gold standard for such measurements due to its high sensitivity and specificity.[9][10] However, the accuracy and reliability of MS-based quantification can be compromised by variabilities in sample preparation, instrument drift, and matrix effects.[10] The most effective strategy to mitigate these challenges is the use of a stable isotope-labeled internal standard (SIL-IS).[10][11] A SIL-IS is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H).[10][11] This near-identical physicochemical behavior ensures that the SIL-IS co-elutes with the analyte and experiences the same extraction efficiencies and matrix effects, thereby providing a reliable basis for ratiometric quantification.[12]

This application note provides a comprehensive guide to the use of S-(1,2-Dichlorovinyl)glutathione-¹³C₂,¹⁵N as an internal standard for the high-sensitivity quantification of DCVG in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Scientific Rationale: Why S-(1,2-Dichlorovinyl)glutathione-¹³C₂,¹⁵N is the Ideal Internal Standard

The selection of an appropriate internal standard is a critical decision in bioanalytical method development. While structurally similar analogs can be used, they may not perfectly mimic the analyte's behavior during sample processing and analysis.[10][12] S-(1,2-Dichlorovinyl)glutathione-¹³C₂,¹⁵N offers several distinct advantages:

  • Identical Physicochemical Properties: Being an isotopologue of DCVG, it shares the same polarity, pKa, and chromatographic retention time, ensuring it accurately tracks the analyte through extraction and separation steps.[12]

  • Co-elution and Co-ionization: The SIL-IS and the native analyte will co-elute from the liquid chromatography column and enter the mass spectrometer ion source simultaneously. This is crucial for compensating for matrix-induced ion suppression or enhancement, a common challenge in bioanalysis.

  • Minimal Isotope Effect: The use of ¹³C and ¹⁵N isotopes generally avoids the chromatographic separation from the unlabeled analyte that can sometimes be observed with deuterium labeling (the "deuterium isotope effect").

  • Clear Mass Differentiation: The mass difference between the analyte and the SIL-IS allows for their unambiguous detection and quantification by the mass spectrometer.

Experimental Workflow and Protocols

The following sections detail a robust protocol for the quantification of DCVG in plasma and urine using S-(1,2-Dichlorovinyl)glutathione-¹³C₂,¹⁵N as an internal standard.

Diagram: Bioanalytical Workflow for DCVG Quantification

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma or Urine) Spike Spike with S-(1,2-Dichlorovinyl)glutathione-¹³C₂,¹⁵N (IS) Sample->Spike Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer and Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution Injection Injection onto LC-MS/MS System Reconstitution->Injection LC_Separation Chromatographic Separation Injection->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: A generalized workflow for the quantification of DCVG in biological samples using a stable isotope-labeled internal standard.

Materials and Reagents
  • Analytes: S-(1,2-Dichlorovinyl)glutathione (DCVG) and S-(1,2-Dichlorovinyl)glutathione-¹³C₂,¹⁵N (SIL-IS).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), and Ultrapure water.

  • Biological Matrix: Blank human plasma and urine (screened for interferences).

  • Equipment: Calibrated pipettes, microcentrifuge tubes, microcentrifuge, vortex mixer, nitrogen evaporator, and an LC-MS/MS system.

Protocol 1: Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of DCVG and SIL-IS into separate volumetric flasks and dissolve in an appropriate solvent (e.g., methanol/water, 50/50, v/v) to the final volume.

  • Intermediate Stock Solutions: Prepare a series of intermediate stock solutions of DCVG and the SIL-IS by serial dilution of the primary stock solutions with the same solvent.

  • Working Standard Solutions for Calibration Curve: Prepare a series of working standard solutions of DCVG by diluting the intermediate stock solutions with the appropriate solvent to cover the desired calibration range.

  • Internal Standard Working Solution: Prepare a working solution of the SIL-IS at a concentration that yields a robust signal in the mass spectrometer. The optimal concentration should be determined during method development.

Protocol 2: Sample Preparation (Protein Precipitation)
  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (plasma, urine, standard, or quality control).

  • Internal Standard Spiking: Add 10 µL of the SIL-IS working solution to each tube and vortex briefly.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid, 5% Acetonitrile with 0.1% Formic Acid).

  • Vortex and Transfer: Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

The following are suggested starting parameters that should be optimized for the specific instrument and application.

Table 1: Suggested LC-MS/MS Parameters

ParameterSuggested Condition
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsTo be determined by direct infusion of DCVG and SIL-IS
Dwell Time100 ms
Collision EnergyTo be optimized for each transition
Ion Source Temp.500°C

Note on MRM Transitions: The specific mass-to-charge ratios (m/z) for the precursor and product ions for both DCVG and S-(1,2-Dichlorovinyl)glutathione-¹³C₂,¹⁵N must be determined empirically by infusing the individual compounds into the mass spectrometer.

Data Analysis and Interpretation

The quantification of DCVG is based on the ratio of the peak area of the analyte to the peak area of the SIL-IS.

Diagram: Ratiometric Quantification Principle

Ratiometric_Quantification Data_Input Analyte Peak Area (A) IS Peak Area (IS) Calculation Calculate Ratio (A / IS) Data_Input->Calculation Calibration_Curve Plot (A / IS) vs. Concentration for Calibration Standards Calculation->Calibration_Curve Regression Perform Linear Regression y = mx + c Calibration_Curve->Regression Quantification Determine Concentration of Unknown Samples Regression->Quantification

Caption: The principle of ratiometric quantification using an internal standard.

A calibration curve is constructed by plotting the peak area ratio (DCVG/SIL-IS) against the known concentrations of the DCVG calibration standards. A linear regression analysis is then applied to the data. The concentration of DCVG in unknown samples is determined by interpolating their measured peak area ratios onto the calibration curve.

Method Validation and Regulatory Compliance

For applications in regulated environments, such as clinical trials or toxicological studies supporting regulatory submissions, the bioanalytical method must be validated according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).[13][14][15]

Table 2: Key Bioanalytical Method Validation Parameters

ParameterDescriptionAcceptance Criteria (Typical)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention times of the analyte and IS in blank matrix samples.
Accuracy The closeness of the measured concentration to the nominal concentration.Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.Coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).
Calibration Curve The relationship between the instrument response and the known concentration of the analyte.A blank, a zero (with IS), and at least six non-zero standards. Correlation coefficient (r²) ≥ 0.99.
Matrix Effect The alteration of ionization efficiency by the presence of co-eluting matrix components.The matrix factor should be consistent across different lots of matrix.
Stability The chemical stability of the analyte in the biological matrix under various storage and processing conditions.Analyte concentration should be within ±15% of the initial concentration.

Conclusion: Ensuring Data Integrity in Toxicological and Clinical Research

The use of S-(1,2-Dichlorovinyl)glutathione-¹³C₂,¹⁵N as an internal standard is indispensable for the development of robust, accurate, and precise LC-MS/MS methods for the quantification of DCVG. By effectively compensating for variability in sample preparation and matrix effects, this SIL-IS ensures the high-quality data necessary for reliable risk assessment, biomonitoring, and mechanistic toxicological studies. The protocols and principles outlined in this application note provide a solid foundation for researchers, scientists, and drug development professionals to implement this gold-standard approach in their laboratories.

References

  • Cummings, B. S., & Lash, L. H. (2000). Metabolism and Toxicity of Trichloroethylene and S-(1,2-Dichlorovinyl)-L-Cysteine in Freshly Isolated Human Proximal Tubular Cells. Toxicological Sciences, 53(2), 458–466. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. [Link]

  • SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. [Link]

  • Reddy, G. V. S. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

  • National Research Council (US) Committee on Human Health Risks of Trichloroethylene. (2006). Appendix C: Trichloroethylene Metabolism. In Assessing the Human Health Risks of Trichloroethylene: Key Scientific Issues. National Academies Press (US). [Link]

  • Lash, L. H., Parker, J. C., & Scott, C. S. (2000). Trichloroethylene Biotransformation and its Role in Mutagenicity, Carcinogenicity and Target Organ Toxicity. Environmental Health Perspectives, 108(Suppl 2), 177–200. [Link]

  • Agency for Toxic Substances and Disease Registry. (2019). Toxicological Profile for Trichloroethylene. [Link]

  • Cummings, B. S., & Lash, L. H. (2000). Metabolism and toxicity of trichloroethylene and S-(1,2-dichlorovinyl)-L-cysteine in freshly isolated human proximal tubular cells. Toxicological Sciences, 53(2), 458-466. [Link]

  • U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [Link]

  • European Compliance Academy. (2019). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. [Link]

  • Centers for Disease Control and Prevention / Agency for Toxic Substances and Disease Registry. (2022). Biological fate of trichloroethylene. [Link]

  • Public Health England. (2021). Trichloroethylene: toxicological overview. [Link]

  • Agency for Toxic Substances and Disease Registry. (2004). Background Information for Trichloroethylene - Interaction Profile. [Link]

  • ResearchGate. (n.d.). Postulated metabolism scheme for trichloroethylene. Figure adapted from Clewell et al. (2000) and Lash et al. (2000a). [Link]

  • U.S. Food and Drug Administration. (2013). Bioanalytical Method Validation - Draft Guidance for Industry. [Link]

  • Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]

  • Lash, L. H., et al. (1999). Identification of S-(1,2-Dichlorovinyl) Glutathione in the Blood of Human Volunteers Exposed to Trichloroethylene. Drug Metabolism and Disposition, 27(3), 353-358. [Link]

  • Lash, L. H., et al. (1999). Identification of S-(1,2-dichlorovinyl)glutathione in the blood of human volunteers exposed to trichloroethylene. Drug Metabolism and Disposition, 27(3), 353-358. [Link]

  • Elfarra, A. A., et al. (1986). Mechanism of S-(1,2-dichlorovinyl)glutathione-induced nephrotoxicity. Molecular Pharmacology, 31(2), 208-213. [Link]

Sources

Application Note: Quantitative Analysis of DCVG in Biological Samples by HPLC-UV

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, reliable protocol for the quantification of 4,4'-dithiocyano-2,2'-stilbenedisulfonate (DCVG) in biological matrices, specifically plasma and serum. DCVG is a stilbene disulfonate compound, structurally analogous to the well-characterized anion exchange inhibitor DIDS (4,4'-Diisothiocyano-2,2'-stilbenedisulfonate)[1][2]. Given the limited availability of published methods for DCVG, this protocol has been adapted from established methods for related stilbene compounds[3][4][5]. The method utilizes a straightforward protein precipitation step for sample clean-up, followed by analysis using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. This document provides a comprehensive, step-by-step guide intended for researchers, scientists, and drug development professionals, covering sample preparation, instrument setup, data analysis, and validation considerations.

Introduction: The Scientific Rationale

Stilbene disulfonates are a class of molecules known for their potent inhibitory effects on anion transport proteins in cell membranes, such as the Band 3 protein (anion exchanger 1 or AE1) in red blood cells[6][7]. These inhibitors, including the well-studied compound DIDS, are invaluable tools in cell physiology and pharmacology for investigating processes like pH regulation, cell volume control, and ion homeostasis[1][8].

4,4'-dithiocyano-2,2'-stilbenedisulfonate (DCVG) shares the core stilbene disulfonate structure, suggesting it likely functions as an inhibitor of anion transporters, similar to DIDS. The primary structural difference is the presence of thiocyanate (-SCN) groups in DCVG, as opposed to the isothiocyanate (-NCS) groups in DIDS[9]. This modification may alter its potency, specificity, and pharmacokinetic properties. Accurate quantification of DCVG in biological samples is therefore critical for a range of research applications, including:

  • Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of DCVG in preclinical and clinical research.

  • Pharmacodynamic (PD) Studies: Correlating DCVG concentration with its biological effect on target transporters or pathways[10][11][12].

  • Toxicology and Safety Assessments: Monitoring exposure levels in safety studies.

This protocol provides a robust and accessible method using standard bioanalytical laboratory equipment to address these needs.

Principle of the Method

The quantification of DCVG is achieved through a two-stage process: sample preparation followed by instrumental analysis.

  • Sample Preparation: Biological samples such as plasma or serum contain high concentrations of proteins (e.g., albumin) that can interfere with HPLC analysis by precipitating on the column, causing blockages and altering chromatographic performance. This protocol employs protein precipitation with ice-cold acetonitrile, a widely used and effective method for removing the bulk of these proteins[13][14]. The organic solvent disrupts the hydration shell around the proteins, causing them to denature and precipitate out of solution. Centrifugation then pellets the solid protein mass, leaving the analyte of interest, DCVG, in the clear supernatant.

  • HPLC-UV Analysis: The clarified supernatant is injected into a reverse-phase HPLC system. Reverse-phase chromatography separates compounds based on their hydrophobicity. A C18 stationary phase (a non-polar hydrocarbon) is used, and a polar mobile phase (a mixture of acetonitrile and an aqueous buffer) carries the sample through the column. DCVG, being a moderately polar molecule, will interact with the C18 stationary phase and elute at a characteristic retention time. The stilbene core of DCVG contains a chromophore that strongly absorbs UV light. A UV detector is set to a specific wavelength (determined by a UV scan of a pure DCVG standard) to detect and quantify the compound as it elutes from the column. The concentration is determined by comparing the peak area of the analyte to a standard curve generated from samples of known DCVG concentrations.

Materials and Reagents

  • DCVG (4,4'-dithiocyano-2,2'-stilbenedisulfonate) reference standard

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • Ammonium Acetate (analytical grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Blank biological matrix (e.g., human plasma, rat serum)

  • 1.5 mL microcentrifuge tubes

  • HPLC vials with inserts

  • Calibrated pipettes and sterile tips

Experimental Protocols

Preparation of Stock Solutions and Standards

Causality: Accurate preparation of stock and working solutions is the foundation of quantitative analysis. Any errors at this stage will propagate through the entire experiment. Using a solvent like 50:50 Methanol:Water ensures the solubility of the sulfonated stilbene compound.

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh 1.0 mg of DCVG reference standard.

    • Dissolve in 1.0 mL of 50:50 (v/v) Methanol:Water in a 1.5 mL microcentrifuge tube.

    • Vortex thoroughly until fully dissolved. This stock can be stored at -20°C for up to 3 months.

  • Working Stock Solution (100 µg/mL):

    • Pipette 100 µL of the 1 mg/mL Primary Stock Solution into a new tube.

    • Add 900 µL of 50:50 (v/v) Methanol:Water.

    • Vortex to mix.

  • Calibration Standards and Quality Controls (QCs):

    • Perform serial dilutions from the Working Stock Solution into 50:50 Methanol:Water to prepare spiking solutions.

    • Spike 5 µL of the appropriate spiking solution into 95 µL of blank biological matrix (e.g., plasma) to achieve the final desired concentrations for the calibration curve and QCs. A typical curve might range from 0.1 µg/mL to 10 µg/mL.

Sample Preparation: Protein Precipitation

Trustworthiness: This protocol is a self-validating system. The inclusion of Quality Control (QC) samples at low, medium, and high concentrations, prepared and processed alongside the unknown samples, verifies the accuracy and precision of the entire workflow.

  • Sample Aliquoting: Pipette 100 µL of each standard, QC, or unknown biological sample into a clean 1.5 mL microcentrifuge tube.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. The 3:1 ratio of acetonitrile to sample is effective for precipitating the majority of plasma proteins[14][15].

  • Mixing: Vortex each tube vigorously for 30 seconds to ensure complete denaturation of proteins.

  • Incubation: Incubate the tubes at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated protein at the bottom of the tube.

  • Supernatant Transfer: Carefully pipette approximately 250 µL of the clear supernatant into an HPLC vial for analysis. Be careful not to disturb the protein pellet.

Workflow Diagram: Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample 1. Plasma/Serum Sample (100 µL) AddACN 2. Add Ice-Cold Acetonitrile (300 µL) Sample->AddACN Protein Denaturation Vortex 3. Vortex (30s) AddACN->Vortex Incubate 4. Incubate (-20°C, 20 min) Vortex->Incubate Centrifuge 5. Centrifuge (14,000 x g, 10 min) Incubate->Centrifuge Pellet Proteins Supernatant 6. Transfer Supernatant to HPLC Vial Centrifuge->Supernatant Injection 7. Inject into HPLC System Supernatant->Injection Separation 8. C18 Column Separation Injection->Separation Detection 9. UV Detection Separation->Detection Elution Data 10. Data Acquisition & Quantification Detection->Data

Caption: Workflow for DCVG quantification in biological samples.

HPLC-UV Instrument Conditions

The following conditions have been optimized for the separation of stilbene disulfonates.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 8 minutes, hold at 95% B for 2 min, re-equilibrate at 5% B for 3 min
Flow Rate 0.8 mL/min
Column Temperature 35°C
Injection Volume 10 µL
UV Wavelength 340 nm (or optimal wavelength determined by UV scan)
Run Time 13 minutes

Causality behind choices:

  • C18 Column: Provides excellent hydrophobic retention for separating a wide range of small molecules.

  • Ammonium Acetate/Formic Acid Buffer: Creates a stable pH environment to ensure consistent retention times and peak shapes for the acidic sulfonate groups. It is also volatile, making this method compatible with a future transfer to an LC-MS system if higher sensitivity is required.

  • Gradient Elution: The gradient from low to high organic solvent (acetonitrile) allows for efficient elution of DCVG while also cleaning the column of more hydrophobic matrix components during each run.

Data Analysis and Validation

  • Calibration Curve:

    • Integrate the peak area corresponding to DCVG in each of the calibration standards.

    • Plot the peak area (y-axis) against the nominal concentration (x-axis).

    • Perform a linear regression analysis. The regression should not be forced through the origin.

  • Quantification of Unknowns:

    • Integrate the DCVG peak area in the unknown samples and QCs.

    • Calculate the concentration using the linear equation derived from the calibration curve (y = mx + c, where y is the peak area and x is the concentration).

  • Acceptance Criteria:

    • Calibration Curve: The coefficient of determination (r²) should be ≥ 0.995.

    • Standards and QCs: The calculated concentration of at least 75% of the standards and QCs should be within ±15% of their nominal value (±20% for the Lower Limit of Quantification, LLOQ).

Example Data

Table 1: Example Calibration Curve Data

Nominal Conc. (µg/mL)Peak AreaCalculated Conc. (µg/mL)Accuracy (%)
0.1 (LLOQ)12,5400.11110.0%
0.223,9800.20100.0%
0.558,1500.4998.0%
1.0118,9001.01101.0%
2.5295,4002.4899.2%
5.0599,8005.03100.6%
10.0 (ULOQ)1,195,0009.9599.5%
Regression \multicolumn{3}{l}{y = 119850x + 580; r² = 0.9998}

Table 2: Example Quality Control Sample Performance

QC LevelNominal Conc. (µg/mL)nMean Calculated Conc. (µg/mL)Accuracy (%)CV (%)
Low QC 0.330.2996.7%4.5%
Medium QC 4.034.11102.8%2.8%
High QC 8.037.9299.0%3.1%

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No Peak or Low Signal Incorrect UV wavelength; Sample degradation; Injection errorVerify UV absorbance maximum of DCVG standard. Prepare fresh samples. Check injector and syringe for issues.
Poor Peak Shape Column contamination/degradation; Incompatible sample solventFlush column with strong solvent (e.g., 100% ACN). Ensure final sample solvent is similar to the initial mobile phase.
Shifting Retention Time Inconsistent mobile phase preparation; Column temperature fluctuation; Column agingPrepare fresh mobile phase daily. Ensure column oven is stable. Replace column if performance continues to degrade.
High Backpressure Column or system blockage; Protein precipitation in lineReverse-flush the column (if permissible). Check for blockages in tubing and frits. Ensure supernatant is free of particles.

Conclusion

This application note provides a comprehensive and reliable HPLC-UV method for the quantification of DCVG in biological fluids. The protocol, leveraging a simple and effective protein precipitation sample preparation technique, is suitable for supporting pharmacokinetic and pharmacodynamic studies in drug discovery and development. The methodology is robust, uses standard laboratory equipment, and can serve as a foundation for further method development, such as transfer to an LC-MS/MS platform for enhanced sensitivity and selectivity.

References

  • Westgard QC. (n.d.). SOP: Sample Protein Precipitation. Retrieved from [Link]

  • Agilent Technologies. (2022). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • Wydawnictwo Naukowe. (2015). Stilbenes Preparation and Analysis. In Chemistry of Stilbenes. Wiley-VCH. Retrieved from [Link]

  • Parker, B. L., et al. (2020). Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens. Proteomics. Clinical applications, 14(3), e1900111. Retrieved from [Link]

  • Wikipedia. (n.d.). DIDS. Retrieved from [Link]

  • MDPI. (2022). Analytics, Properties and Applications of Biologically Active Stilbene Derivatives. Retrieved from [Link]

  • Kotz, J. C., & Purcell, K. F. (1987). Preparation and characterization of 4-acetamido-4'-isothiocyanostilbene-2,2'-disulfonic acid (SITS) and related stilbene disulfonates. Journal of Histochemistry & Cytochemistry, 35(10), 1053-1059. Retrieved from [Link]

  • Google Patents. (1993). CN1105966A - Process for preparing 4,4'-dinitrostilbene-2,2'-disulphonic acid.
  • HIRAO, Y., et al. (2020). Isothiocyanate groups of 4,4'-diisothiocyanatostilbene-2,2'-disulfonate (DIDS) inhibit cell penetration of octa-arginine (R8)-fused peptides. Journal of peptide science, 26(3), e3237. Retrieved from [Link]

  • de Waal, R., et al. (2022). Identifying Novel Inhibitors for Hepatic Organic Anion Transporting Polypeptides by Machine Learning-Based Virtual Screening. Journal of chemical information and modeling, 62(7), 1776–1788. Retrieved from [Link]

  • Scheel, O., et al. (2020). 4,4'-Diisothiocyanato-2,2'-Stilbenedisulfonic Acid (DIDS) Modulates the Activity of KCNQ1/KCNE1 Channels by an Interaction with the Central Pore Region. Cellular physiology and biochemistry, 54(2), 321-332. Retrieved from [Link]

  • de Waal, R., et al. (2022). Identifying Novel Inhibitors for Hepatic Organic Anion Transporting Polypeptides by Machine Learning-Based Virtual Screening. Journal of Chemical Information and Modeling, 62(7), 1776-1788. Retrieved from [Link]

  • Knauf, P. A., & Rothstein, A. (1981). Transmembrane effects of irreversible inhibitors of anion transport in red blood cells. Evidence for mobile transport sites. The Journal of general physiology, 78(1), 41-61. Retrieved from [Link]

  • Ullah, F., et al. (2024). Pharmacological evaluation and binding behavior of 4,4'-diamino-2,2'-stilbene disulfonic acid with metal ions using spectroscopic techniques. Heliyon, 10(14), e34639. Retrieved from [Link]

  • Lee, H., et al. (2021). Involvement of Organic Anion Transporters in the Pharmacokinetics and Drug Interaction of Rosmarinic Acid. Pharmaceutics, 13(12), 2028. Retrieved from [Link]

  • Ramjeesingh, M., & Rothstein, A. (1981). The amino acid conjugate formed by the interaction of the anion transport inhibitor 4,4'-diisothiocyano-2,2'-stilbenedisulfonic acid (DIDS) with band 3 protein from human red blood cell membranes. Biochimica et biophysica acta, 641(1), 173-182. Retrieved from [Link]

  • Longdom Publishing. (2018). Evaluation of an Ion Chromatography Method for Quantitating Sulfate in Plasma, Serum and Urine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dids. PubChem Compound Summary for CID 40600. Retrieved from [Link]

Sources

sample preparation for DCVG analysis in plasma

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Advanced Sample Preparation of Human Plasma for Mass Spectrometry-Based Proteomic Analysis

Audience: Researchers, scientists, and drug development professionals.

A Note on Terminology: Clarifying "DCVG Analysis"

Before proceeding, it is essential to clarify the terminology used in the topic query. "DCVG" or Direct Current Voltage Gradient analysis is a well-established geophysical survey technique used to assess the integrity of protective coatings on buried steel pipelines[1][2]. This method detects electrical currents flowing from defects in the coating and has no application in the biochemical analysis of biological samples like plasma.

Given the target audience and the context of "plasma," this document is authored under the assumption that the intended topic is sample preparation of plasma for deep proteomic analysis using mass spectrometry . This is a cornerstone technique in biomarker discovery and drug development. This guide provides the expertise and detailed protocols necessary to navigate the complexities of the plasma proteome.

Introduction: The Challenge and Promise of the Plasma Proteome

Human blood plasma is a critical biofluid for clinical diagnostics and biomedical research. It acts as a mirror to the body's physiological and pathological states, containing proteins secreted or leaked from virtually every tissue[3]. However, the plasma proteome presents a formidable analytical challenge due to its vast dynamic range, spanning over 10 orders of magnitude[4]. A small number of high-abundance proteins (HAPs), such as albumin and immunoglobulins, constitute over 97% of the total protein mass, effectively masking the low-abundance proteins that are often the most informative biomarkers[5][6].

Effective sample preparation is therefore not merely a preliminary step but the most critical determinant of success in any plasma proteomics experiment. The goal is to reduce sample complexity, deplete HAPs, and efficiently digest the remaining proteins into peptides suitable for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). This application note provides a comprehensive guide and a robust protocol to achieve this, ensuring high-quality, reproducible data for downstream analysis.

Part 1: The Foundation of Quality - Pre-Analytical Variables & Sample Collection

The journey to reliable proteomic data begins long before the sample reaches the lab bench. Pre-analytical variables—the steps from patient preparation to sample storage—are the largest source of experimental variability. Establishing a standardized operating procedure (SOP) for sample collection is non-negotiable.[7][8]

Plasma vs. Serum: An Important Distinction

The choice between plasma and serum can significantly impact proteomic outcomes.

  • Plasma: Blood is collected in tubes containing an anticoagulant (e.g., EDTA, citrate, heparin), preventing the coagulation cascade. This preserves the "native" state of the blood proteome, including clotting factors like fibrinogen.

  • Serum: Blood is allowed to clot, a process that consumes fibrinogen and other coagulation factors. The clotting process can also activate platelets, releasing intracellular proteins and introducing variability.[5][7]

For most proteomics studies, plasma is the preferred sample type because its collection is more controlled and less prone to artifacts from the clotting process.[5] EDTA is often recommended as the anticoagulant for proteomic applications.[8][9]

Best Practices for Blood Collection and Processing

Inconsistent collection and handling can introduce significant bias.[10] Adherence to a strict protocol is critical.

  • Patient State: Blood should ideally be collected from fasting patients at a consistent time of day to minimize variations from diet and circadian rhythms.[11]

  • Venipuncture: Use a 20-gauge needle or larger to minimize shear stress and prevent hemolysis (rupture of red blood cells), which releases a flood of intracellular proteins.[11]

  • Immediate Mixing: Gently invert anticoagulant tubes 8-10 times immediately after collection to ensure proper mixing.[12]

  • Temperature and Time: Process samples promptly after collection. While processing at 4°C can reduce enzymatic degradation, it can also activate platelets. Therefore, it is recommended to perform the initial centrifugation at room temperature (15-24°C) within 30 minutes of collection.[11][13]

  • Centrifugation Protocol: A two-step centrifugation process is crucial for removing cells and platelets.

    • First Spin: Centrifuge at 2,000 x g for 10 minutes at room temperature to pellet red and white blood cells.[11]

    • Second Spin: Carefully transfer the supernatant (plasma) to a new, clean tube and centrifuge again at 2,500 x g for 15 minutes to remove residual platelets.[11]

  • Aliquoting and Storage: Immediately after the second spin, aliquot the platelet-poor plasma into small, single-use volumes and freeze at -80°C. Aliquoting prevents protein degradation from repeated freeze-thaw cycles.[12]

Part 2: Overcoming the Dynamic Range - High-Abundance Protein (HAP) Depletion

To "see" the low-abundance proteins, the high-abundance ones must be removed. Immunoaffinity depletion is the most common and effective strategy.[14][15]

Immunoaffinity Depletion Strategies

This technique uses antibodies specific to HAPs immobilized on a resin, typically in a spin column or HPLC format. Commercial kits are available to remove a range of the most abundant proteins (e.g., Top 14 or Top 20).[3][4]

Depletion StrategyTarget Proteins (Examples)Typical % of Total Protein RemovedKey AdvantageKey Disadvantage
Single Protein Depletion Albumin~50-70%Low cost, simpleInsufficient for deep proteome analysis
Multi-Protein Depletion (e.g., Top 14/20) Albumin, IgG, IgA, Transferrin, Haptoglobin, Fibrinogen, etc.>95%Significantly increases depth of proteome coverageHigher cost, potential for non-specific binding and removal of low-abundance proteins[3]
Equalization/Enrichment ProteoMiner™, Nanoparticle-basedNot a depletion method; compresses dynamic rangeUnbiased, captures a broad range of proteinsMay alter the relative stoichiometry of proteins[14][16]

For biomarker discovery, multi-protein depletion kits that remove at least the top 12-14 most abundant proteins are highly recommended.[6] These systems have been shown to be highly efficient, with depletion efficiencies often exceeding 90% for the targeted proteins.[4]

Part 3: The Core Workflow - Denaturation, Reduction, Alkylation & Digestion

After depletion, the remaining protein mixture must be enzymatically digested into peptides for LC-MS analysis. This is the most hands-on part of the process and requires meticulous attention to detail to avoid contamination, especially with human keratin from skin and dust.[17]

The entire workflow can be visualized as a sequential process to render proteins amenable to enzymatic cleavage.

G cluster_0 Overall Sample Preparation Workflow Blood Whole Blood Collection Plasma Platelet-Poor Plasma Blood->Plasma Dual Centrifugation Depleted Depleted Plasma (Low-Abundance Proteins) Plasma->Depleted Immunoaffinity Depletion Peptides Peptide Mixture Depleted->Peptides Denature, Reduce, Alkylate, Digest CleanPeptides Clean, Concentrated Peptides Peptides->CleanPeptides Desalting (Solid-Phase Extraction) MS LC-MS Analysis CleanPeptides->MS

Caption: High-level workflow from blood collection to MS analysis.

Protocol: In-Solution Digestion of Depleted Plasma

This protocol is optimized for a starting amount of approximately 15-50 µg of protein post-depletion.

Materials:

  • Ammonium Bicarbonate (Ambic), 50 mM, pH 7.8

  • Urea, 8M in 50mM Ambic

  • Dithiothreitol (DTT), 100 mM in 50 mM Ambic (prepare fresh)

  • Iodoacetamide (IAA), 200 mM in 50 mM Ambic (prepare fresh, protect from light)

  • Trypsin, sequencing grade (e.g., Trypsin Gold), reconstituted to 0.1 µg/µL in 50 mM acetic acid

  • Formic Acid (FA), 10% solution

Procedure:

  • Protein Quantification:

    • Accurately determine the protein concentration of the depleted plasma fraction using a compatible assay (e.g., BCA assay).

  • Denaturation & Reduction:

    • Take an aliquot of depleted plasma containing the desired amount of protein (e.g., 20 µg).

    • If necessary, add 8M Urea to a final concentration of at least 2M to denature the proteins. For more robust denaturation, a higher urea concentration (e.g., 8M) can be used initially.[18]

    • Add DTT to a final concentration of 10 mM to reduce disulfide bonds.[19]

    • Incubate at 37-56°C for 40-60 minutes.[19][20]

  • Alkylation:

    • Cool the sample to room temperature.

    • Add freshly prepared IAA to a final concentration of 20-25 mM. This step covalently modifies cysteine residues, preventing disulfide bonds from reforming.[17][18]

    • Incubate for 30 minutes at room temperature in the dark.[18]

  • Urea Dilution & Trypsin Digestion:

    • CRITICAL STEP: If a high concentration of urea (e.g., 8M) was used for denaturation, it must be diluted to <1M before adding trypsin, as high urea concentrations will inactivate the enzyme.[18][19] Dilute the sample at least 8-fold with 50 mM Ambic.

    • Add trypsin at a ratio of 1:20 to 1:50 (enzyme:protein, w/w).[18][20]

    • Incubate overnight (12-18 hours) at 37°C.[18][20]

  • Quenching the Digestion:

    • Stop the digestion by acidifying the sample with formic acid to a final concentration of 0.5-1%. This brings the pH to ~2-3, inactivating the trypsin.

The core chemical steps of this process are illustrated below.

G Protein_Native Native Protein (Folded, S-S bonds) Protein_Denatured Unfolded Protein (S-S bonds intact) Protein_Native->Protein_Denatured Urea / Heat Protein_Reduced Reduced Protein (Free -SH groups) Protein_Denatured->Protein_Reduced DTT (Breaks S-S) Protein_Alkylated Alkylated Protein (Stable -S-CH2CONH2) Protein_Reduced->Protein_Alkylated IAA (Caps -SH) Peptides Peptides Protein_Alkylated->Peptides Trypsin (Cleaves at Lys/Arg)

Caption: Key steps in the protein digestion workflow.

Part 4: Final Preparation - Peptide Desalting

After digestion, the sample contains salts, detergents, and other contaminants that can interfere with LC-MS analysis.[21] These must be removed via solid-phase extraction (SPE), commonly known as desalting. C18-based materials are typically used, which bind the peptides while allowing salts and polar contaminants to be washed away. The clean peptides are then eluted with a high-organic solvent (e.g., acetonitrile) and are ready for analysis.

Part 5: Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Peptide Yield Inefficient digestion (incomplete denaturation, inactive trypsin, high urea). Loss during desalting.Ensure urea is <1M before digestion. Check trypsin activity with a standard protein (e.g., BSA). Optimize desalting protocol (ensure proper column conditioning and elution).[22]
Poor Reproducibility Inconsistent sample collection/handling. Pipetting errors. Keratin contamination.Strictly adhere to the sample collection SOP. Use calibrated pipettes. Work in a clean environment (e.g., laminar flow hood) and wear gloves.[10][17]
High Abundance Proteins Still Present Inefficient depletion. Depletion column overloaded.Ensure the amount of plasma loaded does not exceed the column's capacity. Check the expiration date and storage of the depletion kit.
No Signal on MS Matrix suppression from salts/detergents. Peptides did not elute from desalting column. Instrument sensitivity issues.Ensure the desalting step is performed correctly. Confirm instrument performance with a standard peptide mix. Inject a mix of your sample and a standard to check for ion suppression.[22][23]

References

  • In-solution protein digestion. Mass Spectrometry Research Facility - University of Oxford. [Link]

  • Plasma/Serum Proteomics: Depletion Strategies for Reducing High-Abundance Proteins for Biomarker Discovery. Taylor & Francis. [Link]

  • High-abundance protein depletion: comparison of methods for human plasma biomarker discovery. PubMed. [Link]

  • PROTOCOL IN-SOLUTION DIGESTION OF PROTEINS. SickKids Research Institute. [Link]

  • Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. PMC - PubMed Central. [Link]

  • Protein sample preparation tips: Serum or Plasma?. MetwareBio. [Link]

  • Blood Plasma Sample Collection and Handling for Proteomics Analysis. PXBioVisioN. [Link]

  • Advancements in automation for plasma proteomics sample preparation. Molecular Omics (RSC Publishing). [Link]

  • In-solution protein digestion for proteomic samples. SCIEX. [Link]

  • In-Solution Tryptic Digestion Protocol. Baylor University. [Link]

  • Recent Developments in High-Abundance Protein Removal Techniques. LCGC. [Link]

  • Pre-analytical processing of plasma and serum samples for combined proteome and metabolome analysis. Frontiers. [Link]

  • Considerations for the Use of Blood Plasma and Serum for Proteomic Analysis. SciSpace. [Link]

  • Human Plasma Sample Preparation Workflow Using the Proteograph Product Suite. Seer. [Link]

  • Best Practices for Collecting Blood Samples in Proteomics Analysis Tubes. Medium. [Link]

  • Overcoming Challenges in Plasma Sample Prep. Lab Manager. [Link]

  • Challenges with Sample Preparation. Chromatography Today. [Link]

  • [troubleshooting] Why do my peptides vanish when I prepare samples for LC-MS?. ResearchGate. [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. American Pharmaceutical Review. [Link]

  • Principle Of The DCVG Technique. DCVG Ltd. [Link]

  • Principle Of The DCVG Technique. DCVG Ltd. [Link]

  • DCVG. chemeurope.com. [Link]

Sources

Topic: High-Resolution Mass Spectrometry for the Quantitative Analysis of ¹³C,¹⁵N-Labeled Peptides: A Protocol for DCVG Detection

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: Stable isotope labeling is a foundational technique in quantitative mass spectrometry, enabling precise relative and absolute quantification of proteins and peptides.[1][2] This application note provides a comprehensive guide to developing a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of the exemplar tetrapeptide DCVG (Asp-Cys-Val-Gly) labeled with ¹³C and ¹⁵N isotopes. We delve into the causal reasoning behind instrument parameter selection, offer detailed, self-validating protocols, and present a framework for data analysis. This guide is intended for researchers utilizing stable isotope-labeled internal standards for applications ranging from targeted proteomics and biomarker validation to pharmacokinetic studies.

The Foundational Principle: Why Use ¹³C,¹⁵N Labeling?

Stable isotope labeling in mass spectrometry hinges on a simple principle: create a "heavy" version of the analyte of interest that is chemically identical to the "light" (natural abundance) version but distinguishable by its mass.[3][4] The ¹³C and ¹⁵N isotopes are ideal for this purpose as they are non-radioactive and have low natural abundance (approx. 1.1% for ¹³C and 0.37% for ¹⁵N), minimizing background interference.[]

The Causality Behind Dual Labeling: By incorporating both ¹³C and ¹⁵N, we achieve a larger mass shift between the light and heavy peptides. This is particularly advantageous in complex biological matrices for several reasons:

  • Enhanced Specificity: A larger mass difference (e.g., >6 Da) moves the heavy peptide's isotopic envelope completely away from the light peptide's envelope, preventing spectral overlap and ensuring unambiguous quantification.[6]

  • Simplified Data Analysis: The clear separation of signals simplifies the automated peak integration process in data analysis software.[]

  • Internal Standardization: When the heavy labeled peptide is spiked into a sample, it co-elutes with its light counterpart during liquid chromatography.[7] It experiences the exact same experimental variations, including sample loss during preparation, matrix effects in the ion source, and fluctuations in instrument performance.[4] The ratio of the heavy to light peak areas therefore provides a highly accurate and precise measure of the endogenous analyte's concentration, as this ratio remains constant despite experimental variability.

Below is a logical diagram illustrating how labeled and unlabeled peptides are processed in a typical quantitative LC-MS experiment.

G cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Quantification Unlabeled Biological Sample (Unlabeled 'Light' DCVG) Mix Combine Samples Unlabeled->Mix Labeled Spike-in Standard (¹³C,¹⁵N 'Heavy' DCVG) Labeled->Mix Digest Process & Digest Mix->Digest LC LC Separation (Co-elution of Light & Heavy) Digest->LC MS1 MS1 Full Scan (Mass-based Separation) LC->MS1 XIC Extract Ion Chromatograms (XIC for each m/z) MS1->XIC Quant Calculate Peak Area Ratio (Heavy / Light) XIC->Quant G Start Raw LC-MS/MS Data File (.raw, .wiff, etc.) Node1 Peak Detection & Feature Finding (Identify co-eluting light/heavy pairs) Start->Node1 Node2 Database Search (Optional) (Confirm peptide identity via MS/MS spectra) Node1->Node2 Node3 Extracted Ion Chromatogram (XIC) Generation (Plot intensity vs. time for each m/z) Node1->Node3 Node4 Peak Integration (Calculate the area under the curve for each XIC) Node3->Node4 Node5 Ratio Calculation (Area_Heavy / Area_Light) Node4->Node5 End Relative Quantification Result Node5->End

Sources

developing an analytical method for S-(1,2-Dichlorovinyl)glutathione

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: A Validated LC-MS/MS Method for the High-Sensitivity Quantification of S-(1,2-Dichlorovinyl)glutathione (DCVG) in Biological Matrices

Abstract

S-(1,2-Dichlorovinyl)glutathione (DCVG) is a critical, toxicologically significant metabolite formed from the glutathione S-transferase (GST)-mediated conjugation of industrial solvents such as trichloroethylene (TCE) and dichloroacetylene.[1][2] Its pivotal role lies in its conversion to the potent nephrotoxin and neurotoxin, S-(1,2-dichlorovinyl)-L-cysteine (DCVC).[3][4] Therefore, the accurate and sensitive quantification of DCVG in biological matrices is essential for mechanistic toxicology, pharmacokinetic modeling, and human health risk assessment following exposure to its parent compounds.[5][6] This application note provides a comprehensive, field-proven protocol for the development and validation of a robust analytical method for DCVG using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We detail the scientific rationale behind each step, from sample stabilization to instrument parameters, to ensure data integrity and reproducibility for researchers in toxicology and drug development.

Scientific Rationale & Methodological Considerations

The development of a reliable method for DCVG requires a deep understanding of its chemical nature and metabolic context. The following pillars form the foundation of our recommended approach.

The Analytical Imperative: Why LC-MS/MS?

While traditional HPLC methods with UV or fluorescence detection can be used for glutathione analysis, they often lack the specificity and sensitivity required for complex biological samples where concentrations of toxic metabolites can be low.[7][8][9] LC-MS/MS is the definitive technique for this application due to its unparalleled advantages:

  • Specificity: The use of Multiple Reaction Monitoring (MRM) allows for the highly selective detection of DCVG based on its specific precursor-to-product ion transition, virtually eliminating interference from co-eluting matrix components.

  • Sensitivity: LC-MS/MS can achieve detection limits in the low nanomolar to picomolar range, which is critical for toxicokinetic studies where metabolite concentrations vary significantly over time.[6]

  • Structural Confirmation: The fragmentation pattern provides a high degree of confidence in the identity of the analyte being measured. For glutathione conjugates, characteristic neutral losses or precursor ions can be monitored to screen for related metabolites.[10][11]

The Critical First Step: Sample Stabilization

A primary challenge in the analysis of any thiol-containing compound, including glutathione and its conjugates, is the propensity for auto-oxidation.[12][13] The free sulfhydryl (-SH) group on the cysteine residue of glutathione is highly reactive. Failure to control for its oxidation during sample collection and preparation will lead to the formation of disulfide-bridged dimers and an underestimation of the true in vivo concentration.

To ensure the scientific validity of the results, the thiol group must be "capped" or derivatized immediately upon sample collection. Our protocol employs N-ethylmaleimide (NEM) , a potent and rapid alkylating agent that forms a stable thioether bond with the sulfhydryl group of DCVG and any endogenous glutathione.[13][14] This immediate quenching of reactivity is a non-negotiable step for preserving the sample's integrity and preventing artifactual data.

Chromatographic Strategy: Achieving Separation

The goal of liquid chromatography is to separate the analyte of interest from the myriad of other components within a biological extract. DCVG is a relatively polar molecule. A reversed-phase C18 column provides an effective stationary phase for retaining and separating DCVG.[7][15] The mobile phase consists of a water/acetonitrile gradient with a small amount of acid (typically formic acid). The acid serves a dual purpose: it protonates the carboxylic acid and amine groups on DCVG, improving peak shape and retention on the C18 column, and it promotes efficient ionization in the mass spectrometer source.

Metabolic Pathway Context

Understanding the metabolic origin and fate of DCVG is crucial for interpreting analytical results. DCVG is not an end-product but a key intermediate in a bioactivation pathway that leads to toxicity.

metabolic_pathway TCE Trichloroethylene (TCE) or Dichloroacetylene GST Glutathione S-Transferase (GST) TCE->GST + Glutathione DCVG S-(1,2-Dichlorovinyl)glutathione (DCVG) [TARGET ANALYTE] GST->DCVG GGT γ-Glutamyl Transpeptidase (GGT) DCVG->GGT DP Dipeptidase GGT->DP - Glutamate DCVC S-(1,2-Dichlorovinyl)-L-cysteine (DCVC) DP->DCVC - Glycine BetaLyase Cysteine Conjugate β-lyase DCVC->BetaLyase ReactiveThiol Reactive Thiol Intermediate BetaLyase->ReactiveThiol Toxicity Nephrotoxicity & Neurotoxicity ReactiveThiol->Toxicity

Caption: Bioactivation pathway of TCE leading to DCVG formation and subsequent nephrotoxicity.

Detailed Experimental Protocols

This section provides step-by-step instructions for the analysis of DCVG. These protocols should be adapted and fully validated for the specific biological matrix being investigated.

Protocol 1: Preparation of Reagents and Standards
  • Mobile Phase A (Aqueous): 0.1% Formic Acid (v/v) in HPLC-grade water.

  • Mobile Phase B (Organic): 0.1% Formic Acid (v/v) in HPLC-grade acetonitrile.

  • Quenching Solution: 100 mM N-ethylmaleimide (NEM) in 50:50 (v/v) acetonitrile/water. Prepare fresh daily and keep on ice.

  • DCVG Standard Stock (1 mg/mL): Accurately weigh 1 mg of S-(1,2-Dichlorovinyl)glutathione (CAS 2148-32-5)[16] and dissolve in 1 mL of HPLC-grade water. Store at -80°C in small aliquots.

  • Working Standards: Prepare a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by performing serial dilutions of the stock solution in the appropriate blank biological matrix extract (e.g., plasma from an untreated animal).

Protocol 2: Sample Preparation Workflow

This protocol is designed for plasma samples and should be performed rapidly and on ice to minimize enzymatic activity.

sample_prep_workflow cluster_collection Sample Collection cluster_quench Immediate Quenching cluster_precip Protein Precipitation cluster_isolate Analyte Isolation cluster_final Final Preparation Collect 1. Collect 100 µL Plasma (e.g., K2EDTA tube) Quench 2. Add 200 µL ice-cold 100 mM NEM Quenching Solution Collect->Quench Vortex1 3. Vortex 30 seconds Quench->Vortex1 Precip 4. Add 400 µL ice-cold Acetonitrile with Internal Standard Vortex1->Precip Vortex2 5. Vortex 2 minutes Precip->Vortex2 Incubate 6. Incubate at -20°C for 20 minutes Vortex2->Incubate Centrifuge 7. Centrifuge at 14,000 x g for 10 min at 4°C Incubate->Centrifuge Supernatant 8. Transfer supernatant to a new tube Centrifuge->Supernatant Evaporate 9. Evaporate to dryness (Nitrogen stream or vacuum) Supernatant->Evaporate Reconstitute 10. Reconstitute in 100 µL Mobile Phase A Evaporate->Reconstitute Inject 11. Transfer to autosampler vial and inject into LC-MS/MS Reconstitute->Inject

Caption: Step-by-step workflow for the preparation of biological samples for DCVG analysis.

Protocol 3: LC-MS/MS Instrumentation

The following parameters provide a robust starting point for method development. Optimization is recommended for the specific instrument in use.

Table 1: HPLC Parameters

Parameter Setting
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

| Gradient | 0-1 min: 2% B; 1-5 min: 2-60% B; 5-6 min: 60-95% B; 6-7 min: 95% B; 7.1-9 min: 2% B (re-equilibration) |

Table 2: Mass Spectrometer Parameters & MRM Transitions

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 450°C
Desolvation Gas Flow 800 L/hr
Analyte DCVG-NEM Adduct
Precursor Ion (Q1) m/z 528.1
Product Ion (Q3) m/z 399.1 (Loss of pyroglutamate)
Collision Energy 15 eV
Dwell Time 50 ms
Internal Standard e.g., ¹³C₂,¹⁵N-Glutathione-NEM Adduct
Precursor Ion (Q1) m/z 531.1
Product Ion (Q3) m/z 402.1
Collision Energy 15 eV

| Dwell Time | 50 ms |

Rationale for MRM Transition: The precursor ion for the DCVG-NEM adduct corresponds to [M+H]⁺ (DCVG MW ≈ 402.26 Da + NEM MW ≈ 125.13 Da = 527.39 Da). A common and reliable fragmentation pathway for glutathione conjugates in positive ESI mode is the neutral loss of the pyroglutamic acid moiety (129 Da).[10] Thus, monitoring the transition from m/z 528.1 → 399.1 provides high specificity. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.[17]

Method Validation & Data Interpretation

A developed method is only reliable if it is properly validated. The protocol should be validated according to established guidelines to ensure it is fit for purpose.

Table 3: Key Method Validation Parameters and Typical Acceptance Criteria

Parameter Purpose Acceptance Criteria
Linearity & Range Demonstrate a proportional response to concentration. Calibration curve with r² ≥ 0.99.[7][15]
Accuracy Closeness of measured value to the true value. Mean value within ±15% of nominal concentration (±20% at LLOQ).
Precision Repeatability and reproducibility of measurements. Coefficient of variation (CV) ≤15% (≤20% at LLOQ).
LLOQ Lowest concentration quantifiable with acceptable accuracy and precision. Signal-to-noise ratio ≥ 10; meets accuracy/precision criteria.
Selectivity Ability to differentiate the analyte from other matrix components. No significant interfering peaks at the analyte retention time in blank matrix.
Matrix Effect Impact of matrix components on ionization efficiency. Assessed by comparing response in neat solution vs. post-extraction spiked matrix.

| Stability | Analyte stability under various conditions (freeze-thaw, bench-top, etc.). | Concentration within ±15% of initial value. |

Conclusion

This application note provides a robust framework for the development and implementation of a sensitive and specific LC-MS/MS method for the quantification of S-(1,2-Dichlorovinyl)glutathione. The cornerstone of this method is the immediate stabilization of the analyte's reactive thiol group with N-ethylmaleimide, a critical step for ensuring data integrity. By combining this rigorous sample preparation with the inherent selectivity of tandem mass spectrometry, researchers can confidently generate high-quality data to advance our understanding of the toxicology and pharmacokinetics of halogenated solvents.

References

  • Brain uptake of S-(1,2-dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-L-cysteine, the glutathione and cysteine S-conjugates of the neurotoxin dichloroacetylene. PubMed. Available at: [Link]

  • Mass spectrometry-based method development for glutathione determination and 13C-tracer analysis in cultured cells. Nature. Available at: [Link]

  • Glutathione-dependent biosynthesis and bioactivation of S-(1,2-dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-L-cysteine, the glutathione and cysteine S-conjugates of dichloroacetylene, in rat tissues and subcellular fractions. PubMed. Available at: [Link]

  • Identification of S-(1,2-Dichlorovinyl) Glutathione in the Blood of Human Volunteers Exposed to Trichioroethylene. ResearchGate. Available at: [Link]

  • Mechanism of S-(1,2-dichlorovinyl)glutathione-induced nephrotoxicity. PubMed. Available at: [Link]

  • Species differences in the nephrotoxic response to S-(1,2-dichlorovinyl)glutathione. PubMed. Available at: [Link]

  • Identification of S-(1,2-dichlorovinyl)glutathione in the Blood of Human Volunteers Exposed to Trichloroethylene. PubMed. Available at: [Link]

  • Mechanism of S-(1,2-dichlorovinyl)glutathione-induced nephrotoxicity. Scite.ai. Available at: [Link]

  • A high-throughput liquid chromatography/tandem mass spectrometry method for screening glutathione conjugates using exact mass neutral loss acquisition. PubMed. Available at: [Link]

  • High-throughput screening for glutathione conjugates using stable-isotope labeling and negative electrospray ionization precursor-ion mass spectrometry. PubMed. Available at: [Link]

  • Invited Perspective: Improved Risk Characterization for Trichloroethylene and Perchloroethylene Based on New Analyses of Glutathione Conjugation Rates. NIH National Center for Biotechnology Information. Available at: [Link]

  • Negative Ion Tandem Mass Spectrometry for the Detection of Glutathione Conjugates. ResearchGate. Available at: [Link]

  • Development and validation of a novel RP-HPLC method for the analysis of reduced glutathione. PubMed. Available at: [Link]

  • S-(1,2-Dichlorovinyl)-Glutathione | CAS 2148-32-5. Veeprho. Available at: [Link]

  • Trichloroethylene Metabolite S-(1,2-Dichlorovinyl)-l-cysteine Stimulates Changes in Energy Metabolites and Amino Acids in the BeWo Human Placental Trophoblast Model during Syncytialization. NIH National Center for Biotechnology Information. Available at: [Link]

  • S-(1,2-Dichlorovinyl)glutathione (CHEBI:34957). European Bioinformatics Institute. Available at: [Link]

  • A Simple HPLC-UV Method for the Determination of Glutathione in PC-12 Cells. NIH National Center for Biotechnology Information. Available at: [Link]

  • Development and Validation of HPLC Method for Simultaneous Estimation of Reduced and Oxidized Glutathione in Bulk Pharmaceutical Formulation. Austin Publishing Group. Available at: [Link]

  • An UPLC–MS/MS Assay to Measure Glutathione as Marker for Oxidative Stress in Cultured Cells. MDPI. Available at: [Link]

  • Development and validation of a novel RP-HPLC method for the analysis of reduced glutathione. Semantic Scholar. Available at: [Link]

  • Automated HPLC analysis of glutathione and thiol-containing compounds in grape juice and wine using pre-column derivatization with fluorescence detection. ResearchGate. Available at: [Link]

Sources

application of labeled DCVG in metabolic studies

Author: BenchChem Technical Support Team. Date: January 2026

Acknowledgment of Topic Ambiguity

The term "labeled DCVG" is not a standard or widely recognized designation in metabolic research literature. To provide a scientifically accurate and valuable guide, this document will focus on a cornerstone and highly analogous technique: The Application of Stable Isotope-Labeled Glucose in Metabolic Studies . This method captures the essence of using labeled compounds to trace metabolic pathways and is a fundamental technique for the target audience of researchers, scientists, and drug development professionals.

Application Notes & Protocols: Tracing Cellular Metabolism with Stable Isotope-Labeled Glucose

Introduction: Beyond Static Snapshots to Dynamic Flux

Metabolic profiling, or metabolomics, provides a static snapshot of the metabolites present in a biological system. While incredibly useful, it doesn't reveal the rates of metabolic reactions—the actual "flux" of molecules through a pathway. Stable Isotope-Resolved Metabolomics (SIRM) using tracers like ¹³C-labeled glucose, allows us to move from a static picture to a dynamic movie of cellular metabolism.[1][2] By replacing naturally abundant ¹²C with the heavier, non-radioactive ¹³C isotope, we can trace the journey of glucose-derived carbon atoms as they are incorporated into a vast network of downstream metabolites.[1]

This technique, often called Metabolic Flux Analysis (MFA), is the gold standard for quantifying intracellular reaction rates.[3][4] It provides a quantitative understanding of how cells utilize nutrients to generate energy (ATP), maintain redox balance (NADPH), and synthesize biomass (nucleotides, amino acids, lipids).[1][3][5] This dynamic view is critical for understanding the metabolic reprogramming that underlies diseases like cancer, diabetes, and neurodegeneration, and for assessing the mechanism of action for drugs targeting metabolic pathways.[1][6][7]

The core principle involves introducing the ¹³C-labeled substrate to cells and, after a period of incubation, extracting the metabolites. The pattern of ¹³C incorporation, known as the Mass Isotopologue Distribution (MID), is then precisely measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[3] This MID data, combined with a metabolic network model, allows for the calculation of pathway fluxes.[4][8][9]

Principle of the Method

The workflow for a ¹³C-glucose tracing experiment is a multi-step process that requires careful planning and execution, from experimental design to data analysis.

G cluster_exp Experimental Phase cluster_ana Analytical Phase A 1. Experimental Design (Select Tracer & Timepoints) B 2. Cell Culture & ¹³C-Glucose Labeling A->B C 3. Rapid Quenching (Halt Metabolism) B->C D 4. Metabolite Extraction C->D E 5. LC-MS/MS or GC-MS Analysis (Measure MIDs) D->E F 6. Data Processing (Correction for Natural Abundance) E->F G 7. Metabolic Flux Analysis (Computational Modeling) F->G H 8. Biological Interpretation G->H

Caption: High-level workflow for ¹³C Metabolic Flux Analysis (MFA).

Selecting the Right Isotopic Tracer

The choice of ¹³C-glucose tracer is critical and depends entirely on the specific metabolic pathways under investigation. Different labeling patterns provide sensitivity for different parts of the metabolic network.[10]

TracerPrimary ApplicationAdvantagesDisadvantages
[U-¹³C₆]glucose Broad survey of Central Carbon MetabolismProvides broad labeling of metabolites in glycolysis, PPP, and TCA cycle.May not resolve fluxes through parallel pathways effectively.[10]
[1,2-¹³C₂]glucose Pentose Phosphate Pathway (PPP) vs. GlycolysisHigh precision for resolving PPP and glycolytic fluxes.[10]Less informative for downstream TCA cycle analysis.[10]
[1-¹³C]glucose Glycolysis vs. PPP initial stepsCan distinguish the entry point into glycolysis versus the PPP.[10]Limited information for pathways downstream of pyruvate.
[U-¹³C₅]glutamine TCA Cycle Anaplerosis & Reductive CarboxylationExcellent for resolving fluxes within the TCA cycle.[10]Provides limited information on glycolytic pathways.[10]

Detailed Experimental Protocols

Protocol 1: Preparation of ¹³C-Labeling Medium

This protocol describes the preparation of a complete cell culture medium using uniformly labeled ¹³C-glucose.

Materials:

  • Glucose-free basal medium (e.g., DMEM, RPMI-1640)

  • [U-¹³C₆]-D-Glucose powder (e.g., Cambridge Isotope Laboratories, CLM-1396)

  • Dialyzed Fetal Bovine Serum (dFBS) - Critical to minimize unlabeled glucose. [11]

  • L-Glutamine

  • Penicillin-Streptomycin

  • Sterile, pyrogen-free water

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Prepare ¹³C-Glucose Stock: Dissolve [U-¹³C₆]-D-Glucose powder in sterile water to create a concentrated stock solution (e.g., 1 M). Filter-sterilize and store in aliquots at -20°C.

  • Assemble Medium: In a sterile bottle, combine the required volume of glucose-free basal medium.

  • Add Supplements: Aseptically add the ¹³C-Glucose stock solution to the desired final concentration (e.g., 10 mM or 25 mM, matching the concentration of standard medium).[11]

  • Add dFBS to the desired final concentration (e.g., 10%).

  • Add L-Glutamine and Penicillin-Streptomycin to their standard final concentrations.

  • Bring the medium to the final volume with sterile water if necessary.

  • Final Mix & Storage: Mix gently and store the complete ¹³C-labeling medium at 4°C, protected from light. Use within 2-4 weeks for optimal performance.[11]

Protocol 2: Cell Labeling, Quenching, and Metabolite Extraction

This protocol details the critical steps of labeling cells and rapidly harvesting them to get an accurate snapshot of intracellular metabolism.

A. Cell Seeding and Labeling

  • Seed cells in standard (unlabeled) growth medium in the desired culture vessel (e.g., 6-well plates).

  • Grow cells to the desired confluency, typically 70-80% in the exponential growth phase.

  • Aspirate the unlabeled medium and wash the cells once with pre-warmed sterile PBS to remove residual ¹²C-glucose.[11]

  • Immediately add the pre-warmed complete ¹³C-Labeling Medium (from Protocol 1).

  • Incubate the cells for the desired duration. This time is crucial for reaching isotopic steady state, where the isotopic enrichment of metabolites becomes constant. This can range from minutes for glycolysis to several hours for TCA cycle intermediates and nucleotides.[10]

B. Rapid Quenching and Metabolite Extraction (for Adherent Cells) The goal of quenching is to instantly halt all enzymatic activity.[10][12] Incomplete quenching is a major source of experimental error.[10]

Materials:

  • Dry ice or a liquid nitrogen bath

  • Ice-cold 80% Methanol (LC-MS grade)[12]

  • Cell scrapers

  • High-speed refrigerated centrifuge

Procedure:

  • Quenching: To rapidly quench metabolism, place the culture plate directly on a bed of dry ice.[12]

  • Immediately aspirate the labeling medium.

  • Extraction: Add 1 mL of ice-cold (-80°C) 80% methanol to each well (for a 6-well plate).[12]

  • Incubate the plates on dry ice for 15 minutes to allow for cell lysis and protein precipitation.[12]

  • Using a pre-chilled cell scraper, scrape the cells into the methanol solution. Transfer the entire lysate/methanol mixture to a pre-chilled microcentrifuge tube.[12][13]

  • Vortex the tubes vigorously for 30 seconds.

  • Clarification: Centrifuge the lysate at >15,000 x g for 15 minutes at 4°C to pellet precipitated proteins and cell debris.[11][12]

  • Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.

  • Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). Do not use heat, as it can degrade metabolites.

  • Storage: Store the dried metabolite pellets at -80°C until ready for LC-MS analysis.[11][14]

Data Acquisition and Analysis

A. LC-MS Analysis Dried metabolite extracts are typically resuspended in a suitable solvent and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). High-resolution mass spectrometers (e.g., Q-TOF, Orbitrap) are required to accurately measure the mass differences between isotopologues.[15][16]

B. Data Processing The raw MS data contains peak intensities for each mass isotopologue of a given metabolite (e.g., Pyruvate M+0, M+1, M+2, M+3). This data must be corrected for the natural abundance of ¹³C (approx. 1.1%) and other heavy isotopes.[17] Several software packages are available for this correction.[17]

C. Visualizing Carbon Transitions Understanding how carbon atoms from glucose flow into central metabolic pathways is key to interpreting the data.

G Glc Glucose (¹³C₆) G6P G6P Glc->G6P Glycolysis F6P F6P G6P->F6P R5P Ribose-5-P (¹³C₅) G6P->R5P PPP FBP FBP F6P->FBP GAP GAP (¹³C₃) FBP->GAP PYR Pyruvate (¹³C₃) GAP->PYR AcCoA Acetyl-CoA (¹³C₂) PYR->AcCoA LAC Lactate (¹³C₃) PYR->LAC CIT Citrate (¹³C₂) AcCoA->CIT TCA Cycle aKG α-KG (¹³C₂) CIT->aKG SUC Succinate (¹³C₂) aKG->SUC MAL Malate (¹³C₂) SUC->MAL OAA OAA (¹³C₂) MAL->OAA OAA->CIT

Caption: Carbon flow from [U-¹³C₆]glucose into central metabolic pathways.

Troubleshooting Common Issues

ProblemPossible Cause(s)Solution(s)
Low Metabolite Signal Inefficient extraction; Insufficient starting cell number; Metabolite degradation.Ensure extraction solvent is pre-chilled to -80°C. Increase cell number. Keep samples on dry ice or at 4°C throughout the process. Avoid freeze-thaw cycles.[14]
High Biological Variability Inconsistent quenching time; Differences in cell confluency or passage number; Incomplete removal of ¹²C medium.Standardize the exact time from incubator to quenching. Ensure all replicates are at the same confluency. Perform a thorough wash step before adding labeled medium.[13]
Failure to Reach Isotopic Steady State Labeling time is too short for the pathway of interest.Perform a time-course experiment (e.g., 0, 5min, 30min, 2h, 8h, 24h) to determine the time required for key metabolites to reach isotopic equilibrium.[10]
Poor Fit in MFA Modeling Incorrect or incomplete metabolic network model; Data quality issues (e.g., inaccurate MIDs).Verify all reactions and atom transitions in the model.[18] Re-examine MS data for integration errors. Consider compartmentalization (e.g., cytosol vs. mitochondria) in the model.[18]

Conclusion

Stable isotope tracing with labeled glucose is a powerful, quantitative technique that provides unparalleled insight into the dynamic operations of cellular metabolism.[1][3] By enabling the measurement of reaction rates, it moves beyond simple metabolite concentrations to reveal the functional output of metabolic networks. Careful experimental design, meticulous sample preparation, and sophisticated data analysis are essential for generating high-quality, interpretable results that can drive new discoveries in basic research and drug development.[7][19]

References

  • An In-Depth Technical Guide to Metabolic Flux Analysis Using Stable Isotopes - Benchchem.
  • Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Cre
  • New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - NIH.
  • Measurement of metabolic fluxes using stable isotope tracers in whole animals and human p
  • Technical Support Center: Troubleshooting 13C Metabolic Flux Analysis Experiments - Benchchem.
  • Analysis of stable isotope assisted metabolomics data acquired by high resolution mass spectrometry - Analytical Methods (RSC Publishing).
  • Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - ResearchG
  • Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - MDPI.
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  • Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility.
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  • Sample preparation prior to the LC–MS-based metabolomics/metabonomics of blood-derived samples.
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  • Application Notes and Protocols for D-Glucose-13C-4 Based Metabolomics - Benchchem.
  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases - Metabolic Solutions.
  • Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture | PNAS.
  • Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - NIH.
  • Overview of Stable Isotope Metabolomics - Cre
  • Dissecting Mammalian Cell Metabolism through 13C- and 2H-Isotope Tracing: Interpretations at the Molecular and Systems Levels - ACS Public
  • Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - Monash.
  • Stable isotope-resolved metabolomics and applic
  • Metabolic Flux Analysis with 13C-Labeling Experiments | .

  • Overview of 13c Metabolic Flux Analysis - Cre
  • How to analyze 13C metabolic flux?

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Application Notes & Protocols: Synthesis and Analysis of ¹³C and ¹⁵N Labeled Glutathione Conjugates for Advanced Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Glutathione Conjugation in Drug Development

Glutathione (GSH), the tripeptide γ-L-Glutamyl-L-cysteinyl-glycine, is the most abundant non-protein thiol in mammalian cells and serves as a primary defense mechanism against oxidative stress and toxic xenobiotics.[1][2] A key detoxification pathway, known as the mercapturate pathway, involves the conjugation of electrophilic compounds—often reactive metabolites of drugs—to the nucleophilic thiol group of GSH.[3][4] This reaction, frequently catalyzed by a superfamily of enzymes called Glutathione S-transferases (GSTs), renders the xenobiotics more water-soluble, facilitating their excretion from the body.[5][6][7]

However, the formation of these GSH conjugates is a double-edged sword. While primarily a detoxification process, it also serves as a definitive marker for the generation of reactive metabolites. These highly reactive intermediates can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to idiosyncratic adverse drug reactions (IADRs) and organ toxicity, which are major causes of drug candidate failure.[8][9] Consequently, the early detection and structural characterization of GSH conjugates are paramount in modern drug discovery and development.

The use of stable isotope labeling, specifically with ¹³C and ¹⁵N, has revolutionized the field of reactive metabolite screening. By incorporating these heavy isotopes into the glutathione molecule, researchers can generate a unique mass signature that makes the resulting conjugates easily distinguishable from the complex biological matrix. This application note provides a comprehensive guide to the synthesis, detection, and characterization of ¹³C and ¹⁵N labeled glutathione conjugates, offering detailed protocols and expert insights for researchers in pharmacology, toxicology, and drug metabolism.

Pillar 1: The Scientific Rationale—Why Isotopic Labeling is a Superior Strategy

The core advantage of using stable isotope-labeled GSH lies in the unambiguous identification of drug-GSH adducts. A common and highly effective strategy is to use GSH labeled in its glycine moiety with two ¹³C atoms and one ¹⁵N atom (L-Glutathione-(glycine-¹³C₂,¹⁵N)).[10] When a 1:1 mixture of this "heavy" GSH (+3 Da) and "light" (unlabeled) GSH is used in an in vitro metabolic reaction, any resulting conjugate will appear as a characteristic doublet of peaks in the mass spectrum, separated by exactly 3 Daltons.[10]

This "twin ion" signature provides several profound advantages:

  • Elimination of False Positives: The unique isotopic pattern is easily distinguished from endogenous metabolites, matrix components, or artifacts, drastically reducing the rate of false positives that plague traditional screening methods.[9]

  • Enhanced Sensitivity and Specificity: The distinct pattern allows for the development of highly specific mass spectrometry scan functions (e.g., Neutral Loss, Precursor Ion scans) that can selectively hunt for these doublets, pulling even low-level metabolites out from the background noise.[8][10]

  • Facilitated Structural Elucidation: The presence of the doublet confirms that all fragment ions in an MS/MS spectrum containing the glycine moiety will also appear as doublets, simplifying the complex task of spectral interpretation and pinpointing the site of conjugation.

The synthesis of these conjugates is typically not performed through classical organic chemistry but rather through biomimetic, enzyme-catalyzed reactions that replicate the physiological environment.

The Enzymatic Pathway of Conjugation

The formation of a GSH conjugate is a two-step process within the cell. First, a Phase I metabolic enzyme (e.g., a Cytochrome P450) may oxidize a parent drug to form an electrophilic, reactive intermediate. Second, a GST enzyme catalyzes the nucleophilic attack of the GSH thiolate anion on this electrophile, forming a stable thioether bond.[5] Our in vitro protocols are designed to replicate this cascade.

G1 cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Conjugation cluster_analysis Analysis Parent_Drug Parent Drug P450 CYP450 Enzymes (+ NADPH) Parent_Drug->P450 Oxidation Reactive_Metabolite Electrophilic Reactive Metabolite P450->Reactive_Metabolite GST Glutathione S-Transferase (GST) Reactive_Metabolite->GST GSH_Mix GSH / ¹³C,¹⁵N-GSH (Isotope Mix) GSH_Mix->GST GSH_Conjugate Labeled & Unlabeled GSH Conjugate Pair GST->GSH_Conjugate Conjugation LCMS LC-MS/MS Analysis GSH_Conjugate->LCMS Detection

Pillar 2: Self-Validating Experimental Protocols

The following protocols are designed to be robust and self-validating. The inclusion of a 1:1 isotopic mixture inherently provides an internal standard for every detected conjugate, ensuring high confidence in the results.

Protocol 1: Enzymatic Synthesis of GSH Conjugates in Human Liver Microsomes (HLM)

This protocol is the industry standard for screening compounds for their potential to form reactive metabolites. It utilizes subcellular fractions (microsomes) rich in CYP450 enzymes.

A. Materials and Reagents

ReagentStock ConcentrationFinal ConcentrationPurpose
Potassium Phosphate Buffer1.0 M, pH 7.4100 mMMaintain physiological pH
Human Liver Microsomes (HLM)20 mg/mL1 mg/mLSource of metabolic enzymes (CYPs)
Test Compound10 mM in DMSO10 µMSubstrate for metabolism
Unlabeled GSH100 mM in water1 mM"Light" trapping agent
¹³C₂,¹⁵N-Gly-GSH[11][12]100 mM in water1 mM"Heavy" trapping agent
NADPH Regenerating SystemSolution A & B1XCofactor for CYP450 activity
Ice-Cold Acetonitrile (ACN)-2 volumesProtein precipitation/reaction quench

B. Step-by-Step Methodology

  • Prepare Master Mix: In a microcentrifuge tube on ice, prepare a master mix (excluding the test compound and NADPH system) of phosphate buffer and HLM.

  • Prepare GSH Working Solution: Create a 20 mM working solution by mixing equal volumes of the 100 mM unlabeled GSH and 100 mM labeled GSH stock solutions.

  • Initiate Pre-incubation: To each reaction well or tube, add the HLM master mix and the GSH working solution. Add the test compound (or vehicle control, e.g., DMSO). Gently mix and pre-incubate at 37°C for 5 minutes to bring the mixture to temperature.

  • Start the Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. The final reaction volume is typically 200 µL.

  • Incubate: Incubate at 37°C for 60 minutes in a shaking water bath. This duration allows for sufficient metabolite formation.

  • Terminate the Reaction: Stop the reaction by adding 400 µL of ice-cold acetonitrile. This will immediately denature the enzymes and precipitate the microsomal proteins.

  • Sample Processing: Vortex the samples vigorously for 1 minute. Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Collect Supernatant: Carefully transfer the supernatant to a new set of tubes or a 96-well plate. Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute and Analyze: Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 10% acetonitrile in water) for LC-MS/MS analysis.

G2 cluster_prep Preparation cluster_reaction Reaction cluster_processing Sample Processing A 1. Prepare HLM Master Mix C 3. Pre-incubate HLM, GSH, Drug @ 37°C A->C B 2. Prepare 1:1 GSH Mix B->C D 4. Initiate with NADPH System C->D E 5. Incubate 60 min @ 37°C D->E F 6. Quench with cold Acetonitrile E->F G 7. Centrifuge to pellet protein F->G H 8. Evaporate Supernatant G->H I 9. Reconstitute for Analysis H->I

Pillar 3: Authoritative Analysis and Data Interpretation

The definitive analysis of the incubation mixture is performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The goal is to identify the unique isotopic doublets that signify the presence of a GSH conjugate.

Analytical Protocol: LC-MS/MS Detection and Characterization

A. Instrumentation and Conditions

  • LC System: A UHPLC system is recommended for optimal resolution and speed.[9]

  • Mass Spectrometer: A high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap is ideal for resolving the isotopic peaks and providing accurate mass measurements.[13] A sensitive triple quadrupole instrument is also highly effective.[9]

  • Ionization Mode: Electrospray Ionization (ESI) is used, typically in both positive and negative modes, as conjugates can ionize differently.

ParameterTypical SettingRationale
Chromatography
ColumnC18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Good retention for a wide range of drugs and metabolites.
Mobile Phase AWater + 0.1% Formic AcidStandard acidic modifier for good peak shape.
Mobile Phase BAcetonitrile + 0.1% Formic AcidStandard organic eluent.
Gradient5% to 95% B over 10 minutesElutes compounds of varying polarities.
Flow Rate0.4 mL/minAppropriate for a 2.1 mm ID column.
Mass Spectrometry
Scan ModeData-Dependent Acquisition (DDA)Perform full scan followed by MS/MS of most intense ions.
Full Scan Rangem/z 150-1000Covers the expected mass range of most conjugates.
Targeted ScansNeutral Loss of 129 Da (Negative Mode)Highly specific for GSH conjugates, which lose pyroglutamate.
Precursor Ion of m/z 272 (Negative Mode)Specific for a common fragment of the GSH moiety.[8]

B. Data Interpretation

  • Identify the Doublet: The primary evidence is the detection of a pair of ions separated by 3.0037 Da (the exact mass difference between the heavy and light glycine moieties), with a roughly 1:1 intensity ratio.[13]

  • Accurate Mass Confirmation: Using HRMS, confirm that the measured mass of the conjugate corresponds to the theoretical mass (Mass of Drug + Mass of GSH - Mass of H₂).

  • MS/MS Fragmentation Analysis: Perform MS/MS on both the light and heavy parent ions. The resulting fragmentation patterns should be nearly identical, with fragments containing the glycine portion also appearing as doublets separated by 3 Da. This data is crucial for confirming the structure and identifying the site of conjugation on the parent molecule.[10]

Example Data Interpretation

Consider a hypothetical drug with a monoisotopic mass of 250.0 Da that forms a reactive metabolite via the loss of H₂ (becoming 248.0 Da) before conjugation.

SpeciesFormulaTheoretical Monoisotopic Mass (m/z)
Unlabeled GSHC₁₀H₁₇N₃O₆S307.0838
Labeled ¹³C₂,¹⁵N-GSHC₈¹³C₂H₁₇N₂¹⁵NO₆S310.0875
Unlabeled Conjugate C₁₀H₁₇N₃O₆S + CₓHᵧNₐOₑ - H₂555.XXXX
Labeled Conjugate C₈¹³C₂H₁₇N₂¹⁵NO₆S + CₓHᵧNₐOₑ - H₂558.XXXX
Mass Difference ~3.0 Da
Structural Elucidation with NMR Spectroscopy

For critical applications or when the site of conjugation cannot be determined by MS/MS alone, the conjugate must be purified (typically via HPLC) and subjected to Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H and ¹³C NMR: These experiments provide the carbon-hydrogen framework of the molecule. A significant downfield shift in the chemical shift of a proton or carbon on the parent drug's scaffold is strong evidence of that position being the site of thioether linkage.[14][15]

  • ¹H-¹⁵N HSQC: This 2D NMR experiment is particularly powerful when using labeled material. It directly correlates the amide protons with their attached ¹⁵N atoms.[16] Observing the signals for the labeled glycine provides an unambiguous marker for the GSH moiety within the molecule.[17]

Conclusion

The synthesis and analysis of ¹³C and ¹⁵N labeled glutathione conjugates is a robust, sensitive, and highly specific method for identifying metabolic liabilities in drug development. By leveraging the power of stable isotope labeling with advanced LC-MS/MS and NMR techniques, researchers can confidently detect and characterize reactive metabolites at an early stage. This proactive approach allows medicinal chemists to design safer, more effective drug candidates, ultimately reducing late-stage attrition and accelerating the delivery of new medicines to patients. The protocols and insights provided herein offer a comprehensive framework for the successful implementation of this indispensable technology.

References

  • Abbott, W. A., & Meister, A. (1986). Enzymatic synthesis of novel glutathione analogs. PubMed. Available at: [Link]

  • Senn, H., Billeter, M., & Wüthrich, K. (1993). Biosynthetic 15N and 13C isotope labelling of glutathione in the mixed disulfide with Escherichia coli glutaredoxin documented by sequence-specific NMR assignments. PubMed. Available at: [Link]

  • Mezine, I., Bode, C., Raughley, B., Bhoopathy, S., Roberts, K. J., Owen, A. J., & Hidalgo, I. J. (2013). Application of exogenous mixture of glutathione and stable isotope labeled glutathione for trapping reactive metabolites in cryopreserved human hepatocytes. Detection of the glutathione conjugates using high resolution accurate mass spectrometry. PubMed. Available at: [Link]

  • Mutlib, A. E., Wang, J., Ramagiri, S., Talaat, R. E., & Scatina, J. A. (2005). Application of stable isotope labeled glutathione and rapid scanning mass spectrometers in detecting and characterizing reactive metabolites. PubMed. Available at: [Link]

  • Yuan, T., Nian, R., & Li, L. (2019). Quantification and 13C-Tracer analysis of total reduced glutathione by HPLC-QTOFMS/MS. PubMed. Available at: [Link]

  • Zhu, M. (2020). Mass spectrometry-based method development for glutathione determination and 13C-tracer analysis in cultured cells. University of Luxembourg. Available at: [Link]

  • Li, Y., et al. (2023). Reconstruction of Glutathione Metabolism in the Neuronal Model of Rotenone-Induced Neurodegeneration Using Mass Isotopologue Analysis with Hydrophilic Interaction Liquid Chromatography-Zeno High-Resolution Multiple Reaction Monitoring. Analytical Chemistry. Available at: [Link]

  • Aguilar, F., & Shonsey, C. (1992). 13C NMR spectroscopic measurement of glutathione synthesis and antioxidant metabolism in the intact ocular lens. PubMed. Available at: [Link]

  • Jian, W., et al. (2012). High-throughput screening for glutathione conjugates using stable-isotope labeling and negative electrospray ionization precursor-ion mass spectrometry. PubMed. Available at: [Link]

  • van Breemen, R. B., et al. (2015). Detection of reactive metabolites using isotope-labeled glutathione trapping and simultaneous neutral loss and precursor ion scanning with ultra-high-pressure liquid chromatography triple quadruple mass spectrometry. PubMed. Available at: [Link]

  • Semantic Scholar. (n.d.). Application of stable isotope labeled glutathione and rapid scanning mass spectrometers in detecting and characterizing reactive metabolites. Semantic Scholar. Available at: [Link]

  • Cooper, A. J., & Hanigan, M. H. (2018). Enzymes Involved in Processing Glutathione Conjugates. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Tracing the de-novo glutathione synthesis pathway via 13 C/ 15 N atom... ResearchGate. Available at: [Link]

  • Cooper, A. J. L., & Pinto, J. T. (2018). Metabolism of Glutathione S-Conjugates: Multiple Pathways. PubMed Central. Available at: [Link]

  • Wu, M. K., & Chen, Y. T. (2020). Overexpression of Glutathione S-Transferases in Human Diseases: Drug Targets and Therapeutic Implications. PubMed Central. Available at: [Link]

  • The Royal Society of Chemistry. (2010). Studies on the Reaction of Glutathione and Formaldehyde using NMR. The Royal Society of Chemistry. Available at: [Link]

  • Paja, L., & Mazzetti, A. P. (2023). The Multifaceted Role of Glutathione S-Transferases in Health and Disease. PubMed Central. Available at: [Link]

  • University of Washington. (n.d.). Glutathione Conjugation. University of Washington. Available at: [Link]

  • Protein NMR. (2012). 15N,13C. Protein NMR. Available at: [Link]

  • Gamcsik, M. P. (1999). 13C-Isotopic enrichment of glutathione in cell extracts determined by nuclear magnetic resonance spectroscopy. PubMed. Available at: [Link]

  • Gamcsik, M. P. (2012). Direct Detection of Glutathione Biosynthesis, Conjugation, Depletion and Recovery in Intact Hepatoma Cells. MDPI. Available at: [Link]

  • Google Patents. (2018). A kind of synthetic method of glutathione. Google Patents.
  • Bandyopadhyay, D. (2018). Glutathione: A small molecule with big sense. ScholarWorks @ UTRGV. Available at: [Link]

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Application Note: Robust Solid-Phase Extraction (SPE) Protocol for the Quantification of S-(1,2-Dichlorovinyl)glutathione (DCVG) in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

S-(1,2-Dichlorovinyl)glutathione (DCVG) is a critical nephrotoxic metabolite formed from the glutathione (GSH) conjugation of industrial solvents like trichloroethylene (TCE) and dichloroacetylene.[1] Accurate quantification of DCVG in biological matrices such as plasma, serum, and tissue homogenates is essential for toxicological studies and human health risk assessment. However, the high polarity of DCVG and the complexity of biological samples present significant analytical challenges, often leading to matrix effects and poor recovery with simple sample preparation techniques.[2][3] This application note provides a detailed, field-proven solid-phase extraction (SPE) protocol specifically designed for the efficient isolation and concentration of DCVG prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method utilizes a hydrophilic-lipophilic balanced (HLB) polymeric reversed-phase sorbent to ensure high, reproducible recovery and superior sample cleanup.

Introduction: The Analytical Imperative for DCVG

Trichloroethylene (TCE) is a widespread environmental contaminant and a known human carcinogen.[4] One of its key metabolic activation pathways involves conjugation with glutathione, leading to the formation of DCVG.[1][5] This conjugate is subsequently metabolized to S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a potent nephrotoxin. Therefore, understanding the pharmacokinetics of DCVG is crucial for elucidating mechanisms of toxicity and assessing individual susceptibility.

The analytical determination of DCVG is complicated by its physicochemical properties. As a tripeptide conjugate, DCVG is highly polar and non-volatile, making it unsuitable for gas chromatography without derivatization.[6][7][8] While direct analysis of diluted samples by LC-MS/MS is possible, it often suffers from significant ion suppression or enhancement from endogenous matrix components (e.g., salts, lipids, proteins), compromising sensitivity and accuracy.[9] Solid-phase extraction (SPE) provides a robust solution by selectively isolating analytes from complex matrices, thereby reducing matrix effects, concentrating the analyte, and improving overall method performance.[10][11]

This guide explains the causality behind the chosen SPE strategy and provides a step-by-step protocol for immediate implementation in a research or drug development setting.

Principle of the Method: Selecting the Right SPE Chemistry

The success of any SPE method hinges on the selection of a sorbent that provides optimal retention for the analyte of interest while allowing interfering matrix components to be washed away.

Analyte Characteristics: S-(1,2-Dichlorovinyl)glutathione (M.W. 402.3 g/mol ) is comprised of a hydrophilic glutathione backbone (containing two carboxylic acid groups and a primary amine) and a moderately hydrophobic dichlorovinyl moiety.[6] This amphipathic nature makes it an ideal candidate for a reversed-phase SPE mechanism.

Sorbent Selection Rationale: While traditional silica-based C18 sorbents can be used for reversed-phase extraction, they are prone to "dewetting" with highly aqueous samples, which can lead to inconsistent recoveries. Furthermore, their retention of highly polar compounds like DCVG can be limited.

This protocol specifies a hydrophilic-lipophilic balanced (HLB) polymeric sorbent . The rationale is twofold:

  • Enhanced Retention of Polar Analytes: The sorbent's chemistry incorporates hydrophilic functional groups (e.g., N-vinylpyrrolidone) within a hydrophobic polymer backbone (e.g., divinylbenzene). This allows the sorbent to remain wetted even in highly aqueous conditions and provides secondary polar interactions (hydrogen bonding) that enhance the retention of polar analytes like DCVG.

  • pH Stability and Versatility: Polymeric sorbents are stable across a wide pH range, offering greater flexibility during method development compared to silica-based sorbents.

The overall strategy involves a classic "Bind-Wash-Elute" reversed-phase workflow, which is depicted in the workflow diagram below.

Materials and Reagents

  • SPE Sorbent: Polymeric HLB cartridges (e.g., 30 mg, 1 mL format)

  • DCVG Analytical Standard: Purity >95%

  • Internal Standard (IS): Stable isotope-labeled DCVG (e.g., ¹³C₄, ¹⁵N-DCVG) is highly recommended.

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (Type I, 18.2 MΩ·cm)

  • Reagents: Formic acid (LC-MS grade), Trichloroacetic acid (TCA) or Acetonitrile for protein precipitation.

  • Biological Matrix: Plasma, serum, or tissue homogenate.

  • Equipment: SPE vacuum manifold, sample concentrator (e.g., nitrogen evaporator), analytical balance, vortex mixer, centrifuge.

Detailed Experimental Protocol

This protocol is optimized for a 200 µL plasma sample. Volumes should be scaled proportionally for other sample sizes or matrices.

Step 1: Sample Pre-treatment (Protein Precipitation)

The objective of this step is to remove large macromolecules, primarily proteins, which can clog the SPE cartridge and interfere with downstream analysis.

  • To a 1.5 mL microcentrifuge tube, add 200 µL of the biological sample (e.g., plasma).

  • Spike with the internal standard (IS) working solution to achieve the desired final concentration.

  • Add 600 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample). This ratio ensures efficient protein precipitation.

  • Vortex vigorously for 60 seconds to ensure thorough mixing and complete protein denaturation.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins.

  • Carefully collect the supernatant. This supernatant contains DCVG and is now ready for SPE.

Step 2: Solid-Phase Extraction Workflow

This workflow should be performed on a vacuum manifold to ensure consistent flow rates. A flow rate of approximately 1-2 mL/min is recommended.

  • Conditioning:

    • Add 1 mL of methanol to the HLB cartridge.

    • Allow the solvent to pass through completely. This step solvates the polymer chains, activating the sorbent for analyte interaction.

  • Equilibration:

    • Add 1 mL of Type I water to the cartridge.

    • Allow the water to pass through, but do not let the sorbent bed go dry. This step prepares the sorbent surface to receive an aqueous sample, ensuring proper partitioning.

  • Sample Loading:

    • Load the entire supernatant from Step 1 onto the conditioned and equilibrated cartridge.

    • Apply a slow and steady flow rate (~1 mL/min) to allow sufficient residence time for the DCVG to bind to the sorbent via hydrophobic and polar interactions.

  • Wash:

    • Add 1 mL of 5% methanol in water to the cartridge.

    • Draw the wash solution completely through the sorbent. This crucial step removes highly polar, water-soluble interferences (like salts and endogenous metabolites) that were not removed during protein precipitation, while DCVG remains bound to the sorbent.

  • Elution:

    • Place clean collection tubes inside the manifold.

    • Add 1 mL of methanol (or 90:10 methanol:acetonitrile with 0.1% formic acid) to the cartridge. The organic solvent disrupts the hydrophobic interactions, while the optional acid ensures the carboxylic acid groups of DCVG are protonated, minimizing ionic interactions and maximizing recovery.

    • Allow the elution solvent to slowly pass through the sorbent to ensure complete desorption of the analyte. Collect the eluate.

Step 3: Eluate Post-Treatment
  • Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 35-40°C.

  • Reconstitute the dried extract in 100 µL of a mobile phase-compatible solvent (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Summary of Protocol Parameters

ParameterSpecificationRationale
Analyte S-(1,2-Dichlorovinyl)glutathione (DCVG)Nephrotoxic metabolite of TCE.
Matrix Plasma, Serum, Tissue HomogenateCommon matrices for toxicokinetic studies.
Pre-treatment Protein Precipitation (3:1 Acetonitrile:Sample)Removes macromolecules, prevents SPE frit clogging.
SPE Sorbent Polymeric Hydrophilic-Lipophilic Balanced (HLB)Excellent retention for polar analytes from aqueous solutions; pH stable.
Conditioning Solvent 1 mL MethanolActivates the reversed-phase sorbent.
Equilibration Solvent 1 mL Type I WaterPrepares sorbent for aqueous sample loading.
Wash Solvent 1 mL 5% Methanol in WaterRemoves polar interferences without eluting the analyte.
Elution Solvent 1 mL Methanol (optional 0.1% Formic Acid)Disrupts sorbent-analyte interactions for efficient recovery.
Downstream Analysis LC-MS/MSProvides the necessary sensitivity and selectivity for quantification.[2][4]

Visual Workflow and Troubleshooting

SPE Workflow Diagram

SPE_Workflow cluster_spe Solid-Phase Extraction (HLB Cartridge) Sample Biological Sample (e.g., 200 µL Plasma) Precip Protein Precipitation (Add 600 µL ACN, Vortex, Centrifuge) Sample->Precip Supernatant Collect Supernatant Precip->Supernatant Load 3. Load Sample Supernatant->Load Condition 1. Condition (1 mL Methanol) Equilibrate 2. Equilibrate (1 mL Water) Wash 4. Wash (1 mL 5% MeOH/Water) Waste1 Discard Flow-through (Proteins, Salts) Load->Waste1 Unbound Components Elute 5. Elute (1 mL Methanol) Waste2 Discard Flow-through (Polar Interferences) Wash->Waste2 Washed Impurities Evap Evaporate & Reconstitute Elute->Evap Clean DCVG Extract Analysis LC-MS/MS Analysis Evap->Analysis

Sources

High-Resolution Chromatographic Separation and Quantification of S-(1,2-dichlorovinyl)-γ-glutamyl-cysteine (DCVG) and its Key Metabolites using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

S-(1,2-dichlorovinyl)-γ-glutamyl-cysteine (DCVG) is a critical conjugate in the metabolic pathway of certain halogenated hydrocarbons, such as trichloroethylene. Its metabolism leads to the formation of potent nephrotoxic species, making the sensitive and selective quantification of DCVG and its downstream metabolites essential for toxicology studies and drug safety assessments. This application note presents a robust and reproducible method for the simultaneous separation and quantification of DCVG, its primary metabolite S-(1,2-dichlorovinyl)-L-cysteine (DCVC), and the mercapturic acid pathway product N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NAc-DCVC) in biological matrices. The protocol leverages a Hydrophilic Interaction Liquid Chromatography (HILIC) strategy coupled with Tandem Mass Spectrometry (UPLC-MS/MS) to achieve superior separation of these polar analytes and ensure high sensitivity and specificity.

Introduction and Scientific Rationale

The bioactivation of certain xenobiotics can produce reactive metabolites that are more toxic than the parent compound. S-(1,2-dichlorovinyl)-γ-glutamyl-cysteine (DCVG) is formed from the glutathione conjugation of trichloroethylene, a common industrial solvent. While glutathione conjugation is typically a detoxification pathway, the subsequent metabolism of the resulting S-conjugate can lead to severe toxicity.[1] The metabolic processing of DCVG is a critical toxification pathway initiated by the enzyme γ-glutamyltransferase (GGT), which cleaves the γ-glutamyl bond to form S-(1,2-dichlorovinyl)-L-cysteine (DCVC).[1][2] DCVC is a potent nephrotoxin that is further metabolized by cysteine S-conjugate β-lyase to a reactive thiol, which is believed to be the ultimate toxicant responsible for renal injury.[2]

Given this metabolic activation, it is imperative to develop sensitive analytical methods that can distinguish and quantify the parent conjugate (DCVG) and its key metabolites (DCVC, NAc-DCVC). This allows researchers to accurately model the pharmacokinetics of toxification, assess exposure risks, and investigate mechanisms of nephrotoxicity.[3] Traditional reversed-phase chromatography often provides insufficient retention for these highly polar, hydrophilic compounds. This protocol overcomes that challenge by employing a HILIC separation mechanism, which is specifically designed for polar analytes, coupled with the specificity and sensitivity of tandem mass spectrometry.[4]

The Metabolic Bioactivation Pathway

The conversion of DCVG to its toxic and excretable forms involves a multi-step enzymatic process. Understanding this pathway is fundamental to selecting the target analytes for chromatographic separation. The process primarily involves the mercapturic acid pathway, which can, in this case, lead to bioactivation.

DCVG Metabolic Pathway cluster_enzymes Enzymatic Conversions DCVG DCVG (S-(1,2-dichlorovinyl)-γ-glutamyl-cysteine) DCVC DCVC (S-(1,2-dichlorovinyl)-L-cysteine) DCVG->DCVC Cleavage of Glutamate NAc_DCVC NAc-DCVC (Mercapturate) (N-Acetyl-DCVC) DCVC->NAc_DCVC Detoxification/Excretion Toxic_Species Reactive Thiol Species (Ultimate Toxicant) DCVC->Toxic_Species Bioactivation GGT γ-Glutamyltransferase (GGT) BetaLyase Cysteine S-conjugate β-lyase NAT N-Acetyltransferase

Figure 1: Metabolic pathway of DCVG. DCVG is converted to the nephrotoxic DCVC, which is either bioactivated to a reactive species or detoxified to NAc-DCVC for excretion.

Principles of the UPLC-MS/MS Method

The successful separation of DCVG and its metabolites hinges on addressing two primary challenges: their high polarity and the chemical instability of their free thiol groups.

  • Chromatography: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is employed. Unlike traditional C18 reversed-phase columns where polar compounds elute early with poor retention, HILIC columns utilize a polar stationary phase with a high-organic-content mobile phase. Analytes partition into an aqueous layer on the surface of the stationary phase and are eluted by an increasing gradient of the aqueous mobile phase. This mechanism provides excellent retention and separation for polar compounds like amino acid conjugates.[4]

  • Sample Preparation and Stabilization: The cysteine moiety in both DCVG and DCVC contains a free sulfhydryl (thiol) group that is susceptible to oxidation, which can lead to the formation of disulfide dimers. This process compromises analytical accuracy. To prevent this, the protocol incorporates a derivatization step using N-Ethylmaleimide (NEM). NEM rapidly and specifically reacts with free thiol groups, forming a stable thioether bond. This "caps" the reactive group, preventing oxidation and ensuring the integrity of the analytes from extraction through analysis.[4]

  • Detection: Tandem mass spectrometry (MS/MS) provides unparalleled sensitivity and selectivity. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (matching the molecular weight of the analyte) is selected and fragmented, and a specific product ion is then monitored. This precursor-to-product ion transition is unique for each analyte, eliminating interference from complex biological matrix components and allowing for confident quantification at very low levels.[5][6]

Detailed Application Protocol

This protocol provides a step-by-step guide for sample preparation and analysis.

Experimental Workflow Overview

Experimental Workflow Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Extraction Protein Precipitation & Thiol Stabilization (Acetonitrile with 10 mM NEM) Sample->Extraction Centrifuge1 Centrifugation (14,000 x g, 10 min, 4°C) Extraction->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Inject Injection into UPLC-MS/MS System Supernatant->Inject Analysis Data Acquisition (MRM Mode) Inject->Analysis Quant Quantification (Peak Integration vs. Standard Curve) Analysis->Quant

Figure 2: High-level workflow for the analysis of DCVG and its metabolites from biological samples.

Materials and Reagents
MaterialSupplier/GradePurpose
DCVG, DCVC, NAc-DCVCCertified Reference StandardsAnalyte quantification
N-Ethylmaleimide (NEM)Sigma-Aldrich, ≥99%Thiol group stabilization
Acetonitrile (ACN)LC-MS GradeProtein precipitation, Mobile Phase B
WaterLC-MS GradeSample dilution, Mobile Phase A
Ammonium FormateLC-MS GradeMobile phase additive
Formic AcidLC-MS GradeMobile phase additive
HILIC Columne.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mmChromatographic separation
Instrumentation
  • Chromatography System: Waters ACQUITY UPLC I-Class System or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.

Standard and Sample Preparation
  • Stock Solutions: Prepare individual 1 mg/mL stock solutions of DCVG, DCVC, and NAc-DCVC in LC-MS grade water. Store at -80°C.

  • Working Standard Mixture: Create a mixed working standard solution containing all three analytes by diluting the stock solutions in a 50:50 ACN:Water mixture.

  • Calibration Curve: Serially dilute the working standard mixture to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Extraction and Derivatization:

    • To 100 µL of biological sample (plasma, cell lysate, or tissue homogenate), add 400 µL of ice-cold acetonitrile containing 10 mM N-Ethylmaleimide. The NEM solution should be prepared fresh.

    • Vortex vigorously for 1 minute to precipitate proteins and allow the derivatization reaction to proceed.

    • Incubate on ice for 15 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to an autosampler vial for analysis.

UPLC-MS/MS Method Parameters

The following tables summarize the optimized instrumental conditions.

Table 1: UPLC Conditions

Parameter Setting Rationale
Column Waters ACQUITY BEH Amide (1.7 µm, 2.1x100 mm) HILIC chemistry for polar analyte retention.
Mobile Phase A Water with 10 mM Ammonium Formate, 0.1% Formic Acid Aqueous phase for HILIC elution.
Mobile Phase B 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, 0.1% Formic Acid Organic phase for HILIC retention.
Flow Rate 0.4 mL/min Optimized for 2.1 mm ID column.
Column Temp. 40 °C Ensures reproducible retention times.
Injection Vol. 5 µL

| Gradient | 0-1 min: 95% B; 1-5 min: 95% to 50% B; 5-6 min: 50% B; 6.1-8 min: 95% B | Gradient elution is critical for resolving analytes with different polarities.[7] |

Table 2: MS/MS Conditions (ESI Positive Mode)

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Desolvation Temp. 450 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

| Collision Gas | Argon |

Table 3: Optimized MRM Transitions and Expected Retention Times Note: Exact m/z values and collision energies must be optimized for the specific instrument used. The values below are representative for the NEM-derivatized analytes.

Analyte (NEM-derivatized)Precursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)Approx. RT (min)
DCVG-NEM 484.0230.10.0530222.5
DCVC-NEM 355.0126.10.0525183.8
NAc-DCVC-NEM 397.0168.10.0525204.5

Data Analysis and Expected Results

Upon analysis, the resulting chromatograms should show sharp, well-resolved peaks for each of the three target analytes at their expected retention times. Quantification is achieved by integrating the area under the peak for the specific MRM transition of each analyte. A calibration curve is constructed by plotting the peak area against the known concentration of the prepared standards. The concentration of the analytes in the unknown biological samples is then determined by interpolating their peak areas from this linear regression curve.

Method Validation and Trustworthiness

To ensure the reliability of the generated data, the method should be validated according to established bioanalytical guidelines. Key parameters to assess include:

  • Linearity: Assessed from the calibration curve (R² > 0.99).

  • Selectivity: Absence of interfering peaks in blank matrix samples.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations (typically within ±15%).

  • Matrix Effect: Evaluated to ensure that co-eluting matrix components do not cause ion suppression or enhancement.[6]

  • Stability: Analyte stability in the matrix under various storage conditions.

Conclusion

This application note details a highly selective and sensitive UPLC-MS/MS method for the simultaneous determination of DCVG and its critical metabolites, DCVC and NAc-DCVC. The use of HILIC chromatography provides the necessary retention for these polar compounds, while thiol derivatization with NEM ensures analyte stability. This robust and reproducible protocol is an invaluable tool for researchers in toxicology, pharmacology, and drug development, enabling precise characterization of the metabolic processes that govern the nephrotoxicity of halogenated solvents.

References

  • PubMed. (n.d.). Mechanism of S-(1,2-dichlorovinyl)glutathione-induced nephrotoxicity.
  • Cooper, A. J. L., & Hanigan, M. H. (2018). Metabolism of Glutathione S-Conjugates: Multiple Pathways. Comprehensive Toxicology (Third Edition).
  • Ulaszewska, M. M., et al. (2019). Untargeted UPLC-MS Profiling Pipeline to Expand Tissue Metabolome Coverage: Application to Cardiovascular Disease. Analytical Chemistry.
  • Su, A. L., et al. (2021). Trichloroethylene Metabolite S-(1,2-Dichlorovinyl)-l-cysteine Stimulates Changes in Energy Metabolites and Amino Acids in the BeWo Human Placental Trophoblast Model during Syncytialization. Toxicological Sciences.
  • Bona, D., Di Carro, M., & Magi, E. (2022). Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. Separations. Retrieved from [Link]

  • Shin, M., et al. (2011). Simultaneous Determination of Trichloroacetic acid, Dichloroacetic Acid, S-(1,2-dichlorovinyl)Glutathione, S-(1,2-dichlorovinyl)-L-cysteine and N-Acetyl-S-(1,2-dDichlorovinyl)-L-cysteine Using Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry. ResearchGate.
  • Sremac, M., et al. (2020). Quantitative analysis of the glutathione pathway cellular metabolites by targeted liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Establishing the HPLC-MS/MS Method for Monitoring the Residue and Degradation of Butralin in Ginseng during Field and Risk Assessments. Molecules. Retrieved from [Link]

  • Li, F., et al. (2012). Metabolite Profiling Identified Methylerythritol Cyclodiphosphate Efflux as a Limiting Step in Microbial Isoprenoid Production. PLoS ONE. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting DCVG Quantification by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Robust Bioanalysis

Welcome to the technical support center for the quantification of DCVG (L-α-2-amino-5-(3,4-dichlorophenyl)-4,5-dihydro-1H-imidazole-4-carboxylic acid) and other challenging analytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. My goal is to provide not just solutions, but the underlying scientific reasoning to empower you to build robust, reliable, and self-validating bioanalytical methods.

Section 1: Foundational Issues - Analyte & Internal Standard

This section addresses problems that stem from the inherent properties of the analyte and the crucial choice of an internal standard.

FAQ 1: My analyte signal is weak or non-existent. Where do I even begin?

This is a common starting problem. A systematic approach is essential to avoid wasted time and resources. The issue can originate from the sample, the LC system, or the MS detector.

Troubleshooting Workflow for Low Analyte Signal:

The first step is to isolate the problem domain. A logical workflow helps pinpoint the failure point efficiently.

Low_Signal_Troubleshooting start Start: Low/No Signal infuse Infuse Analyte Directly into MS start->infuse ms_issue Problem is in the MS. Check: Tuning, Source Parameters, Detector, Gas Flows infuse->ms_issue No Signal lc_issue Problem is in the LC or Sample. Proceed to LC check. infuse->lc_issue Good Signal inject_std Inject Neat Standard into LC-MS lc_issue->inject_std sample_prep_issue Problem is Sample Prep or Matrix. Check: Extraction Recovery, Stability, Matrix Effects inject_std->sample_prep_issue No Signal (or poor peak shape) success Signal OK inject_std->success Good Signal lc_plumbing_issue Problem is LC System. Check: Leaks, Column, Mobile Phase, Injector, Tubing sample_prep_issue->lc_plumbing_issue If problem persists with neat standard

Caption: A logical workflow for diagnosing the root cause of a weak or absent analyte signal.

Detailed Steps & Causality:

  • Direct Infusion: The most critical first step is to bypass the LC system. Infuse a solution of your analyte directly into the mass spectrometer. If you see a strong, stable signal, you have confirmed the MS is functioning correctly and the issue lies "upstream" (with the LC or sample preparation)[1]. If there is no signal, the problem is with the MS itself. Check instrument tuning, mass calibration, source parameters (voltages, temperatures), and gas supplies[2][3].

  • Neat Standard Injection: Once the MS is confirmed to be working, inject a clean standard of DCVG (in a simple solvent like methanol or acetonitrile) into the full LC-MS/MS system.

    • Signal is Good: This confirms the LC system is delivering the analyte to the MS and that your chromatographic and detection parameters are fundamentally sound. The problem is very likely related to your sample preparation or matrix effects[1].

    • Signal is Absent or Poor: This points to an LC-related issue. Common culprits include incorrect mobile phase composition, a degraded column, a clogged line, or an injector problem[3][4].

FAQ 2: My Internal Standard (IS) response is highly variable between samples. Can I trust my data?

An erratic IS signal is a major red flag. The purpose of an IS is to normalize the analyte response, accounting for variability during sample processing and analysis[5][6]. If the IS itself is variable, it cannot perform this function, compromising the accuracy of your results[5].

Common Causes & Solutions:

  • Inconsistent Addition: The most basic error is imprecise addition of the IS to the samples. Ensure your pipettes are calibrated and your technique is consistent. The IS should be added as early as possible in the sample preparation workflow to account for the most variance[5].

  • Poor Mixing: Biological matrices can be viscous. Ensure the IS is thoroughly vortexed and mixed into the sample.

  • Analyte-IS Dissimilarity: If you are using a structural analog IS, it may not behave identically to your analyte during extraction or ionization[7]. A stable isotope-labeled (SIL) IS is always the preferred choice as it has nearly identical physicochemical properties, ensuring it experiences similar extraction recovery and matrix effects as the analyte[8][9].

  • Matrix Effects: The IS itself can be suppressed or enhanced by co-eluting matrix components[5][10]. If the IS and analyte do not co-elute perfectly, they may experience different matrix effects, leading to poor tracking and inaccurate quantification. This is a greater risk with structural analogs than with SIL-IS[8].

Table 1: Comparison of Internal Standard (IS) Types

FeatureStable Isotope-Labeled (SIL) ISStructural Analog IS
Structure Identical to analyte, with 2H, 13C, or 15N labels[8].Different but structurally similar molecule[9].
Chromatography Co-elutes with analyte (minor shifts with high deuterium labeling possible)[8].Elutes near, but separately from, the analyte.
Matrix Effect Comp. Excellent. Experiences the same ionization effects as the analyte[7][8].Can be poor. May experience different suppression/enhancement if not perfectly co-eluting[7].
Cost & Availability Higher cost, may require custom synthesis[5].Generally lower cost and more readily available.
Recommendation Gold Standard. Strongly preferred for regulated bioanalysis[5][8].Use only when a SIL-IS is not feasible. Requires extensive validation to prove it tracks the analyte appropriately[7].

Section 2: The Matrix - Sample Preparation & Ion Suppression

The biological matrix (plasma, urine, tissue homogenate, etc.) is the single greatest source of interference in LC-MS/MS bioanalysis.[10][11] Endogenous compounds like phospholipids, salts, and proteins can dramatically affect the ionization of your target analyte.[12] This phenomenon is known as the matrix effect .[13]

FAQ 3: My results are inconsistent and my calibration curve is not linear. How do I know if I have a matrix effect?

Inconsistent results, poor precision, and non-linear calibration curves are classic symptoms of uncompensated matrix effects.[14] The effect can be ion suppression (most common) or enhancement, where co-eluting compounds interfere with the analyte's journey into the gas phase in the MS source.[13][15]

Protocol for Assessing Matrix Effects:

The "gold standard" quantitative assessment involves comparing the analyte response in the presence and absence of matrix components.[12]

Matrix_Effect_Workflow prep_blank Step 1: Prepare Blank Matrix (e.g., Protein Precipitation of blank plasma) spike_post Step 2: Post-Extraction Spike Spike Analyte into extracted blank matrix prep_blank->spike_post analyze Step 4: Analyze Both Sets by LC-MS/MS spike_post->analyze prep_neat Step 3: Prepare Neat Solution Spike Analyte into reconstitution solvent prep_neat->analyze calc_mf Step 5: Calculate Matrix Factor (MF) MF = Peak Area (Post-Spike) / Peak Area (Neat) analyze->calc_mf result Interpret Result calc_mf->result MF < 1 -> Suppression MF = 1 -> No Effect MF > 1 -> Enhancement

Caption: Experimental workflow for the quantitative assessment of matrix effects using the post-extraction spike method.

Step-by-Step Methodology:

  • Prepare Sample Sets:

    • Set A (Neat Solution): Prepare a solution of DCVG at a known concentration (e.g., mid-QC level) in the final mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Take at least six different lots of blank biological matrix. Perform the full extraction procedure (e.g., protein precipitation, LLE, or SPE) on these blank samples. After extraction, spike the resulting clean extract with DCVG to the same final concentration as Set A.[12]

  • Analysis: Inject both sets of samples into the LC-MS/MS and record the peak areas for the analyte.

  • Calculation: Calculate the Matrix Factor (MF) for each lot of matrix:

    • MF = (Peak Area in Set B) / (Average Peak Area in Set A) [12]

  • Interpretation:

    • An MF value close to 1.0 indicates no significant matrix effect.

    • An MF < 1.0 indicates ion suppression.[12]

    • An MF > 1.0 indicates ion enhancement.[12]

    • High variability in the MF between different lots of matrix indicates a significant and unpredictable matrix effect that must be addressed.

FAQ 4: I've confirmed I have significant ion suppression. What can I do to fix it?

Mitigating matrix effects is about either removing the interfering compounds or separating them chromatographically from your analyte.

Table 2: Strategies to Mitigate Matrix Effects

StrategyApproach & RationaleProsCons
Improve Sample Cleanup Switch from a crude method like protein precipitation to a more selective one like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). This physically removes more interfering components like phospholipids before injection.[11][14]Highly effective at removing interferences, leading to a cleaner baseline and more robust assay.More time-consuming, higher cost, and requires more method development.[16]
Optimize Chromatography Adjust the LC gradient or change the column to increase the separation between the analyte and the region of ion suppression.[14][15] Often, interferences elute very early in the run; increasing retention of the analyte can move it into a cleaner region of the chromatogram.[17]Can be a simple fix if separation is achievable. No change to extraction procedure needed.May not be possible for all analytes. May increase run time.
Dilute the Sample Simply dilute the sample with mobile phase. This reduces the concentration of both the analyte and the interfering matrix components.[14]Very simple and fast to implement.Only feasible if the assay has sufficient sensitivity to keep the diluted analyte concentration well above the limit of quantification (LOQ).[14]
Use a Better IS Employ a stable isotope-labeled (SIL) internal standard. A co-eluting SIL-IS will experience the exact same suppression as the analyte, providing effective normalization and accurate results even in the presence of matrix effects.[8][14]The most robust way to compensate for matrix effects. Considered the gold standard.Does not eliminate the suppression, only corrects for it. SIL-IS can be expensive or unavailable.

Section 3: Chromatographic Challenges

The LC separation is fundamental to good data. Poor chromatography leads to matrix effects, poor sensitivity, and inaccurate integration.

FAQ 5: My DCVG peak is tailing badly and retention is poor. What's wrong?

DCVG is a relatively polar compound. Polar analytes are notoriously difficult to retain on standard C18 reversed-phase columns, often eluting near the void volume where ion suppression is worst.[18][19] Peak tailing can be caused by secondary interactions with the column stationary phase or other system components.

Solutions for Polar Compound Analysis:

  • Column Selection:

    • Aqueous C18: Use columns specifically designed for use with highly aqueous mobile phases (e.g., "AQ" or "T3" type phases). These have modified bonding to prevent "phase collapse" or "dewetting" that occurs under low organic conditions, which is a common cause of retention time drift.[18][19]

    • HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC is an excellent alternative for retaining very polar compounds. It uses a polar stationary phase and a high-organic mobile phase.[18][20] This provides orthogonal selectivity to reversed-phase and can be highly effective for analytes like DCVG.

  • Mobile Phase pH Control: The charge state of your analyte dramatically impacts its retention and peak shape. Experiment with the pH of your mobile phase. For an amine-containing compound like DCVG, a low pH (e.g., using 0.1% formic acid) will ensure it is protonated and may improve peak shape.

  • Check for System Issues: Peak tailing can also be a sign of a void in the column, a partially blocked frit, or extra-column volume from using tubing with too large an internal diameter.

FAQ 6: My retention times are shifting from one injection to the next. Why?

Retention time (RT) stability is critical for reliable quantification, especially when using scheduled MRM windows.[3] Drifting RTs are usually caused by a few key issues:

  • Insufficient Column Equilibration: This is the most common cause.[3] Ensure that the column is equilibrated with the initial mobile phase conditions for a sufficient time between injections (at least 5-10 column volumes). Gradient elution, especially with HILIC, may require longer equilibration times.[18]

  • Mobile Phase Issues: Check that your mobile phase composition is correct and that the solvents have been properly degassed. Air bubbles in the pump can cause pressure fluctuations and RT shifts.[3] Also, if one of your mobile phase components is volatile (like ammonia), its concentration can change over the course of a long run.

  • Temperature Fluctuations: The column temperature must be stable. Use a thermostatted column compartment and ensure it is set to a consistent temperature.[2]

  • Column Degradation: Over time, columns degrade. If you observe a steady drift in RT along with increasing backpressure or deteriorating peak shape, it may be time to replace the column.[3]

Section 4: Mass Spectrometer & Data Quality

This final section covers issues related to the MS detector and overall data quality.

FAQ 7: How do I set the optimal MS/MS parameters for a new compound like DCVG?

Optimizing MS parameters is crucial for sensitivity. This process, often called compound optimization or tuning, involves finding the ideal voltages and pressures to transmit the parent ion and generate the most intense fragment ions.[21]

Table 3: Key MS/MS Parameters and Their Function

ParameterFunctionOptimization Approach
Precursor Ion (Q1) The mass-to-charge ratio (m/z) of the intact molecule you want to measure.Infuse the analyte and perform a Q1 scan to find the most intense parent ion (e.g., [M+H]+ or [M-H]-).[21]
Product Ions (Q3) The m/z of the fragment ions generated from the precursor. Select 2-3 of the most stable and intense fragments for quantification (quantifier) and confirmation (qualifier).Infuse the analyte, isolate the precursor in Q1, and perform a product ion scan to see all fragments.[21]
Collision Energy (CE) The voltage applied in the collision cell that controls the amount of energy used to fragment the precursor ion.While monitoring a specific product ion, ramp the CE voltage to find the value that produces the maximum signal intensity.[2][21]
Declustering Potential (DP) The voltage applied at the ion source orifice to prevent solvent clusters from entering the mass analyzer.Similar to CE, ramp the DP voltage to find the value that maximizes the precursor ion signal.[21]
FAQ 8: What is carryover and how do I eliminate it?

Carryover is the appearance of an analyte peak in a blank sample injected after a high-concentration sample.[16] It can lead to an overestimation of analyte concentration in subsequent samples, especially affecting the accuracy of the LLOQ.

Sources and Solutions:

  • Injector/Autosampler: This is the most common source. Analytes can adsorb to the needle, syringe, or valve.

    • Solution: Optimize the needle wash procedure. Use a strong, appropriate wash solvent (or multiple solvents) and increase the wash time/volume. Acetonitrile is a good general-purpose wash, but sometimes a more complex mixture (e.g., including isopropanol or acid/base) is needed.[16]

  • LC Column: Highly retentive or "sticky" compounds can be slowly released from the column in subsequent runs.

    • Solution: Ensure the gradient is sufficient to elute the compound completely. A high-organic column flush at the end of each run can help. In severe cases, a different column chemistry may be required.

  • MS Source: Contamination can build up on the ion source surfaces.

    • Solution: Regular cleaning of the ion source components is essential for preventing carryover and maintaining sensitivity.[2][4]

References

  • Bioanalysis Zone. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]

  • Xie, C., et al. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health (NIH). [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]

  • Baranowska, I., & Koper, M. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. [Link]

  • Laha, S., et al. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]

  • Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications. [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

  • Waters Corporation. (n.d.). Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. [Link]

  • Scribd. (n.d.). Ion Suppression in LC–MS–MS Analysis. [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • LabRulez LCMS. (n.d.). Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. [Link]

  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

  • The Journal of Applied Laboratory Medicine. (n.d.). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. Oxford Academic. [Link]

  • YouTube. (2025). Troubleshooting ion suppression in LC–MS analysis. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]

  • Alturas Analytics. (n.d.). Innovative bioanalytical LC-MS/MS techniques overcome biologic quantitation challenges. [Link]

  • Simbec-Orion. (2023). Common challenges in bioanalytical method development. [Link]

  • SciSpace. (n.d.). Comprehensive Optimization of LC-MS Metabolomics Methods Using Design of Experiments (COLMeD). [Link]

  • PubMed Central. (n.d.). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. [Link]

  • Fused-Core.com. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. [Link]

  • Chromatography Today. (2009). Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems. [Link]

  • American Association for Clinical Chemistry. (2015). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. [Link]

  • chemeurope.com. (n.d.). DCVG. [Link]

  • Wikipedia. (n.d.). DCVG. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]

  • DCVG Ltd. (2008). Principle Of The DCVG Technique. [Link]

  • Le Goff, C., et al. (2020). The pathway through LC-MS method development: in-house or ready-to-use kit-based methods?. ORBi. [Link]

  • YouTube. (2023). Pro Tips for Method Development (LC-MS/MS 101). [Link]

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Technical Support Center: S-(1,2-Dichlorovinyl)glutathione-13C2,15N Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting low recovery of the S-(1,2-Dichlorovinyl)glutathione-13C2,15N (DCVG-IS) internal standard. This resource is designed for researchers, scientists, and drug development professionals utilizing DCVG-IS in quantitative bioanalysis. Here, we provide in-depth, experience-driven guidance to diagnose and resolve common challenges encountered during sample analysis.

Frequently Asked Questions (FAQs)

Q1: What is S-(1,2-Dichlorovinyl)glutathione (DCVG) and why is a stable isotope-labeled internal standard (SIL-IS) necessary?

S-(1,2-Dichlorovinyl)glutathione (DCVG) is a key glutathione (GSH) conjugate formed during the metabolism of trichloroethylene (TCE), a widespread environmental contaminant.[1][2] Monitoring DCVG is crucial for toxicological studies and human exposure assessment, as its downstream metabolites are linked to nephrotoxicity.[2][3][4]

A stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry.[5] It is chemically identical to the native analyte but has a different mass due to the incorporated heavy isotopes.[5] The core principle is that the SIL-IS and the analyte will behave identically during sample preparation, chromatography, and ionization.[5] Therefore, any loss of analyte during the analytical process will be mirrored by a proportional loss of the SIL-IS. By measuring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved, compensating for variations in sample extraction and matrix effects.[5]

Q2: What are the most common root causes for low recovery of a SIL-IS like DCVG-13C2,15N?

Low recovery of a SIL-IS can generally be attributed to three main areas:

  • Sample Preparation Issues: This is a frequent source of analyte loss. Problems can include inefficient extraction from the biological matrix, adsorption to labware (e.g., plastic tubes, pipette tips), or chemical degradation during processing.[6][7]

  • Matrix Effects: Components in the biological sample (e.g., salts, lipids, phospholipids) can co-elute with the analyte and interfere with its ionization in the mass spectrometer's source, leading to signal suppression or enhancement.[8][9][10]

  • Instrumental Problems: Issues such as injector variability, sample carryover from previous injections, or a contaminated ion source can lead to inconsistent and poor signal response.[6]

Q3: My DCVG-IS recovery is low. How do I determine if the problem is extraction inefficiency or matrix effects?

A systematic experiment can differentiate between these two common issues.[6] This involves preparing and analyzing three sets of samples:

  • Set A (Neat Solution): The SIL-IS is prepared in a clean solvent (e.g., mobile phase) at the final expected concentration. This represents 100% recovery without matrix influence.

  • Set B (Pre-extraction Spike): A blank matrix sample (e.g., plasma, urine) is spiked with the SIL-IS before the extraction process begins.[6]

  • Set C (Post-extraction Spike): A blank matrix sample is fully extracted, and the SIL-IS is spiked into the final, clean extract just before analysis.

By comparing the peak areas of the SIL-IS in these three sets, you can pinpoint the problem, as detailed in the table below.

Set B vs. A (Recovery) Set C vs. A (Matrix Effect) Interpretation & Primary Cause
Low (<80%)Minimal (~0%)The primary issue is inefficient extraction of the internal standard from the sample matrix.[6]
High (>80%)Significant (>±20%)The extraction process is efficient, but components from the matrix are suppressing or enhancing the internal standard's signal.[6]
Low (<80%)Significant (>±20%)Both extraction inefficiency and matrix effects are contributing to the low and variable signal.[6]

In-Depth Troubleshooting Guide

A logical, step-by-step approach is crucial for efficiently diagnosing the source of low DCVG-IS recovery. The following workflow is designed to systematically investigate potential issues, from sample handling to data acquisition.

Troubleshooting_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_solutions Solutions & Protocols Prep_Check Initial Observation: Low DCVG-IS Recovery Degradation Potential Issue: IS Degradation? Prep_Check->Degradation Is the IS unstable? Adsorption Potential Issue: Adsorption to Labware? Prep_Check->Adsorption Is the IS sticking to surfaces? Extraction Potential Issue: Suboptimal Extraction? Prep_Check->Extraction Is the extraction inefficient? Matrix_Effects Potential Issue: Matrix Effects? Prep_Check->Matrix_Effects Is the signal suppressed? Instrument Potential Issue: Instrument Fault? Prep_Check->Instrument Is the instrument response poor? Sol_Degradation Protocol 1: Assess IS Stability Degradation->Sol_Degradation Sol_Adsorption Protocol 2: Test for Adsorption Adsorption->Sol_Adsorption Sol_Extraction Protocol 3: Optimize Extraction Extraction->Sol_Extraction Sol_Matrix Protocol 4: Evaluate Matrix Effects Matrix_Effects->Sol_Matrix Sol_Instrument Protocol 5: Verify Instrument Performance Instrument->Sol_Instrument

Caption: Troubleshooting workflow for low DCVG-IS recovery.

Section 1: Sample Preparation & Handling

Problems introduced during sample preparation are the most common cause of poor recovery. Glutathione and its conjugates are susceptible to degradation and require careful handling.[11][12]

1.1 Potential Issue: Degradation of DCVG-IS

  • Causality: Glutathione conjugates can be unstable and prone to oxidation or enzymatic degradation, especially in biological matrices at neutral or alkaline pH.[11][12][13] The thiol group is particularly susceptible to oxidation.[14] Immediate acidification of samples like whole blood is often required to prevent autooxidation and enzymatic activity.[13]

  • Troubleshooting Protocol:

    • Acidification: Immediately after collection, acidify biological samples (e.g., blood, plasma) to precipitate proteins and stabilize thiols. Perchloric acid (PCA) or metaphosphoric acid are commonly used.[11][13]

    • Antioxidants: Consider adding antioxidants like EDTA to the collection tubes to chelate metal ions that can catalyze oxidation.[12]

    • Temperature Control: Keep samples on ice throughout the preparation process to minimize enzymatic degradation.[11][12] For long-term storage, samples should be kept at -80°C.[12]

    • Stability Test: Prepare the DCVG-IS in the final sample extract and analyze it at several time points (e.g., 0, 2, 4, 8 hours) while kept at autosampler temperature to check for degradation during the analytical run.

1.2 Potential Issue: Adsorption to Labware

  • Causality: Peptides and polar molecules like DCVG can adsorb to the surfaces of plastic labware, especially polypropylene tubes and pipette tips. This non-specific binding can lead to significant and variable loss of the internal standard.

  • Troubleshooting Protocol:

    • Use Low-Binding Labware: Switch to protein low-binding microcentrifuge tubes and pipette tips.

    • Solvent Test: Prepare a known concentration of DCVG-IS in a clean solvent. Transfer the solution sequentially between 3-4 different tubes of the type used in your assay. Analyze the initial and final solutions to quantify any loss due to adsorption.

    • Silanization: For glassware, silanizing the surface can reduce active sites for adsorption.

1.3 Potential Issue: Suboptimal Extraction

  • Causality: The recovery of DCVG from a complex biological matrix depends heavily on the chosen extraction technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). The efficiency of each technique is governed by factors like solvent choice, pH, and sorbent chemistry.[7]

  • Troubleshooting Protocol (Solid-Phase Extraction - SPE):

    • SPE is a common and effective technique for cleaning up and concentrating glutathione adducts from biological fluids.[15] A method for extracting DCVG from serum has been described using SPE.[1]

    • Sorbent Selection: For a polar molecule like DCVG, a polymeric reversed-phase sorbent is often a good choice as it can provide better recovery than traditional C18 silica.[15]

    • pH Optimization: The charge state of DCVG is pH-dependent. Adjust the sample pH to ensure the analyte is in a neutral form for optimal retention on a reversed-phase sorbent.

    • Wash Step: Ensure the wash solvent is strong enough to remove interferences but weak enough to not elute the DCVG-IS.

    • Elution Solvent: The elution solvent must be strong enough to fully desorb the DCVG-IS from the sorbent. Test increasing volumes or a stronger organic solvent (e.g., methanol with a small amount of formic acid) to ensure complete elution.[8][15]

Section 2: LC-MS/MS Analysis

If sample preparation is ruled out, the issue may lie within the analytical instrumentation or matrix effects during ionization.

2.1 Potential Issue: Matrix Effects

  • Causality: Matrix effect is the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[10] Endogenous phospholipids are a common cause of ion suppression in electrospray ionization (ESI).[9] While a co-eluting SIL-IS should compensate for this, severe suppression can reduce the signal to a level where precision and accuracy are compromised.

  • Troubleshooting Protocol:

    • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering compounds. Re-optimize the SPE or LLE procedure. Techniques specifically designed to remove phospholipids can be beneficial.

    • Chromatographic Separation: Modify the LC gradient to better separate the DCVG-IS from the region where matrix components elute. A longer run time or a different column chemistry may be required.

    • Dilution: Diluting the sample extract can sometimes mitigate matrix effects, but this may compromise the limit of quantification for the analyte.

    • Post-Column Infusion: To visualize when ion suppression occurs during your chromatographic run, perform a post-column infusion experiment. A constant flow of DCVG-IS is infused into the LC eluent post-column while a blank, extracted matrix sample is injected. Dips in the baseline signal for the DCVG-IS indicate regions of ion suppression.[16]

2.2 Potential Issue: Instrument Performance

  • Causality: Inconsistent or low signal can also be a result of hardware issues. Carryover, inconsistent injection volumes, or a dirty mass spectrometer source can all lead to poor data quality.[6]

  • Troubleshooting Protocol:

    • Check for Carryover: Inject a blank solvent sample immediately after a high-concentration standard. If a peak for DCVG-IS is observed, optimize the autosampler wash method by using a stronger wash solvent or increasing the wash volume.[8]

    • Injection Precision Test: Make at least six replicate injections of a known concentration standard. The relative standard deviation (RSD) of the peak areas should be low (<5%). High RSD may indicate a problem with the autosampler.

    • Source Cleaning: The ion source, particularly the spray needle and capillary, can become contaminated over time, leading to a general decrease in signal intensity. Follow the manufacturer's protocol for cleaning the ion source.

Experimental Protocols

Protocol for Evaluating Extraction Recovery and Matrix Effects

This experiment is designed to systematically determine if low signal is due to inefficient extraction or ion suppression/enhancement.[6]

  • Prepare Three Sample Sets:

    • Set A (Neat Standard): In a clean solvent (e.g., 50:50 acetonitrile:water), prepare a solution of DCVG-IS at the target final concentration (e.g., 50 ng/mL).

    • Set B (Pre-Spike): Take a volume of blank biological matrix (e.g., 100 µL of human plasma) and spike it with the DCVG-IS. Process this sample through your entire extraction procedure.[6]

    • Set C (Post-Spike): Take an identical volume of blank biological matrix and process it through the entire extraction procedure. In the final step, spike the resulting clean extract with the DCVG-IS.

  • Analysis: Analyze all three sets of samples (n=3-5 replicates for each set) using your established LC-MS/MS method.

  • Calculations:

    • Process Efficiency (Recovery) % = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • Matrix Effect % = ((Mean Peak Area of Set C / Mean Peak Area of Set A) - 1) * 100

    • Overall Recovery % = ((Mean Peak Area of Set B / Mean Peak Area of Set C)) * 100

References

  • Oszczudłowski, J. Glutathione: Methods of sample preparation for chromatography and capillary electrophoresis. ResearchGate. 2012. Available from: [Link]

  • Kim, S., et al. Liquid chromatography electrospray ionization tandem mass spectrometry analysis method for simultaneous detection of trichloroacetic acid, dichloroacetic acid, S-(1,2-dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-L-cysteine. Toxicology. 2009;262(3):230-8. Available from: [Link]

  • Castaing, A., et al. Glutathione conjugates of the mercapturic acid pathway and guanine adduct as biomarkers of exposure to CEES, a sulfur mustard analog. arXiv. 2021. Available from: [Link]

  • Rebrin, I., & Sohal, R. S. Methods for the Determination of Plasma or Tissue Glutathione Levels. PMC. 2008. Available from: [Link]

  • Welch Lab. Troubleshooting Low Recovery Rates in Chromatographic Analysis. Welch Materials, Inc. 2023. Available from: [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]

  • Lash, L. H., et al. Identification of S-(1,2-dichlorovinyl)glutathione in the blood of human volunteers exposed to trichloroethylene. Journal of Toxicology and Environmental Health, Part A. 1999;56(1):1-21. Available from: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. matrix-effect-in-bioanalysis-an-overview.pdf. Available from: [Link]

  • Agilent. Sample Preparation Techniques for Biological Matrices. Available from: [Link]

  • Lash, L. H. Invited Perspective: Improved Risk Characterization for Trichloroethylene and Perchloroethylene Based on New Analyses of Glutathione Conjugation Rates. Environmental Health Perspectives. 2020;128(1):011301. Available from: [Link]

  • Bioanalysis Zone. Importance of matrix effects in LC-MS/MS bioanalysis. Available from: [Link]

  • International Journal of MediPharm Research. Review Article on Matrix Effect in Bioanalytical Method Development. Available from: [Link]

  • Sygnature Discovery. Investigating Methods of Detection of Glutathione Adducts. Available from: [Link]

  • PubChem. S-(1,2-Dichlorovinyl)glutathione. Available from: [Link]

  • ResearchGate. Identification of S-( 1,2-Dichlorovinyl) Glutathione in the Blood of Human Volunteers Exposed to Trichioroethylene. Available from: [Link]

  • Chakravarthy, B., et al. Species differences in the nephrotoxic response to S-(1,2-dichlorovinyl)glutathione. Toxicology Letters. 1992;60(1):95-103. Available from: [Link]

  • Rodin, I., et al. Matrix Effect and Methods for Its Elimination in Bioanalytical Methods Using Chromatography-Mass Spectrometry. ResearchGate. 2016. Available from: [Link]

  • Matuszewski, B. K., et al. Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry. 2003;75(13):3019-3030. Available from: [Link]

  • Tzanavaras, P. D., et al. Study of the Oxidative Forced Degradation of Glutathione in Its Nutraceutical Formulations Using Zone Fluidics and Green Liquid Chromatography. MDPI. 2020. Available from: [Link]

  • Michelet, F., et al. Glutathione Stability in Whole Blood: Effects of Various Deproteinizing Acids. ResearchGate. 1995. Available from: [Link]

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Technical Support Center: Isotopic Instability of ¹³C,¹⁵N-Labeled Glutathione Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide, prepared by our senior application scientists, addresses the critical challenges surrounding the stability of ¹³C,¹⁵N-labeled glutathione (GSH) conjugates. These molecules are indispensable as internal standards in quantitative mass spectrometry, but their integrity is paramount for generating reliable and reproducible data.[1][2] This document provides in-depth, experience-driven answers and troubleshooting protocols to help you navigate the complexities of their use.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid, authoritative answers to the most common questions regarding the stability of your labeled glutathione conjugates.

Q1: What is isotopic instability and why is it a concern for ¹³C,¹⁵N-labeled compounds?

A: Isotopic instability refers to the loss or exchange of stable isotopes (like ¹³C or ¹⁵N) from a labeled molecule, which compromises its utility as an internal standard.[3] For ¹³C and ¹⁵N-labeled compounds, the risk is generally low because the labels are incorporated into the carbon backbone or amide bonds, which are not readily exchangeable under typical experimental conditions.[3][] This is a significant advantage over deuterium (²H) labels, which can sometimes exchange with protons from solvents, especially if placed on heteroatoms or carbons adjacent to carbonyl groups.[3][5] However, instability in ¹³C,¹⁵N-GSH conjugates is less about losing the isotope itself and more about the chemical degradation of the entire molecule, which can lead to inaccurate quantification.

Q2: My ¹³C,¹⁵N-GSH conjugate is delivered as a lyophilized powder. What are the absolute best practices for initial handling and storage?

A: Proper initial handling is critical to prevent degradation before the product is even used.

  • Initial Inspection: Upon receipt, visually inspect the vial for an intact seal.

  • Equilibration: Before opening, allow the vial to equilibrate to room temperature for at least 20-30 minutes in a desiccator. This prevents atmospheric moisture from condensing on the cold powder, which can initiate hydrolysis or oxidation.

  • Reconstitution: Reconstitute the powder in a high-purity, degassed solvent appropriate for your assay (e.g., LC-MS grade water or methanol). If using an aqueous buffer, ensure it is free of oxidants and has been sparged with nitrogen or argon to remove dissolved oxygen.

  • Aliquoting: Immediately after reconstitution, prepare small, single-use aliquots in amber glass or polypropylene vials. This minimizes repeated freeze-thaw cycles and exposure to light and air, which are primary drivers of degradation.

  • Storage: Store all aliquots at -80°C for long-term stability. For short-term use (1-2 weeks), -20°C may be acceptable, but -80°C is strongly recommended to arrest nearly all chemical and enzymatic degradation pathways.

Q3: What are the primary chemical degradation pathways for glutathione conjugates?

A: The main vulnerability of any glutathione conjugate lies in the glutathione moiety itself, specifically the thiol group of the cysteine residue.

  • Oxidation: The thiol (-SH) group is highly susceptible to oxidation, forming a disulfide bond with another GSH molecule to create glutathione disulfide (GSSG). This can be accelerated by dissolved oxygen, trace metal ions, or inappropriate pH.[2][6]

  • Hydrolysis: The peptide bonds, particularly the γ-glutamyl bond, can be hydrolyzed, breaking the conjugate down into its constituent amino acids or smaller peptides.[7] This is often catalyzed by acidic or basic conditions or residual enzymatic activity.

  • Rearrangement: Depending on the nature of the conjugated drug/metabolite, intramolecular reactions can occur, leading to structural isomers that may have different chromatographic or mass spectrometric properties.

Q4: Can the position of the ¹³C and ¹⁵N labels affect the stability or utility of the standard?

A: Yes, though ¹³C and ¹⁵N are inherently stable, the label placement is crucial for mass spectrometry applications.[3] Ideally, labels should be on a part of the molecule that is structurally stable and will be retained in the fragment ion used for quantification in MS/MS methods (like Multiple Reaction Monitoring, or MRM).[3][5] If a label is on a part of the molecule that is easily lost during fragmentation, its utility as an internal standard for that specific fragment is diminished. Reputable manufacturers design their labeled standards to ensure the isotopes are in stable positions that are relevant for common analytical fragmentation patterns.[3]

Part 2: Troubleshooting Guide: From Benchtop to Mass Spectrometer

This section addresses specific experimental problems with a structured, cause-and-effect approach.

Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting) for the Labeled Standard

Symptom: Your ¹³C,¹⁵N-GSH conjugate peak is tailing or broader than the analyte peak in your LC-MS chromatogram.

Underlying Science: Peak shape problems often point to three areas: chemical degradation, chromatographic issues, or high sample load.[8] The thiol group of GSH can interact with metal surfaces in the LC system (e.g., stainless steel frits, columns), causing tailing. Degradation can create multiple related species that co-elute or elute closely, resulting in a broad or misshapen peak.

Troubleshooting Protocol:

  • Verify Standard Integrity: Prepare a fresh dilution of your standard from a new, unopened aliquot. If the peak shape improves, your previous working solution has likely degraded.

  • Assess the LC System:

    • Metal Contamination: Passivate your LC system with a chelating agent like EDTA to remove metal ions that can interact with the thiol group.

    • Column Choice: Ensure you are using a high-quality, modern column with low silanol activity. If problems persist, consider using a column with hybrid particle technology to minimize secondary interactions.[8]

  • Optimize Mobile Phase:

    • pH Control: Ensure the mobile phase pH is controlled and is not conducive to silica dissolution (typically avoid pH > 7 unless using a pH-stable column).[8]

    • Additive Use: Adding a small amount of formic acid (0.1%) can improve peak shape for many compounds by protonating free silanols on the column packing.

  • Check Injection Solvent: Injecting the standard in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[8] Dilute your standard in the initial mobile phase whenever possible.

Issue 2: Unexpected Mass Peaks or Loss of Isotopic Purity Over Time

Symptom: You observe new peaks in your mass spectrum corresponding to M+2 (disulfide), M+16 (oxidation), or a decrease in the ratio of the labeled to unlabeled ion.

Underlying Science: The appearance of new mass peaks is a definitive sign of chemical modification. The thiol group is the most likely culprit. A decrease in isotopic purity suggests either degradation of the labeled standard or, less commonly, contamination with an unlabeled analogue.

Troubleshooting Protocol:

  • Identify the Adduct:

    • M+2: Corresponds to the formation of a disulfide bond (GSSG conjugate). This is a strong indicator of oxidative stress in your sample preparation or storage.

    • M+16 / M+32: Corresponds to the addition of one or two oxygen atoms (sulfenic, sulfinic, or sulfonic acid forms). This indicates severe oxidation.

    • Loss of γ-Glu ( -129 Da): A common fragmentation pattern in GSH conjugates, but if observed as a separate peak in the chromatogram, it may indicate enzymatic or chemical degradation.[9]

  • Implement Antioxidant Strategies:

    • Solvent Preparation: Always use freshly prepared, high-purity solvents. Degas all aqueous mobile phases and reconstitution buffers by sparging with an inert gas (nitrogen or argon) for 15-20 minutes.

    • Sample Handling: Minimize the time samples are left at room temperature on the autosampler. Use cooled autosamplers set to 4-10°C.

    • Consider Additives: For in vitro incubations, adding antioxidants like N-acetylcysteine or dithiothreitol (DTT) can protect the standard, but be sure they do not interfere with your assay.

  • Verify Isotopic Purity (Quality Control Check):

    • Upon receiving a new lot of standard, immediately run a high-resolution mass spectrometry analysis to confirm its mass and isotopic distribution.

    • Compare this initial profile to a profile run after a period of storage or use. Any significant deviation points to degradation.

Issue 3: Low or Inconsistent Recovery of the Internal Standard

Symptom: The peak area of your ¹³C,¹⁵N-GSH conjugate is highly variable between samples or significantly lower than expected.

Underlying Science: Low recovery points to loss of the standard during sample preparation (e.g., protein precipitation, solid-phase extraction) or matrix effects in the MS source.[10][11] Inconsistent recovery suggests that these effects are not uniform across your samples. The key advantage of a stable isotope-labeled internal standard is that it should co-elute and experience the same matrix effects as the analyte, thus normalizing the signal.[1][5] If recovery is still an issue, it may point to degradation that is specific to certain sample matrices.

Troubleshooting Protocol:

  • Evaluate Sample Preparation:

    • Timing of Addition: Add the internal standard as early as possible in the sample preparation workflow to account for losses at every step.[5]

    • Non-Specific Binding: GSH conjugates can be "sticky." Ensure you are using low-binding tubes and pipette tips. Pre-rinsing tips with solvent can help.

    • Extraction Efficiency: Optimize your extraction method. If using protein precipitation with acetonitrile, ensure the ratio is optimal to prevent the standard from crashing out with the protein pellet.

  • Diagnose Matrix Effects:

    • Prepare a set of samples where the standard is spiked into the final clean extract just before injection, and another set where it is spiked in before the extraction process.

    • A large difference in signal between these two sets indicates significant loss during sample prep. A suppressed signal in both compared to a standard in pure solvent indicates ion suppression in the MS source.[11]

  • Optimize Chromatography:

    • Improve chromatographic separation to move the analyte and standard away from areas of high matrix suppression (often early in the run where salts and phospholipids elute).

    • Consider a divert valve to send the highly contaminated early portion of the run to waste instead of the mass spectrometer.

Part 3: Key Experimental Workflows & Data Visualization

Workflow 1: Best Practices for Handling and Preparation of ¹³C,¹⁵N-GSH Conjugate Stock Solutions

This workflow diagram illustrates the critical steps to maintain the integrity of your labeled standard from receipt to use.

G cluster_0 Receiving & Initial Storage cluster_1 Stock Solution Preparation (Inert Environment) cluster_2 Storage & Use Receive Receive Lyophilized Standard Inspect Inspect Vial Seal Receive->Inspect Equilibrate Equilibrate to RT in Desiccator Inspect->Equilibrate Reconstitute Reconstitute in Degassed Solvent Equilibrate->Reconstitute Critical Step: Prevent Condensation Vortex Gentle Vortex to Mix Reconstitute->Vortex Aliquot Aliquot into Single-Use Amber Vials Vortex->Aliquot Store Store Aliquots at -80°C Aliquot->Store Critical Step: Minimize Freeze-Thaw Use Use One Aliquot per Experiment Store->Use Discard Discard Unused Portion of Working Solution Use->Discard

Caption: Workflow for preparing stable ¹³C,¹⁵N-GSH conjugate stock solutions.

Workflow 2: Troubleshooting Logic for LC-MS Signal Issues

This decision tree helps diagnose the root cause of common analytical problems.

G cluster_peakshape Peak Shape Issue cluster_intensity Intensity Issue Start Problem with Labeled Standard Signal? PS1 Poor Peak Shape (Tailing/Broad) Start->PS1 I1 Low or Variable Intensity Start->I1 PS2 Check System Suitability (Run Standard in Solvent) PS1->PS2 PS3 Shape Still Poor? PS2->PS3 PS4 YES: Issue with LC Method/ Column (Metal Contamination?) PS3->PS4 Yes PS5 NO: Issue with Sample Matrix or Standard Degradation PS3->PS5 No I2 Spike Post-Extraction vs. Pre-Extraction I1->I2 I3 Signal Restored in Post-Spike? I2->I3 I4 YES: Loss During Sample Prep I3->I4 Yes I5 NO: Ion Suppression (Matrix Effect) I3->I5 No

Caption: Decision tree for troubleshooting labeled standard signal issues.

Table 1: Summary of Potential Degradants and Their Mass Shifts

This table provides a quick reference for identifying potential degradation products during mass spectrometric analysis.

Degradation TypeChemical ModificationMass Shift (Relative to M)Common Cause
Oxidation Disulfide Formation (dimer)+2 Da (for the other GSH moiety)Dissolved O₂, metal catalysts
Sulfenic Acid (-SOH)+16 DaOxidative conditions
Sulfinic Acid (-SO₂H)+32 DaStrong oxidative conditions
Sulfonic Acid (-SO₃H)+48 DaHarsh oxidative conditions
Hydrolysis Loss of Glycine-57 DaEnzymatic/chemical cleavage
Loss of γ-Glutamyl-129 DaEnzymatic/chemical cleavage
Adduct Formation Sodium Adduct+22 DaGlassware, buffers
Potassium Adduct+38 DaGlassware, buffers

References

  • Points, J. USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. LGC Limited. [Link]

  • Ito, H., & Ohkama-Ohtsu, N. (2023). Degradation of Glutathione and Glutathione-Conjugates in Plants. Journal of Experimental Botany. [Link]

  • Guo, X., et al. (2022). Stable Labeled Isotopes as Internal Standards: A Critical Review. Journal of Pharmaceutical Analysis. [Link]

  • Ito, H., & Ohkama-Ohtsu, N. (2023). Degradation of glutathione and glutathione conjugates in plants. Journal of Experimental Botany, 74(12), 3639-3651. [Link]

  • Sygnature Discovery. Investigating Methods of Detection of Glutathione Adducts. [Link]

  • National Institutes of Health (NIH). (2015). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Analytical Chemistry. [Link]

  • Ibeanu, G., et al. (2012). Analysis of endogenous glutathione-adducts and their metabolites. Free Radical Biology and Medicine. [Link]

  • Lu, S. C. (2013). REGULATION OF GLUTATHIONE SYNTHESIS. Molecular Aspects of Medicine. [Link]

  • Ito, H., & Ohkama-Ohtsu, N. (2023). Degradation of glutathione and glutathione conjugates in plants. Journal of Experimental Botany. [Link]

  • Kellner, S., et al. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Genes. [Link]

  • Gola, M., et al. (2022). The Key Role of GSH in Keeping the Redox Balance in Mammalian Cells: Mechanisms and Significance of GSH in Detoxification via Formation of Conjugates. International Journal of Molecular Sciences. [Link]

  • Li, F., & Ma, L. (2018). Application of LC-MS based glutathione-trapped reactive metabolites in the discovery of toxicity of traditional Chinese medicine. TMR Modern Herbal Medicine. [Link]

  • Commandeur, J. N., & Vermeulen, N. P. (2009). Metabolism of Glutathione S-Conjugates: Multiple Pathways. Comprehensive Toxicology. [Link]

  • Armstrong, R. N. Glutathione Conjugation! Vanderbilt University. [Link]

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  • Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]

  • Owen, J. B., & Butterfield, D. A. (2010). Glutathione: Overview of its protective roles, measurement, and biosynthesis. Neuro-degenerative Diseases. [Link]

  • Jochmann, M. A., et al. (2013). Preparation of uniformly labelled 13C- and 15N-plants using customised growth chambers. Phytochemistry. [Link]

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Technical Support Center: A Guide to Resolving Co-eluting Interferences in Chromatographic Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chromatographic analysis. As a Senior Application Scientist, I understand that achieving perfect peak separation is a critical, yet often challenging, aspect of method development, particularly in the rigorous environment of drug development. Co-eluting interferences, where an impurity or matrix component is hidden under the peak of your Active Pharmaceutical Ingredient (API), can compromise data accuracy, leading to failed batches and regulatory delays.

This guide is designed to provide you with a systematic, cause-and-effect approach to identifying, troubleshooting, and resolving peak co-elution. We will move beyond simple checklists to explore the underlying chromatographic principles, ensuring you can build robust and reliable analytical methods.

Part 1: Frequently Asked Questions (FAQs) about Co-elution

This section addresses the most common initial questions researchers encounter when faced with potential peak resolution issues.

Q1: What exactly is co-elution in chromatography?

A: Co-elution occurs when two or more different chemical compounds travel through the chromatography column at nearly the same speed, causing them to elute (exit the column) at the same time. This results in chromatographic peaks that are partially or completely overlapped. In the context of drug analysis, this often involves an impurity, excipient, or degradation product eluting at the same retention time as the main drug substance, making accurate quantification of the target analyte difficult or impossible.

Q2: Why is resolving co-elution so critical in drug development?

A: The inability to separate and quantify a co-eluting impurity from the main API peak has serious consequences for safety, efficacy, and regulatory compliance. Regulatory bodies like the FDA and EMA require analytical methods to be "specific" or "selective," meaning the method must be able to produce a response only for the target analyte, without interference from other substances. Failure to resolve co-elution can lead to:

  • Inaccurate Quantification: The area of the API peak will be artificially inflated, leading to incorrect dosage calculations and potency measurements.

  • Under-reporting of Impurities: A toxic impurity could be present above its safety threshold but remain undetected because it is hidden by the much larger API peak.

  • Failed Method Validation: The analytical method will fail specificity tests during validation, preventing its use for quality control or stability testing.

Q3: What are the initial signs that I might have a co-elution problem?

A: Often, co-elution is not obvious from a single chromatogram. However, there are several tell-tale signs:

  • Asymmetric or Tailing Peaks: A peak that is not perfectly Gaussian (symmetrical) can suggest the presence of a hidden shoulder from a co-eluting compound.

  • Inconsistent Peak Areas: If the relative peak area of your main analyte varies inexplicably between runs, it could be due to an unstable, co-eluting impurity.

  • Changes During Forced Degradation: When performing forced degradation studies (e.g., acid, base, peroxide), if a new impurity peak appears to "grow out" of the main API peak, it indicates a co-elution issue that needs to be resolved.

  • Peak Purity Analysis Failure: If you are using a Photodiode Array (PDA) or Diode Array Detector (DAD), the peak purity analysis is a powerful tool. A "purity flag" or a purity value less than 1.0 (or 999) indicates that the spectra across the peak are not homogenous, strongly suggesting a co-eluting interference.

Part 2: Troubleshooting Guide: A Systematic Approach to Resolution

When faced with co-elution, avoid making random changes to your method. A systematic, evidence-based approach is far more efficient. This guide is structured to help you diagnose the problem and strategically modify your method.

Q4: My PDA detector is flagging my main peak for impurity. How can I confirm co-elution and what is my first step?

A: A PDA purity flag is your primary indicator. The first step is not to immediately change the liquid chromatography (LC) method, but to confirm the presence of a second species using a more selective detector.

Step-by-Step Protocol: Confirming Co-elution with Mass Spectrometry (MS)

  • Hypothesis: The PDA detector flags impurity because multiple compounds with different UV spectra are present under a single chromatographic peak.

  • Experiment: Infuse the eluent from the flagged peak directly into a mass spectrometer.

  • Procedure:

    • Run your standard HPLC method.

    • Divert the flow that corresponds to the retention time of the peak of interest into the MS inlet.

    • Acquire mass data across the entire peak width (from upslope to downslope).

  • Analysis:

    • Examine the mass spectrum at the beginning, apex, and end of the peak.

    • If you see more than one distinct mass-to-charge ratio (m/z) across the peak, you have definitively confirmed co-elution. For example, you may see the m/z of your API and a different m/z for an unknown impurity.

  • Causality: This approach works because MS separates ions based on their m/z, a property entirely independent of the UV absorbance that the PDA detector uses. This makes it an orthogonal (different and independent) detection method, providing conclusive evidence.

Q5: I've confirmed co-elution with MS. What chromatographic parameters should I adjust first to achieve separation?

A: The goal is to alter the "selectivity" (α) of your method, which is the factor that describes the separation between two analyte peaks. The most powerful and often simplest way to do this is by modifying the mobile phase.

Workflow: Systematic Mobile Phase Optimization

The diagram below outlines a decision tree for systematically adjusting your mobile phase to resolve co-eluting peaks.

G start Co-elution Confirmed ph_check Are analytes ionizable (acidic or basic)? start->ph_check adjust_ph Adjust Mobile Phase pH (± 1-2 units from pKa) ph_check->adjust_ph  Yes organic_check Is separation still poor? ph_check->organic_check  No adjust_ph->organic_check change_organic Change Organic Solvent (e.g., Acetonitrile to Methanol) organic_check->change_organic  Yes resolved Peaks Resolved organic_check->resolved  No additive_check Are peaks tailing or showing poor shape? change_organic->additive_check add_additive Introduce Additive (e.g., TFA, Formic Acid, buffer salts) additive_check->add_additive  Yes escalate Escalate to Stationary Phase Modification additive_check->escalate  No add_additive->escalate

Caption: Decision tree for mobile phase optimization.

Expertise & Causality:

  • Adjusting pH (for ionizable compounds): This is the most impactful parameter. The ionization state of an analyte dramatically affects its polarity and, therefore, its interaction with the C18 stationary phase. By changing the mobile phase pH to be ~1.5-2 units away from the analyte's pKa, you can ensure it is either fully protonated or deprotonated. Often, an API and its impurity will have different pKa values, so a pH change will alter their retention times differently, leading to separation.

  • Changing Organic Solvent: Acetonitrile and methanol have different solvent properties. Acetonitrile is aprotic, while methanol is protic and can engage in hydrogen bonding. Switching from one to the other can fundamentally change the selectivity of the separation, especially if the co-eluting compounds have different functional groups that can interact with the solvent.

  • Additives: Small amounts of additives like trifluoroacetic acid (TFA) or formic acid can act as ion-pairing agents, improving the peak shape of basic compounds and potentially altering selectivity enough to achieve separation.

Q6: I've tried optimizing the mobile phase, but the peaks are still not resolved. What is the next logical step?

A: If mobile phase optimization is insufficient, the next step is to change the stationary phase chemistry. Your standard C18 column may not have the right properties to differentiate between your co-eluting compounds.

Data Presentation: Selecting an Alternative Stationary Phase

The choice of a new column should be a deliberate one based on the suspected properties of the analytes.

Column ChemistryPrimary Interaction MechanismBest For Separating...
C18 (Standard) HydrophobicCompounds with moderate differences in hydrophobicity.
Phenyl-Hexyl Hydrophobic & π-π interactionsAromatic compounds, isomers with different ring structures.
Pentafluorophenyl (PFP) Multiple (hydrophobic, dipole-dipole, π-π)Positional isomers, halogenated compounds, polar analytes.
Embedded Polar Group (EPG) Hydrophobic & H-bondingA mix of polar and non-polar analytes; stable in 100% aqueous mobile phase.

Experimental Protocol: Column Screening

  • Selection: Choose 2-3 columns with fundamentally different chemistries from the table above (e.g., a Phenyl-Hexyl and a PFP column).

  • Method: Use your best-optimized mobile phase from the previous step as a starting point for each new column.

  • Execution: Run a simple gradient elution on each column to screen for the best selectivity.

  • Evaluation: Identify the column that shows the largest separation (Δt R ) between the two co-eluting peaks. This column then becomes the new basis for further fine-tuning of the mobile phase and gradient.

  • Trustworthiness: This systematic screening process ensures you are not randomly testing columns but making informed choices based on established separation mechanisms. It validates that your final selected column provides the best possible selectivity for your specific analytes.

Q7: What if even column screening doesn't work? Are there more advanced techniques?

A: In very rare and challenging cases, one-dimensional chromatography may not be sufficient. This is where advanced techniques like two-dimensional liquid chromatography (2D-LC) become invaluable.

Workflow: 2D-LC for Resolving Critical Pairs

In 2D-LC, a co-eluting peak fraction from the first column ('first dimension') is automatically transferred to a second, different column ('second dimension') for further separation.

G injector Injector col1 1st Dimension Column (e.g., C18) injector->col1 pump1 Pump 1 (Mobile Phase A) pump1->injector valve Switching Valve (Heart-Cutting) col1->valve col2 2nd Dimension Column (e.g., PFP) valve->col2 Transfer Co-eluted Fraction detector Detector (PDA/MS) valve->detector To Waste pump2 Pump 2 (Mobile Phase B) pump2->col2 col2->detector

Caption: Simplified workflow of a heart-cutting 2D-LC system.

Authoritative Grounding: The power of 2D-LC lies in using two columns with orthogonal (completely different) separation mechanisms. For example, a C18 column (hydrophobic separation) in the first dimension can be paired with a PFP column (polar and shape-selective separation) in the second dimension. This "peak capacity" multiplication almost guarantees the separation of even the most stubborn co-eluting pairs, providing the ultimate level of analytical specificity.

References

  • Introduction to Modern Liquid Chromatography, 3rd Edition. Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). John Wiley & Sons. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). [Link]

  • The Role of PDA Peak Purity in HPLC Method Development. Agilent Technologies. (2021). [Link]

  • The role of pH in reversed-phase HPLC. Waters Corporation. (N.D.). [Link]

  • A Review of Phenyl-Type Stationary Phases in Reversed-Phase Liquid Chromatography. Nawrocki, J., Rigney, M. P., McCormick, A., & Carr, P. W. (1993). Journal of Chromatography A. [Link]

  • Basic principles and applications of two-dimensional liquid chromatography. Dugo, P., Cacciola, F., Kumm, T., Dugo, G., & Mondello, L. (2008). Journal of Separation Science. [Link]

preventing degradation of S-(1,2-Dichlorovinyl)glutathione during sample prep

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Analyte Degradation During Sample Preparation

Welcome to the technical support guide for the analysis of S-(1,2-Dichlorovinyl)glutathione (DCVG). As a reactive glutathione conjugate of metabolites from common industrial solvents like trichloroethylene (TCE), accurate quantification of DCVG is critical for toxicology, drug development, and occupational health studies. However, its inherent instability presents significant challenges during sample handling and preparation.

This guide provides in-depth, field-proven insights and protocols designed to help researchers, scientists, and drug development professionals mitigate DCVG degradation, ensuring data integrity and reproducibility. We will move beyond simple step-by-step instructions to explain the critical chemical and enzymatic mechanisms responsible for analyte loss and provide a robust framework for troubleshooting.

Part 1: Understanding DCVG Instability: The Core Mechanisms of Degradation

Successful sample preparation hinges on understanding why DCVG degrades. The two primary pathways of analyte loss are enzymatic activity and chemical oxidation.

1.1 Enzymatic Degradation: The Primary Culprit

DCVG is an intermediate in a metabolic pathway and is susceptible to rapid enzymatic cleavage in biological matrices.[1][2] The primary enzymes responsible are located on the cell surface and are highly active in tissues like the kidney and liver.[3][4]

  • γ-Glutamyl Transpeptidase (GGT): This enzyme initiates the degradation cascade by cleaving the γ-glutamyl bond, converting DCVG to S-(1,2-dichlorovinyl)-L-cysteinylglycine.[2][3][4] Failure to inhibit GGT is the most common reason for low DCVG recovery.[5]

  • Dipeptidases: Following GGT action, dipeptidases cleave the cysteinyl-glycine bond to form the more stable, but distinct, metabolite S-(1,2-dichlorovinyl)-L-cysteine (DCVC).[1][6][7] The appearance of a strong DCVC signal in the absence of DCVG is a classic indicator of enzymatic degradation during sample prep.

DCVG S-(1,2-Dichlorovinyl)glutathione (DCVG - Unstable Target Analyte) DCVCG S-(1,2-Dichlorovinyl)-L-cysteinylglycine DCVG->DCVCG γ-Glutamyl Transpeptidase (GGT) Target for Inhibition (e.g., Acivicin) DCVC S-(1,2-Dichlorovinyl)-L-cysteine (DCVC - Stable Degradant) DCVCG->DCVC Dipeptidases

Figure 1. Enzymatic degradation pathway of DCVG.

1.2 Chemical Instability: Oxidation and pH Effects

Like its parent molecule glutathione (GSH), DCVG contains a reactive thiol group. This makes it susceptible to non-enzymatic degradation, primarily through oxidation.

  • Auto-oxidation: In the presence of oxygen and certain metal ions, the thiol group can be oxidized, leading to the formation of disulfides and other species, effectively resulting in the loss of the target analyte. This process is highly pH-dependent and is accelerated at neutral or alkaline pH.

  • pH Control: Maintaining a low pH is crucial. Acidic conditions inhibit enzymatic activity and significantly slow the rate of auto-oxidation.[8][9]

Part 2: Frequently Asked Questions (FAQs)

This section directly addresses common issues encountered during DCVG analysis.

Q1: My DCVG signal is very low or undetectable, but I see a large peak for DCVC. What happened?

This is a classic sign of enzymatic degradation during sample preparation. Your DCVG was likely converted to DCVC by endogenous γ-glutamyl transpeptidase (GGT) and dipeptidases before you could stabilize the sample.[1][3] To solve this, you must incorporate a GGT inhibitor (See Q3) and ensure immediate sample quenching and acidification upon collection.

Q2: What is the most critical first step after collecting my biological sample (blood, tissue, etc.)?

Immediate metabolic quenching. Metabolism must be halted instantly to prevent enzymatic degradation. For liquid samples (blood, plasma), this means immediate mixing with a pre-prepared, ice-cold acid/inhibitor solution. For tissue samples, this involves snap-freezing in liquid nitrogen followed by homogenization in an ice-cold acidic buffer containing enzyme inhibitors.[10][11] Delay is the primary source of analyte loss.

Q3: Should I use enzyme inhibitors? Which ones are effective?

Yes, absolutely. For tissues with high metabolic activity (kidney, liver), GGT inhibition is non-negotiable.

  • Acivicin (AT-125) is a potent and commonly cited irreversible inhibitor of GGT.[3][5] Pre-treating animals with Acivicin has been shown to prevent the underestimation of glutathione levels in tissues with high GGT activity.[5] When added directly to the homogenization buffer, it effectively blocks ex vivo degradation.

Q4: How should I deproteinize my sample, and which acid is best?

Rapid deproteinization using acid is essential to precipitate proteins (including degrading enzymes) and stabilize DCVG by lowering the pH.[8][9] Several acids can be used, each with pros and cons.

AcidRecommended Final Conc.AdvantagesDisadvantages & Considerations
Perchloric Acid (PCA) 5-15%Excellent protein precipitation; samples stable for weeks at -80°C.[8]May need to be neutralized/removed (e.g., with K2CO3) before some LC-MS analyses to prevent salt precipitation.
Trichloroacetic Acid (TCA) 1-10%Strong acid, effective at protein removal.Can sometimes interfere with downstream chromatographic peaks.[8]
5-Sulfosalicylic Acid (SSA) 5%Effective precipitant.May not provide the same long-term stability as PCA for some analytes.[8]

Based on stability studies for glutathione, Perchloric Acid (PCA) is often the preferred choice for achieving the best sample stability.[8]

Q5: What are the optimal storage conditions for my samples?

  • Pre-processing: If immediate processing is impossible, tissue samples should be snap-frozen in liquid nitrogen and stored at -80°C. Blood should be centrifuged immediately to obtain plasma/serum and then frozen at -80°C. However, processing fresh samples is always superior.

  • Post-processing: After homogenization and deproteinization in acid, the resulting protein-free supernatant is significantly more stable. Store these extracts at -80°C. With 15% PCA, glutathione samples have been shown to be stable for at least 4 weeks at -80°C.[8]

Part 3: Recommended Protocols & Troubleshooting

This section provides validated workflows to maximize DCVG recovery.

Protocol 1: Sample Collection and Stabilization (Blood/Plasma)

This protocol is designed for the immediate stabilization of DCVG in liquid matrices.

  • Prepare Stabilizing Solution: For every 1 mL of blood/plasma you plan to collect, prepare a microcentrifuge tube on ice containing the required volume of ice-cold 15% Perchloric Acid (PCA) to achieve a final concentration of ~5-10%. If required, include a GGT inhibitor like Acivicin at an effective concentration.

  • Collect Sample: Collect blood into an appropriate anticoagulant tube (e.g., EDTA).

  • Immediate Quenching: Immediately after collection, add the specified volume of blood/plasma to the pre-prepared tube of ice-cold stabilizing solution. Vortex vigorously for 10-15 seconds.

  • Incubate: Let the sample sit on ice for 10 minutes to ensure complete protein precipitation.

  • Centrifuge: Spin the tube at >10,000 x g for 15 minutes at 4°C.[12]

  • Collect Supernatant: Carefully collect the clear supernatant, which contains the stabilized DCVG. This is your sample for analysis.

  • Storage: If not analyzing immediately, store the supernatant at -80°C.

Protocol 2: Sample Preparation (Tissue)

This protocol is for solid tissues, which have high concentrations of degrading enzymes.

  • Excise and Freeze: Immediately upon excision, snap-freeze the tissue sample in liquid nitrogen. This halts all metabolic activity.

  • Prepare Homogenization Buffer: On ice, prepare a buffer consisting of 10% Perchloric Acid (PCA) containing a GGT inhibitor (e.g., Acivicin). A typical volume is 5-10 mL of buffer per gram of tissue.[12]

  • Homogenize: Weigh the frozen tissue and add it to the ice-cold homogenization buffer. Homogenize thoroughly using a mechanical homogenizer, keeping the sample tube submerged in an ice bath at all times to prevent heating.

  • Centrifuge: Transfer the homogenate to a centrifuge tube and spin at >10,000 x g for 15 minutes at 4°C to pellet the precipitated proteins and tissue debris.

  • Collect Supernatant: Carefully collect the clear supernatant.

  • Storage: Store the supernatant at -80°C until LC-MS/MS analysis.

cluster_0 Critical Control Points for DCVG Stability Collection 1. Sample Collection (Blood, Tissue) Quench 2. Immediate Quenching (Snap Freeze / Cold Acid) Collection->Quench < 1 min Inhibit 3. Enzymatic Inhibition (Add GGT Inhibitor, e.g., Acivicin) Quench->Inhibit Homogenize 4. Acidic Homogenization & Deproteinization Inhibit->Homogenize Centrifuge 5. Centrifugation (4°C) (Pellet Proteins & Debris) Homogenize->Centrifuge Analyze 6. Supernatant for LC-MS/MS Analysis Centrifuge->Analyze Store Store at -80°C Analyze->Store If not immediate

Figure 2. Recommended sample preparation workflow for DCVG analysis.

Troubleshooting Guide
ObservationProbable Cause(s)Recommended Solution(s)
Low or No DCVG Recovery 1. Enzymatic Degradation: Delay between collection and quenching. 2. No/Ineffective Enzyme Inhibition: GGT activity degraded the analyte.[3][5]1. Minimize time between collection and acid precipitation to seconds. 2. Add a potent GGT inhibitor (e.g., Acivicin) to your homogenization/precipitation buffer.
High Sample-to-Sample Variability 1. Inconsistent Timing: Sample handling times vary. 2. Incomplete Homogenization: Inconsistent extraction from tissue. 3. Temperature Fluctuation: Samples warmed up during processing.1. Standardize your workflow; use a timer. 2. Ensure tissue is completely homogenized. 3. Keep all samples and buffers on ice at all times.
DCVC Peak Present, DCVG Absent Complete Enzymatic Conversion: GGT and dipeptidase activity was very high and not inhibited.[1][6]This confirms the presence of the metabolic pathway but failure of the prep method. Implement GGT inhibitors and faster quenching immediately.
Poor Chromatographic Peak Shape 1. Acid/Salt Interference: High concentration of PCA or salts from neutralization. 2. Particulate Matter: Supernatant not fully clarified.1. Dilute the sample in mobile phase or perform a neutralization/desalting step if necessary. 2. Re-centrifuge the sample or filter through a 0.22 µm syringe filter before injection.
Part 4: Analytical Method Considerations

While sample preparation is paramount, the choice of analytical technique is also critical for accurate DCVG quantification.

  • LC-MS/MS is the Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly recommended. Its selectivity and sensitivity allow for direct analysis of DCVG in complex biological matrices with minimal interference.[13][14]

  • Avoid HPLC-UV: Older methods using HPLC with UV detection after derivatization are prone to significant interference from endogenous compounds, such as glutamate.[14] This can lead to a massive overestimation of DCVG concentrations (in some cases, by thousands-fold) and should be avoided for quantitative studies.[14]

By implementing the strategies and protocols outlined in this guide, researchers can confidently minimize the degradation of S-(1,2-Dichlorovinyl)glutathione, leading to more accurate, reliable, and reproducible results in their critical research.

References
  • Bernauer, U., et al. (2005). Liquid chromatography electrospray ionization tandem mass spectrometry analysis method for simultaneous detection of trichloroacetic acid, dichloroacetic acid, S-(1,2-dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-L-cysteine. Journal of Chromatography B, 826(1-2), 121-128. [Link]

  • Lash, L. H., et al. (2014). N-Biotinyl-S-(1,2-dichlorovinyl)-L-cysteine Sulfoxide as a Potential Model for S-(1,2-Dichlorovinyl)-L-cysteine Sulfoxide: Characterization of Stability and Reactivity with Glutathione and Kidney Proteins In Vitro. Toxicological Sciences, 142(1), 215-227. [Link]

  • Kanhai, W., et al. (1990). Brain uptake of S-(1,2-dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-L-cysteine, the glutathione and cysteine S-conjugates of the neurotoxin dichloroacetylene. Journal of Pharmacology and Experimental Therapeutics, 255(3), 1344-1350. [Link]

  • Giustarini, D., et al. (2003). Glutathione stability in whole blood: effects of various deproteinizing acids. Clinica Chimica Acta, 333(1), 109-115. [Link]

  • Darner, D. B., et al. (1988). Mechanism of S-(1,2-dichlorovinyl)glutathione-induced nephrotoxicity. Toxicology and Applied Pharmacology, 95(3), 430-440. [Link]

  • Giustarini, D., et al. (2017). Pitfalls in the analysis of the physiological antioxidant glutathione (GSH) and its disulfide (GSSG) in biological samples: An elephant in the room. Journal of Pharmaceutical and Biomedical Analysis, 145, 305-317. [Link]

  • Zhang, F., et al. (2018). Analytical methods impact estimates of trichloroethylene's glutathione conjugation and risk assessment. Toxicology Letters, 295, 126-133. [Link]

  • Cooper, A. J. L., & Pinto, J. T. (2017). Metabolism of Glutathione S-Conjugates: Multiple Pathways. Comprehensive Toxicology (Third Edition), 1-32. [Link]

  • Kanhai, W., et al. (1991). Glutathione-dependent biosynthesis and bioactivation of S-(1,2-dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-L-cysteine, the glutathione and cysteine S-conjugates of dichloroacetylene, in rat tissues and subcellular fractions. Drug Metabolism and Disposition, 19(5), 901-908. [Link]

  • Monostori, P., et al. (2009). Glutathione: methods of sample preparation for chromatography and capillary electrophoresis. Journal of Chromatographic Science, 47(8), 644-653. [Link]

  • Creek, D. J., et al. (2016). Profiling Reactive Metabolites via Chemical Trapping and Targeted Mass Spectrometry. Analytical Chemistry, 88(17), 8442-8450. [Link]

  • Lash, L. H., et al. (1999). Identification of S-(1,2-dichlorovinyl)glutathione in the Blood of Human Volunteers Exposed to Trichloroethylene. Journal of Toxicology and Environmental Health, Part A, 56(1), 1-21. [Link]

  • van der Stel, W., et al. (2023). S-(1,2-cis-dichlorovinyl)-L-cysteine and S-(1,2-dichlorovinyl)-glutathione result in quantitatively and qualitatively different cellular effects in RPTEC/TERT1 cells. Toxicology Letters, 384, 25-36. [Link]

  • Agilent Technologies. (2019). A Room Temperature Metabolism Quenching Method for Automated Metabolomics Sample Preparation. Agilent Technologies Application Note. [Link]

  • Lu, W., et al. (2017). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry, 86, 277-304. [Link]

  • Lash, L. H., et al. (1999). Identification of S-(1,2-Dichlorovinyl)glutathione in the Blood of Human Volunteers Exposed to Trichloroethylene. Journal of Toxicology and Environmental Health Part A, 56(1), 1-21. [Link]

  • Dahl, A. W., et al. (2020). Evaluation of quenching methods for metabolite recovery in photoautotrophic Synechococcus sp. PCC 7002. Biotechnology and Bioengineering, 117(10), 3047-3057. [Link]

  • El-Aneed, A., et al. (2009). Cytotoxicity of S-(1,2-dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-L-cysteine in isolated rat kidney cells. Journal of Toxicology and Environmental Health, 27(1), 1-13. [Link]

  • Hanigan, M. H. (2014). Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance. Advances in Cancer Research, 122, 103-141. [Link]

  • Chen, Y. H., et al. (2006). Effects of Storage Time and Temperature on the Stability of Glutathione in Deproteinized Blood Sample. Journal of Food and Drug Analysis, 14(4), 412-417. [Link]

  • Richter, R. K., & Kalgutkar, A. S. (1998). The importance of sample preparation and storage in glutathione analysis. Journal of Biochemical and Biophysical Methods, 37(1-2), 1-13. [Link]

  • Lash, L. H., et al. (1999). Identification of S-(1,2-Dichlorovinyl) Glutathione in the Blood of Human Volunteers Exposed to Trichloroethylene. ResearchGate. [Link]

  • Wicksteed, B., et al. (2013). Inhibition of human γ-glutamyl transpeptidase: development of more potent, physiologically relevant, uncompetitive inhibitors. Biochemical Journal, 451(1), 81-89. [Link]

  • Han, L., et al. (2013). Inhibition of human gamma-glutamyl transpeptidase: development of more potent, physiologically relevant, uncompetitive inhibitors. Biochemical Journal, 451(1), 81-89. [Link]

  • Hanigan, M. H. (2014). Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance. Advances in Cancer Research, 122, 103-141. [Link]

  • Richter, R. K., & Kalgutkar, A. S. (1998). The importance of sample preparation and storage in glutathione analysis. Journal of Biochemical and Biophysical Methods, 37(1-2), 1-13. [Link]

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Validation & Comparative

The Unrivaled Precision of S-(1,2-Dichlorovinyl)glutathione-13C2,15N as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly in toxicology and drug development, the accurate measurement of reactive metabolites is paramount. S-(1,2-Dichlorovinyl)glutathione (DCVG) is a critical glutathione conjugate formed from the metabolism of industrial solvents like trichloroethylene, and its quantification is essential for understanding toxicity mechanisms. The choice of an internal standard is a pivotal decision that directly impacts the reliability of such measurements. This guide provides an in-depth comparison of S-(1,2-Dichlorovinyl)glutathione-13C2,15N (DVCG-¹³C₂,¹⁵N) with other internal standards, underscoring its superior performance through supporting experimental data and detailed methodologies.

The Imperative for an Ideal Internal Standard

The fundamental role of an internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis is to compensate for variations inherent in the analytical workflow. These variations can arise from sample preparation, such as extraction inefficiencies and matrix effects, as well as instrumental fluctuations. An ideal internal standard should mimic the behavior of the analyte as closely as possible throughout these processes. Stable isotope-labeled (SIL) internal standards, like DVCG-¹³C₂,¹⁵N, are widely regarded as the gold standard because their physicochemical properties are nearly identical to the analyte of interest, with the key difference being a mass shift that allows for their distinction by the mass spectrometer.[1]

This compound: The Gold Standard for DCVG Quantification

DVCG-¹³C₂,¹⁵N is a stable isotope-labeled analog of DCVG, where two carbon atoms and one nitrogen atom have been replaced with their heavier isotopes, ¹³C and ¹⁵N, respectively. This triple labeling strategy provides a significant mass difference from the native DCVG, preventing isotopic crosstalk and ensuring accurate quantification.

Physicochemical Properties
PropertyS-(1,2-Dichlorovinyl)glutathione (DCVG)This compound
Molecular FormulaC₁₂H₁₇Cl₂N₃O₆SC₁₀¹³C₂H₁₇Cl₂N₂¹⁵NO₆S
Molecular Weight402.26 g/mol 405.23 g/mol
Charge StateIdenticalIdentical
Chromatographic Retention TimeCo-elutingCo-eluting
Ionization EfficiencyIdenticalIdentical
Fragmentation PatternSimilar, with mass-shifted fragmentsSimilar, with mass-shifted fragments

The near-identical chemical nature of DVCG-¹³C₂,¹⁵N to the native analyte ensures that it experiences the same extraction recovery and matrix effects, leading to a more accurate and precise quantification compared to other types of internal standards.

Comparative Analysis of Internal Standards for DCVG Quantification

The selection of an appropriate internal standard is a critical step in method development. Here, we compare the performance of DVCG-¹³C₂,¹⁵N with potential alternatives: structural analogs and other stable isotope-labeled compounds.

Performance Metrics of a Validated LC-MS/MS Method for DCVG

A recent study by Cai et al. (2024) established a robust LC-MS/MS method for the quantification of DCVG and its metabolites in mouse serum.[2] While the publication itself does not specify the internal standard for DCVG, it references the methodology of Luo et al. (2021), which utilized a mixture of stable isotope-labeled internal standards for DCVG, S-(1,2-dichlorovinyl)-L-cysteine (DCVC), and N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NAcDCVC).[3] The performance of this method, which relies on a stable isotope-labeled internal standard strategy, is summarized below and serves as a benchmark for the capabilities of DVCG-¹³C₂,¹⁵N.

ParameterPerformance
Linearity (R²)> 0.998
Limit of Detection (LOD)0.0057 - 0.0120 nM
Limit of Quantitation (LOQ)0.0189 - 0.0401 nM
Recovery75.9% - 115.5%
Inter-assay Variation0.5% - 11.5%

These impressive figures for linearity, sensitivity, and precision highlight the effectiveness of using a stable isotope-labeled internal standard for the analysis of DCVG.

Comparison with Structural Analogs

Structural analogs are compounds that are chemically similar but not identical to the analyte. While they can be a more cost-effective option, their performance is often suboptimal.

FeatureThis compoundStructural Analog (e.g., S-(1,2,2-trichlorovinyl)glutathione)
Co-elution Perfect co-elution with DCVGMay have different retention times
Matrix Effect Compensation Excellent, as it experiences the same ion suppression/enhancementVariable, as different elution times can lead to different matrix effects
Extraction Recovery Tracks the analyte's recovery accuratelyMay have different recovery rates
Accuracy & Precision High accuracy and precisionProne to bias and lower precision
Availability Commercially availableMay require custom synthesis

The primary drawback of structural analogs is their potential for differential behavior during sample processing and analysis, which can lead to inaccurate quantification.[4]

Comparison with Other Stable Isotope-Labeled Standards

Other SILs, such as deuterated DCVG or SILs of related metabolites like S-(1,2-dichlorovinyl)-L-cysteine (DCVC), could be considered.

FeatureThis compoundDeuterated DCVGS-(1,2-dichlorovinyl)-L-cysteine-¹³C₃,¹⁵N
Analyte Match Identical to DCVGIdentical to DCVGDifferent molecule (metabolite of DCVG)
Isotopic Stability High (¹³C and ¹⁵N labels are stable)Potential for back-exchange in certain conditionsHigh
Chromatographic Separation Co-elutes with DCVGMay exhibit slight chromatographic shiftDifferent retention time
Suitability Ideal for DCVG quantificationVery good, but potential for isotopic shiftBetter suited for DCVC quantification, not ideal for DCVG

While a deuterated version of DCVG would be a strong candidate, the use of ¹³C and ¹⁵N labels in DVCG-¹³C₂,¹⁵N is generally preferred to avoid potential chromatographic shifts sometimes observed with deuterium labeling.[4] Using a SIL of a different but related molecule, like DCVC, is not recommended as it will not accurately reflect the behavior of DCVG during analysis.

Experimental Protocols

Detailed Methodology for DCVG Quantification using DVCG-¹³C₂,¹⁵N

This protocol is adapted from established methods for the analysis of glutathione conjugates in biological matrices.[2][3]

1. Sample Preparation

  • To 50 µL of serum, add 100 µL of chilled acetonitrile containing a known concentration of this compound (e.g., 0.1 µM).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • LC System: Agilent 1290 Infinity II LC system or equivalent.

  • Column: ZORBAX RRHD Eclipse Plus C18 column (3.0 × 50 mm, 1.8 µm) with a guard column.

  • Column Temperature: 25°C.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate DCVG from other matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Agilent 6470 triple-quadrupole mass spectrometer or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • DCVG: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation).

    • DVCG-¹³C₂,¹⁵N: Precursor ion > Product ion (mass-shifted m/z values).

3. Data Analysis

  • Quantify DCVG by calculating the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve using known concentrations of DCVG and a constant concentration of DVCG-¹³C₂,¹⁵N.

Visualizing the Workflow and Rationale

The following diagrams illustrate the rationale behind using a stable isotope-labeled internal standard and the experimental workflow.

Internal_Standard_Rationale cluster_0 Analytical Workflow cluster_1 Sources of Variability Sample_Prep Sample Preparation (Extraction, Cleanup) LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Variability Analyte Loss Matrix Effects Instrumental Drift Variability->Sample_Prep Variability->LC_Separation Variability->MS_Detection Analyte Analyte (DCVG) Analyte->Variability Affected by SIL_IS SIL-IS (DVCG-¹³C₂,¹⁵N) SIL_IS->Variability Co-affected by Analog_IS Analog IS Analog_IS->Variability Differentially affected by

Caption: Rationale for using a stable isotope-labeled internal standard.

Experimental_Workflow Start Biological Sample (e.g., Serum) Spike_IS Spike with DVCG-¹³C₂,¹⁵N Start->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing (Peak Area Ratio) LC_MS_Analysis->Data_Processing Quantification Quantification of DCVG Data_Processing->Quantification

Caption: Experimental workflow for DCVG quantification.

Conclusion

The selection of an appropriate internal standard is a non-negotiable prerequisite for robust and reliable quantitative bioanalysis. For the quantification of S-(1,2-Dichlorovinyl)glutathione, the use of its stable isotope-labeled counterpart, this compound, offers unparalleled advantages. Its near-identical physicochemical properties ensure that it accurately tracks the analyte through every stage of the analytical process, effectively compensating for experimental variability. The available data from studies employing similar stable isotope dilution strategies demonstrate the achievement of high sensitivity, accuracy, and precision. While structural analogs may present a more economical alternative, they introduce a significant risk of analytical bias. Therefore, for researchers, scientists, and drug development professionals seeking the highest level of confidence in their quantitative data for DCVG, this compound is the unequivocal internal standard of choice.

References

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]

  • Li, D., Yan, L., Lam, T. K. Y., & Cai, Z. (2024). LC-MS Determination of Trichloroethylene Glutathione Conjugation Metabolites in a Parkinson's Disease Mouse Model. Rapid communications in mass spectrometry, e10117. Advance online publication. [Link]

  • BenchChem. (2025). A Comparative Guide to the Accuracy and Precision of Isotopically Labeled Glutathione Internal Standards. BenchChem Technical Document.
  • Axios Research. (n.d.). S-(1, 2, 2-Trichlorovinyl)-Glutathione-13C2-15N. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]

  • Moore, T. M., Le, A., Niemi, A. K., Kwan, T., Cusmano-Ozog, K., Enns, G. M., & Cowan, T. M. (2013). A new LC-MS/MS method for the clinical determination of reduced and oxidized glutathione from whole blood. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 929, 51–55. [Link]

  • Luo, X., Jia, M., Hu, T., Liu, J., & Zhang, Q. (2021). Reanalysis of Trichloroethylene and Tetrachloroethylene Metabolism to Glutathione Conjugates Using Human, Rat, and Mouse Liver in Vitro Models to Improve Precision in Risk Characterization. Toxicological sciences : an official journal of the Society of Toxicology, 184(2), 246–260. [Link]

Sources

A Senior Application Scientist's Guide to the Accurate and Precise Quantification of S-(1,2-Dichlorovinyl)glutathione (DCVG)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, toxicologists, and drug development professionals, the accurate quantification of S-(1,2-dichlorovinyl)glutathione (DCVG) is paramount. As a critical metabolite in the bioactivation pathway of trichloroethylene (TCE), a widespread environmental contaminant and known carcinogen, precise measurement of DCVG in biological matrices is essential for mechanistic studies, biomarker discovery, and human health risk assessment.[1][2] This guide provides an in-depth comparison of analytical methodologies for DCVG quantification, grounded in scientific integrity and field-proven insights. We will delve into the nuances of each technique, offering not just protocols, but the rationale behind experimental choices to empower you to make informed decisions for your research.

The Central Role of DCVG: Why Accuracy Matters

Comparative Analysis of Quantification Methodologies

The quantification of DCVG in complex biological matrices such as serum, plasma, and tissue homogenates presents analytical challenges due to its reactivity and the presence of interfering endogenous components. Three primary analytical techniques have been employed for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Electrochemical Sensing.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of analytes that possess a UV chromophore. While DCVG itself has a weak chromophore, derivatization with a UV-active agent can enhance its detection. More commonly, methods developed for the parent compound, glutathione (GSH), are adapted for DCVG, as they share the same fundamental chemical properties.

Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. A UV detector measures the absorbance of light by the analyte at a specific wavelength as it elutes from the column. The absorbance is directly proportional to the concentration of the analyte.

Experimental Workflow: HPLC-UV for Glutathione Conjugates

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Biological Sample (e.g., Plasma) Deproteinization Protein Precipitation (e.g., Acetonitrile) Sample->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatization Optional Derivatization Supernatant->Derivatization Injection Inject Sample Derivatization->Injection Separation HPLC Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: HPLC-UV workflow for glutathione conjugate analysis.

Performance Characteristics (Based on Glutathione Analysis):

ParameterPerformanceCitation
Linearity (r²) >0.999[3][4]
Limit of Detection (LOD) 0.05 - 0.6 µg/mL[3][5]
Limit of Quantification (LOQ) 0.1 - 1.8 µg/mL[3][5]
Accuracy (Recovery) 98.80% - 100.79%[3]
Precision (%RSD) < 2%[6]

Expertise & Experience Insights: The primary advantage of HPLC-UV is its cost-effectiveness and widespread availability. The key to accurate quantification lies in meticulous sample preparation to remove interfering proteins and other matrix components. While derivatization can improve sensitivity, it also introduces an additional step that can be a source of variability. For DCVG, direct UV detection is possible, though sensitivity may be limited compared to LC-MS/MS. The choice of a C18 reversed-phase column is standard for separating moderately polar compounds like glutathione conjugates.

Trustworthiness: The self-validating nature of this protocol relies on the use of an internal standard with similar chemical properties to DCVG to correct for variations in sample preparation and injection volume. Furthermore, the analysis of quality control (QC) samples at low, medium, and high concentrations alongside the study samples ensures the accuracy and precision of the data.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for the quantification of small molecules in complex biological matrices due to its exceptional sensitivity and selectivity.

Principle of Operation: LC separates the components of a mixture, which are then introduced into a mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). In tandem mass spectrometry (MS/MS), a specific parent ion (in this case, protonated DCVG) is selected, fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity, minimizing interferences from the biological matrix.

Experimental Workflow: LC-MS/MS for DCVG Quantification

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Serum, Tissue) Homogenization Homogenization (for tissue) Sample->Homogenization Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample->Extraction Homogenization->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject Sample Reconstitution->Injection Separation UPLC/HPLC Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Quantification Quantification Detection->Quantification

Caption: LC-MS/MS workflow for DCVG quantification.

Performance Characteristics:

ParameterPerformanceCitation
Linearity (r²) >0.998[7]
Limit of Detection (LOD) 0.0057 - 0.0120 nM[7]
Limit of Quantification (LOQ) 0.0189 - 0.0401 nM[7]
Accuracy (Recovery) 75.9% - 115.5%[7]
Precision (Inter-assay variation) 0.5% - 11.5%[7]

Expertise & Experience Insights: The unparalleled sensitivity of LC-MS/MS allows for the detection of DCVG at physiologically relevant concentrations, even with small sample volumes. The key to a successful LC-MS/MS assay is the management of matrix effects, where co-eluting compounds can suppress or enhance the ionization of the analyte.[2] This is mitigated through rigorous sample preparation techniques like Solid-Phase Extraction (SPE) and the use of a stable isotope-labeled internal standard (SIL-IS) of DCVG. The SIL-IS co-elutes with the analyte and experiences the same matrix effects, providing the most accurate correction.

Trustworthiness: The use of an SIL-IS is the cornerstone of a self-validating LC-MS/MS method. It compensates for variability at every stage of the analytical process, from extraction to ionization. Adherence to regulatory guidelines from the FDA and EMA on bioanalytical method validation, which mandate the assessment of parameters like selectivity, accuracy, precision, and stability, ensures the generation of reliable and defensible data.[5][8]

Electrochemical Sensing

Electrochemical methods offer a promising alternative for the rapid and sensitive detection of glutathione and its conjugates. These methods are typically based on the oxidation of the thiol group in glutathione at the surface of a modified electrode.

Principle of Operation: An electrochemical sensor measures the change in an electrical property (e.g., current or potential) that occurs when the analyte interacts with the electrode surface. For glutathione, this often involves its electrocatalytic oxidation, generating a measurable current that is proportional to its concentration.

Performance Characteristics (Based on Glutathione Sensing):

ParameterPerformanceCitation
Linearity Range 0.1 - 11 µmol/L[9]
Limit of Detection (LOD) 4 x 10⁻¹³ M - 0.051 µM[9][10]
Selectivity High against other amino acids and ions[9]

Expertise & Experience Insights: Electrochemical sensors offer the advantages of portability, low cost, and rapid analysis time. However, their application to complex biological matrices for DCVG quantification is still in its nascent stages. The primary challenge is selectivity, as other endogenous thiols can interfere with the measurement. The development of highly selective recognition elements on the electrode surface is an active area of research. While the reported detection limits for glutathione are impressive, translating this to reliable DCVG quantification in plasma or tissue requires further validation.

Trustworthiness: The validation of an electrochemical method would require demonstrating its selectivity for DCVG in the presence of high concentrations of glutathione and other thiols. This would involve extensive cross-reactivity studies and comparison with a gold-standard method like LC-MS/MS.

Detailed Experimental Protocol: LC-MS/MS Quantification of DCVG in Plasma

This protocol provides a detailed, step-by-step methodology for the quantification of DCVG in plasma using LC-MS/MS, incorporating best practices for accuracy and precision.

1. Materials and Reagents:

  • S-(1,2-Dichlorovinyl)glutathione (DCVG) analytical standard (e.g., from Veeprho)[11]

  • Stable isotope-labeled DCVG (DCVG-d4) as an internal standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (or other relevant biological matrix)

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

2. Preparation of Standards and Quality Control Samples:

  • Prepare a stock solution of DCVG and DCVG-d4 in methanol.

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of DCVG.

  • Prepare QC samples at low, medium, and high concentrations in blank plasma.

3. Sample Preparation:

  • To 100 µL of plasma sample, standard, or QC, add 10 µL of DCVG-d4 internal standard solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

  • Condition the SPE cartridge with methanol followed by water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute the DCVG and DCVG-d4 with a methanol/formic acid solution.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 50 µL of the initial mobile phase.

4. LC-MS/MS Analysis:

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate DCVG from matrix components.

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization: Electrospray ionization (ESI) in positive mode

  • MRM Transitions: Monitor the specific parent-to-product ion transitions for DCVG and DCVG-d4.

5. Data Analysis:

  • Quantify the concentration of DCVG in the samples by constructing a calibration curve of the peak area ratio (DCVG/DCVG-d4) versus the concentration of the calibration standards.

Conclusion and Recommendations

The choice of an analytical method for DCVG quantification should be driven by the specific requirements of the study.

  • LC-MS/MS stands as the unequivocal gold standard for its superior sensitivity, selectivity, and accuracy, making it the method of choice for pharmacokinetic studies, low-level exposure assessment, and when sample volume is limited. The use of a stable isotope-labeled internal standard is critical for achieving the highest level of precision and accuracy.

  • HPLC-UV offers a cost-effective and reliable alternative when the expected concentrations of DCVG are higher and the biological matrix is less complex. Meticulous sample preparation and the use of an appropriate internal standard are essential for generating trustworthy data.

  • Electrochemical Sensing represents a promising future direction for rapid and portable DCVG analysis. However, significant development and validation are required to overcome the challenges of selectivity in complex biological matrices before it can be routinely implemented.

By understanding the principles, performance characteristics, and practical considerations of each method, researchers can confidently select the most appropriate approach to accurately and precisely quantify DCVG, thereby advancing our understanding of trichloroethylene toxicity and improving human health risk assessment.

References

  • Schultz, I. R., & Turim, J. (2007). Invited Perspective: Improved Risk Characterization for Trichloroethylene and Perchloroethylene Based on New Analyses of Glutathione Conjugation Rates. Toxicological Sciences, 99(2), 369–372.
  • Zhang, X., et al. (2024). LC-MS Determination of Trichloroethylene Glutathione Conjugation Metabolites in a Parkinson's Disease Mouse Model. Rapid Communications in Mass Spectrometry, 38(5), e10117.
  • Singh, N., Akhtar, M. J., & Anchliya, A. (2021). Development and Validation of HPLC Method for Simultaneous Estimation of Reduced and Oxidized Glutathione in Bulk Pharmaceutical Formulation. Austin Journal of Analytical and Pharmaceutical Chemistry, 8(1), 1129.
  • Monks, T. J., et al. (1990). Development and validation of a novel RP-HPLC method for the analysis of reduced glutathione. Journal of Pharmaceutical and Biomedical Analysis, 8(8-12), 801-807.
  • European Medicines Agency. (2011).
  • Garcia, S. C., et al. (2008). Quantification of reduced glutathione by HPLC-UV in erythrocytes of hemodialysis patients.
  • U.S. Food and Drug Administration. (2018).
  • Kaza, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385.
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030.
  • Zhou, L., et al. (2009). An electrochemical sensing strategy for ultrasensitive detection of glutathione by using two gold electrodes and two complementary oligonucleotides. Biosensors and Bioelectronics, 24(11), 3291-3296.
  • Veeprho. S-(1,2-Dichlorovinyl)-Glutathione. Retrieved from [Link]

  • Lash, L. H., et al. (1999). Identification of S-(1,2-dichlorovinyl)glutathione in the blood of human volunteers exposed to trichloroethylene. Toxicology and applied pharmacology, 154(1), 1-10.
  • Anders, M. W., et al. (1988). Brain uptake of S-(1,2-dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-L-cysteine, the glutathione and cysteine S-conjugates of the neurotoxin dichloroacetylene. Journal of Pharmacology and Experimental Therapeutics, 245(2), 557-562.
  • Thermo Fisher Scientific. (2023). Sample Preparation Strategies Demystified: Choosing the Right Fit for Your Toxicology Workflow.
  • Lash, L. H., Putt, D. A., & Parker, J. C. (1999). Identification of S-(1,2-dichlorovinyl)glutathione in the blood of human volunteers exposed to trichloroethylene. Toxicology and applied pharmacology, 154(1), 1–10.
  • Kretzschmar, M. (1999). Brain uptake of S-(1,2-dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-L-cysteine, the glutathione and cysteine S-conjugates of the neurotoxin dichloroacetylene. Archives of toxicology, 73(6), 335–343.
  • Chen, J., et al. (2021). Ultrasensitive and Selective Detection of Glutathione by Ammonium Carbamate–Gold Platinum Nanoparticles-Based Electrochemical Sensor. Chemosensors, 9(9), 241.
  • U.S. Food and Drug Administration. (n.d.).
  • Polauková, V., et al. (2019). Overview and recent advances in electrochemical sensing of glutathione - A review. Analytica Chimica Acta, 1069, 1-21.
  • Wang, J., et al. (2020). An electrochemical sensing strategy for ultrasensitive detection of glutathione by using two gold electrodes and two complementary oligonucleotides. Talanta, 219, 121258.

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Pipeline Coating Defect Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Coating Integrity in Pipeline Safety

For researchers, scientists, and professionals in drug development, the integrity of infrastructure, though seemingly distant, mirrors the meticulous quality control required in their own fields. In the context of oil and gas pipelines, the external coating is the first line of defense against corrosion, a relentless threat to operational safety and environmental protection. When this coating is compromised, even by a pinhole-sized defect, it creates a pathway for corrosion that can lead to catastrophic failures.

This guide provides an in-depth, objective comparison of the analytical methods used to assess pipeline coating integrity, with a primary focus on the Direct Current Voltage Gradient (DCVG) technique. As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions to explain the causality behind experimental choices, ensuring that every protocol described is a self-validating system. We will explore the nuances of DCVG data interpretation, cross-validate it against other leading survey techniques, and provide the experimental data necessary for informed decision-making in pipeline integrity management. This document is grounded in established industry standards, including NACE SP0502, BS EN 13509, and ISO 15589-1, to ensure the highest level of scientific integrity.[1][2][3][4][5][6]

Chapter 1: Fundamentals of the Direct Current Voltage Gradient (DCVG) Method

The DCVG method is a non-intrusive, above-ground survey technique designed to accurately locate and assess the severity of coating defects on buried pipelines.[7][8][9] The underlying principle is elegant in its simplicity: a cathodically protected pipeline with a coating defect will leak protective current into the surrounding soil at the point of the defect. This flow of direct current through the resistive soil creates a measurable voltage gradient on the soil surface.[10][11]

To isolate this signal from other electrical noise (such as telluric currents or DC traction systems), the pipeline's cathodic protection (CP) direct current is "pulsed" or switched on and off at a specific frequency using a current interrupter.[10][11] A surveyor then walks the pipeline route with two probes connected to a sensitive voltmeter, measuring the potential difference in the soil. As a defect is approached, the voltmeter registers a pulsing signal that increases in amplitude, points towards the defect's epicenter, and then reverses polarity as the epicenter is passed, allowing for pinpoint location accuracy.[10][11]

The primary analytical goal of a DCVG survey is not just to find defects, but to characterize them to prioritize repairs effectively. This is where the different analytical methods come into play.

Chapter 2: Analytical Methods for DCVG Data Interpretation

While locating a defect is straightforward, quantifying its significance requires more sophisticated analysis. The data gathered at each defect location allows for a deeper understanding of its potential contribution to corrosion.

The Industry Standard: Percentage of IR Drop (%IR)

The most common method for sizing a DCVG indication is the calculation of the "%IR," which represents the voltage drop at the defect as a percentage of the total potential shift on the pipeline at that location.[12] This method is standardized in NACE TM0109-2009.[3][13] The %IR value is a relative measure of severity and is crucial for prioritizing which defects warrant excavation and repair.

The calculation involves two key measurements:

  • Over-the-Line to Remote Earth Voltage (OL/RE): This is the summation of lateral voltage gradients measured from the defect's epicenter outwards until the gradient becomes negligible (typically ≤1 mV).[3]

  • Pipe-to-Remote-Earth Signal (P/RE): This is the calculated "on/off" potential swing of the pipeline itself at the defect location. Since it's impractical to make a direct connection to the pipe at every defect, this value is typically interpolated from the signal strength measured at the nearest upstream and downstream test posts.[1]

The %IR is then calculated as:

%IR = (OL/RE Voltage / P/RE Signal) * 100

Table 1: NACE Defect Severity Classification Based on %IR

Category%IR RangeRecommended Action
Severe> 70%Immediate investigation and repair
Moderate36% - 70%Programmed for repair
Minor16% - 35%Monitor
Insignificant0% - 15%No immediate action required

Source: Adapted from NACE Task Group 294 criteria.[14]

It is critical to understand that %IR is a relative indicator. A 20% IR defect on a pipeline with a very high-quality coating may be physically smaller than a 20% IR defect on a pipeline with a poorer quality coating. Factors such as soil resistivity, burial depth, and defect geometry all influence the final %IR value, a crucial point often overlooked in simplistic analyses.[3][15]

Advanced Analysis: Anodic vs. Cathodic Characterization

Beyond sizing, DCVG can provide insights into the electrochemical nature of the defect: is it actively corroding (anodic) or is it still receiving some level of cathodic protection (cathodic)?[7][8][9][15][16] This determination is vital for risk assessment. A large but cathodically protected defect may be less of an immediate concern than a smaller, actively corroding anodic defect.

The characterization is done by measuring the pipe-to-soil potential (PSP) directly over the defect's epicenter during the "on" and "off" cycle of the CP system.

  • Cathodic Defect: The "off" potential is more negative than the native potential of the steel, indicating that the area is receiving some level of cathodic protection. The current flow is towards the pipe.

  • Anodic Defect: The "off" potential is more positive than the native steel potential, indicating a net current discharge and active corrosion. The current flow is away from the pipe.

This analysis provides a direct link between the physical coating breach and its immediate corrosion risk.

Visualizing the Defect: Iso-Potential Mapping

To understand the shape and orientation of a coating defect, an iso-potential plot can be generated.[10][11] This involves taking a series of voltage gradient measurements in a grid pattern around the defect's epicenter. Lines of equal potential are then plotted, which can reveal if the defect is a simple holiday, an elongated crack, or a more complex shape. This information can be valuable for understanding the cause of the defect (e.g., mechanical damage vs. coating disbondment) and for planning the excavation and repair.

Chapter 3: Cross-Validation with Alternative and Complementary Methods

No single inspection method is infallible. A robust pipeline integrity program relies on the cross-validation of data from multiple techniques. DCVG is often used as part of the External Corrosion Direct Assessment (ECDA) framework, a four-step process outlined in NACE SP0502 that integrates various inspection methods.[4][6][17][18]

Close Interval Potential Survey (CIPS)

CIPS is designed to assess the effectiveness of the cathodic protection system along the entire length of the pipeline, not just at defect locations.[19] It involves measuring the pipe-to-soil potential at close intervals (typically every 1-2 meters). While DCVG answers "Where and how severe are the coating defects?", CIPS answers "Is the pipeline receiving adequate cathodic protection?".

The two surveys are highly complementary and are often performed simultaneously using integrated equipment.[1][20] A combined survey allows for the direct correlation of coating defects (from DCVG) with the level of cathodic protection at that specific location (from CIPS). This integrated dataset is far more powerful than either survey alone for making informed repair decisions. For instance, a minor DCVG indication in an area of low CP potentials from a CIPS survey might be prioritized for repair over a more severe DCVG indication in an area with robust CP.

Alternating Current Voltage Gradient (ACVG)

ACVG operates on a similar principle to DCVG, but uses an alternating current signal applied to the pipeline instead of the pulsed DC from the CP system.[4][21]

Table 2: Qualitative Comparison of DCVG and ACVG

FeatureDCVGACVG
Signal Source Pulsed DC from Cathodic Protection systemInjected Alternating Current
Primary Use Locating and sizing coating defectsLocating coating defects
Sizing Capability Can provide a relative size (%IR)Generally considered less effective for sizing
Corrosion Activity Can determine anodic/cathodic natureCannot determine corrosion activity
Interference Susceptible to DC interferenceLess susceptible to DC, more to AC interference
Efficiency Can be slower due to detailed measurements at defectsOften faster for initial screening of defects

While some studies suggest ACVG can be more sensitive and efficient for locating defects, DCVG is generally recognized as the superior method for characterizing the severity of those defects.[2][22]

Pipeline Current Mapper (PCM)

PCM is an electromagnetic technique that measures the strength and direction of an AC signal applied to the pipeline to determine current loss, which is indicative of coating defects. It is often cited as being less precise than DCVG or ACVG for pinpointing small defects but can be effective for identifying larger areas of coating degradation.[21][22]

Current Coating Magnetometry (CCM)

In complex industrial facilities with extensive electrical grounding and stray currents, both DCVG and CIPS can be unreliable.[23][24] CCM has emerged as a superior alternative in these environments. It works by injecting a low-frequency AC signal and measuring the resulting magnetic field around the pipeline. This method is less affected by stray currents and can detect defects from a greater distance, making it suitable for inaccessible areas.[23][24]

In-Line Inspection (ILI) or "Intelligent Pigs"

ILI tools travel inside the pipeline and use various technologies (e.g., magnetic flux leakage, ultrasonic) to detect and measure metal loss. While DCVG detects the potential for corrosion (a coating defect), ILI detects the result of corrosion (metal loss). Correlating DCVG data with ILI results provides the ultimate validation.[25] Finding a significant DCVG indication that corresponds to a metal loss anomaly from an ILI run provides a high degree of confidence that the defect is actively corroding and requires immediate attention.

Chapter 4: Experimental Protocols and Workflows

Scientific integrity demands repeatable and well-documented methodologies. The following protocols outline the key steps for conducting a comprehensive pipeline coating assessment.

Protocol for a Combined CIPS/DCVG Survey

This protocol assumes the use of modern, GPS-synchronized digital equipment capable of recording both CIPS and DCVG data simultaneously.

  • Pre-Survey Assessment:

    • Gather all relevant pipeline data: route maps, construction details, coating type, CP system specifications, and previous survey results.

    • Conduct a feasibility study to ensure adequate CP signal strength for DCVG measurements. An "on/off" potential swing of 200-300 mV is desirable.[20]

  • Equipment Setup:

    • Install and synchronize GPS-enabled current interrupters at all rectifiers influencing the survey section. A typical cycle is 0.8 seconds "on" and 0.4 seconds "off".

    • Calibrate all reference electrodes and the digital voltmeter.

    • Establish an electrical connection to the pipeline at a test post via a trailing wire.

  • Data Acquisition:

    • The surveyor traverses the pipeline route with a two-probe setup.

    • The equipment records the following at user-defined intervals (e.g., every 1 meter):

      • GPS coordinates

      • "On" and "Off" pipe-to-soil potentials (CIPS data)

      • "On" and "Off" soil-to-soil potential difference (DCVG data)

  • Defect Pinpointing and Characterization:

    • When a DCVG indication is observed, the surveyor stops the continuous survey.

    • The defect epicenter is precisely located by finding the "null" point.

    • The surveyor then performs the measurements required for the %IR calculation (lateral OL/RE readings).

    • Pipe-to-soil potential measurements are taken directly over the epicenter to determine the anodic/cathodic nature of the defect.

  • Data Analysis and Reporting:

    • Upload all survey data to the analysis software.

    • Generate plots showing CIPS potentials and DCVG gradients against pipeline chainage.

    • Calculate the %IR for all identified defects.

    • Classify defects based on severity and corrosion activity.

    • Create a prioritized "dig list" for direct examination.

Workflow for Cross-Validation and Integrity Assessment

The following diagram illustrates the logical workflow for integrating various analytical methods into a comprehensive external corrosion direct assessment (ECDA) program.

ECDA_Workflow cluster_pre Phase 1: Pre-Assessment cluster_indirect Phase 2: Indirect Inspection cluster_direct Phase 3: Direct Examination cluster_post Phase 4: Post-Assessment PreAssess Data Gathering (Pipeline History, CP Data, Environment) Indirect Combined CIPS/DCVG Survey PreAssess->Indirect OtherMethods Other Surveys (ACVG, PCM, CCM) if applicable PreAssess->OtherMethods Analysis Data Integration & Analysis (Prioritize Defects) Indirect->Analysis OtherMethods->Analysis Excavation Excavation & Direct Assessment (Coating Condition, Corrosion Mapping) Analysis->Excavation Generate Dig List PostAssess Remaining Life Calculation Reassessment Interval Determination Excavation->PostAssess Feedback Loop PostAssess->PreAssess Continuous Improvement

Caption: Logical workflow for the External Corrosion Direct Assessment (ECDA) process.

Chapter 5: Data Presentation and Comparative Analysis

Objective comparison requires clear data presentation. The following table summarizes the key characteristics and typical applications of the discussed survey methods.

Table 3: Comparative Summary of Pipeline Coating Survey Methods

MethodPrinciplePrimary ApplicationKey AdvantagesKey Limitations
DCVG Measures soil voltage gradient from pulsed DC (CP system)Locating and sizing coating defects; determining corrosion activityHigh location accuracy; provides severity index (%IR); can assess corrosion statusCan be slow; susceptible to DC interference; less effective in complex/congested areas
CIPS Measures pipe-to-soil potential at close intervalsAssessing effectiveness of cathodic protectionProvides a complete CP profile; complements DCVG for risk assessmentDoes not accurately locate or size defects
ACVG Measures soil voltage gradient from injected AC signalRapid location of coating defectsFast; less affected by DC interferenceLimited sizing capability; cannot determine corrosion activity
PCM Measures attenuation of an applied AC signalGeneral assessment of coating condition; locating major defectsCan be faster than voltage gradient methods for long sectionsLower resolution for small defects; accuracy can be affected by various factors
CCM Measures magnetic field from an injected AC signalCoating assessment in complex/congested industrial facilitiesSuperior performance in high-interference areas; remote detection capabilitiesMore specialized equipment and analysis required
ILI In-pipe sensors measure metal loss (e.g., MFL, UT)Direct measurement of corrosion damageProvides direct evidence of metal loss; high resolutionPipeline must be piggable; does not assess coating condition directly

The following diagram illustrates the decision-making process for selecting the appropriate survey technique based on the specific pipeline environment and integrity management objectives.

Method_Selection Start Pipeline Integrity Assessment Required Piggable Is the pipeline piggable? Start->Piggable Complex Is the environment electrically complex? Piggable->Complex No ILI Perform In-Line Inspection (ILI) Piggable->ILI Yes Goal Primary Goal? Complex->Goal No CCM Use Current Coating Magnetometry (CCM) Complex->CCM Yes CIPS_DCVG Perform Combined CIPS/DCVG Survey Goal->CIPS_DCVG Detailed Assessment & Sizing ACVG Consider ACVG for rapid screening Goal->ACVG Rapid Defect Location

Caption: Decision tree for selecting a pipeline coating survey method.

Conclusion: An Integrated Approach to a Multifaceted Problem

The cross-validation of analytical methods for assessing pipeline coating defects is not an academic exercise; it is a fundamental component of safe and responsible pipeline operation. While the DCVG method, particularly through the standardized %IR calculation, remains a cornerstone of coating condition assessment, its true power is unlocked when its data is integrated with other techniques.

A combined CIPS/DCVG survey, validated by direct excavation and correlated with ILI data where available, represents the current gold standard for external corrosion management. This multi-faceted approach allows integrity managers to move from simply finding defects to truly understanding them—their size, their electrochemical activity, and the effectiveness of the protection systems in place. By embracing the principles of scientific integrity, leveraging multiple data sources, and adhering to established standards, we can ensure the continued safety and reliability of our critical pipeline infrastructure.

References

  • BS EN 13509:2003 Cathodic protection measurement techniques. British Standards Institution. [Link][1][2][5]

  • ISO 15589-1:2015 Petroleum, petrochemical and natural gas industries — Cathodic protection of pipeline transportation systems — Part 1: On-land pipelines. International Organization for Standardization. [Link][3][13][21][26]

  • NACE SP0502-2010, Pipeline External Corrosion Direct Assessment Methodology. NACE International. [Link][4][6]

  • Combined Close Interval Potential Surveys and Direct Current Voltage Surveys for Increased Pipeline Integrity. Cath-Tech. [Link][1][27]

  • Challenges in the application of DCVG-survey to predict coating defect size on pipelines. Brunel University Research Archive. [Link][16][28]

  • DCVG Method. Scribd. [Link][3]

  • Evaluation of technologies to assess the condition of pipe coating on Line 5. State of Michigan. [Link][13][29]

  • Direct and Alternating Current Voltage Gradient Survey (DCVG/ACVG). Matcor, Inc. [Link][21]

  • The Difference Between ACVG and DCVG Surveys. Dreiym Engineering PLLC. [Link][4]

  • Important methods to measure coating defects. Corrosion Alliance. [Link][10][15]

  • DCVG – CORROSION CONTROL. JST Global. [Link][7]

  • Analysis of external corrosion protection performance on buried gas pipeline using CIPS and DCVG methods. ITM Web of Conferences. [Link][16]

  • Final Report on Aboveground Coating Surveys. Pipeline and Hazardous Materials Safety Administration (PHMSA). [Link][22]

  • Paper No. CMT12. NACE International. [Link][25]

  • Complex Facility Pipeline Inspection: CCM vs. DCVG and CIPS. EMPIT GmbH. [Link][23][24]

  • Principle Of The DCVG Technique. DCVG Ltd. [Link][10][11]

  • ACVG vs. DCVG. Roberts Corrosion Services. [Link][8]

  • Pipeline Integrity: Combining Coating Integrity and Cathodic Protection Surveys. Cath-Tech. [Link][20]

  • Essential Features of Implementing A DCVG (Direct Current Voltage Gradient) Survey. Velosi. [Link][9]

  • DC VOLTAGE GRADIENT SURVEYS. CorrStop. [Link][15][30]

  • New Visions for CIPS and DCVG. Cath-Tech. [Link][31]

  • Paper No. CORROSION 2013 / 2362 A Fuzzy Model for Prioritizing Repairs based on Combined CIPS and DCVG Data. NACE International. [Link][14]

  • an over-the-line pipeline coating survey. Anti Corrosion. [Link][32]

  • Coatings Inspection (CIP) – DCVG & CIPS Pipeline Coating & Cathodic Protection Surveys. Chapman Engineering. [Link][19]

  • ACVG vs DCVG: Does It Matter? Slideshare. [Link][2]

  • A Comparison of DCVG Measurements with In-Line Inspection Results on a Pipeline under AC Influence. Pipeline Technology Conference. [Link][24]

  • ACVG or DCVG – Does It Matter? Absolutely It Does. ResearchGate. [Link][5]

  • Direct and Alternating Current Voltage Gradient Survey (DCVG/ACVG). Consultech. [Link][6]

  • Evaluation on the Cathodic Protection Inspection Methods for Underground Pipeline. ResearchGate. [Link][26]

  • DCVG – %IR Drop. Technical Toolboxes Knowledge Center. [Link][12]

  • Investigation of PCM Method for Cathodic Protection of Pipelines. Advanced Journal of Chemistry B. [Link][33]

  • Direct Current Voltage Gradient (DCVG) Survey. TÜV Rheinland. [Link][8]

  • The DCVG Survey Explained | PIPELINE SURVEY TECHNIQUES. YouTube. [Link][28]

  • 23nd JTM, 6 – 10 June 2022, Edinburgh, Scotland. PRCI. [Link][7]

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  • Application of Quantitative Electromagnetic Technology to Assess Coating Integrity of Pipelines in Mexico. SciELO México. [Link][14]

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A Senior Application Scientist's Guide to Isotopic Labeling in Glutathione Mass Spectrometry: 13C vs. 15N

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the quantitative analysis of glutathione (GSH) by mass spectrometry, the choice of a stable isotope-labeled internal standard is paramount for achieving accuracy and precision. This guide provides an in-depth comparison of the two most robust options: Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) labeled glutathione. While both are vastly superior to deuterated standards, their subtle differences dictate their optimal use. For routine absolute quantification, ¹³C-labeled GSH often provides a larger mass shift, simplifying analysis. For metabolic flux studies, the choice is dictated by the specific pathway of interest: ¹³C for tracing carbon skeletons and ¹⁵N for elucidating nitrogen flux and amino acid contributions. This guide will navigate the theoretical principles, practical considerations, and experimental data to empower researchers in making an informed decision for their specific application.

Introduction: The Imperative for Accurate Glutathione Quantification

Glutathione, a tripeptide of glutamate, cysteine, and glycine, is the most abundant endogenous antioxidant in mammalian cells.[1] It plays a central role in defending against oxidative stress, detoxifying xenobiotics, and maintaining cellular redox homeostasis.[1] Consequently, the ratio of its reduced (GSH) to oxidized (GSSG) form is a critical biomarker for cellular health and disease.[2][3]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for its sensitivity and specificity in quantifying glutathione.[3][4] However, matrix effects and variations during sample preparation can compromise analytical accuracy.[5][6][7] The inclusion of a stable isotope-labeled (SIL) internal standard, which has nearly identical physicochemical properties to the analyte, is essential to correct for these variations.[5][8] This guide focuses on the two premier choices for labeling glutathione: ¹³C and ¹⁵N.

Fundamentals of ¹³C and ¹⁵N Labeling in Glutathione

Stable isotope labeling involves replacing atoms in a molecule with their heavier, non-radioactive isotopes. For glutathione, this means substituting the naturally abundant ¹²C and ¹⁴N with ¹³C and ¹⁵N, respectively. These SIL standards co-elute chromatographically with the endogenous analyte but are distinguished by their mass-to-charge ratio (m/z) in the mass spectrometer.

The key differences between ¹³C and ¹⁵N labeling stem from their fundamental properties:

  • Natural Abundance: The natural abundance of ¹³C is ~1.1%, whereas for ¹⁵N it is significantly lower at ~0.37%.[9][]

  • Mass Contribution: Each ¹³C atom adds one Dalton (Da) to the mass of the molecule, as does each ¹⁵N atom.

These properties directly influence the performance of the labeled standard in a mass spectrometry workflow.

Head-to-Head Comparison: ¹³C-GSH vs. ¹⁵N-GSH as Internal Standards

The selection of an isotopic label is not arbitrary; it is a critical experimental parameter that impacts data quality. Below is a direct comparison of the key analytical considerations.

Mass Shift & Spectral Separation

A sufficient mass shift between the analyte and the internal standard is crucial to prevent cross-contribution from the natural isotopic envelope of the unlabeled compound. Glutathione (C₁₀H₁₇N₃O₆S) has a complex isotopic pattern due to its constituent atoms.[11]

  • ¹³C-Labeling: Carbon offers numerous positions for labeling. A common commercially available standard is L-Glutathione-(glycine-¹³C₂,¹⁵N), providing a +3 Da shift.[12] Uniformly labeled ¹³C-glutathione ([U-¹³C]-GSH) can provide a +10 Da shift, moving it completely clear of the native analyte's isotopic cluster. This larger potential mass shift is a significant advantage for robust quantification.[9][]

  • ¹⁵N-Labeling: Glutathione contains three nitrogen atoms. Labeling all three ([U-¹⁵N]-GSH) yields a +3 Da mass shift. While often sufficient, this smaller shift may have some overlap with the M+3 peak of the native isotopic cluster, especially at high analyte concentrations.

Verdict: For absolute quantification, ¹³C labeling offers the potential for a larger mass shift, providing superior spectral separation and minimizing isotopic interference.

Background Signal and Sensitivity

The natural abundance of the isotope directly impacts the background signal in a mass spectrometer.

  • ¹³C-Labeling: The 1.1% natural abundance of ¹³C means that the isotopic envelope of the unlabeled analyte will have more significant M+1, M+2, etc., peaks.[9]

  • ¹⁵N-Labeling: With a natural abundance of only 0.37%, ¹⁵N contributes less to the background isotopic signal of the unlabeled analyte.[9][] This results in a "cleaner" background at the m/z of the labeled standard, which can be advantageous for applications requiring extremely high sensitivity or analyzing low-abundance samples.[9][]

Verdict: ¹⁵N-labeling provides a lower background signal, which can translate to higher sensitivity in trace-level quantification.

Application in Metabolic Flux Analysis

Beyond simple quantification, SIL standards are indispensable for metabolic flux analysis (MFA), which traces the movement of atoms through metabolic pathways.[13] Here, the choice of isotope is dictated entirely by the research question.

  • ¹³C-GSH (or its precursors): This is the tracer of choice for investigating the flow of carbon skeletons.[9] For example, using [U-¹³C]-glucose allows researchers to track how carbon from glucose is incorporated into the glutamate, cysteine, and glycine moieties of newly synthesized glutathione.[2][14] This provides quantitative data on the activity of central carbon metabolism and its contribution to GSH synthesis.[13]

  • ¹⁵N-GSH (or its precursors): This tracer is essential for tracking nitrogen flux.[9] Using ¹⁵N-labeled glutamine or glycine, for instance, allows for the direct measurement of nitrogen's contribution from these amino acids into the glutathione pool, providing insights into amino acid metabolism and transamination reactions.[9][13][14]

Verdict: The choice is application-dependent. Use ¹³C to trace carbon pathways and ¹⁵N to trace nitrogen pathways.

Stability and Co-elution

Both ¹³C and ¹⁵N are stable isotopes that do not decay. The covalent bonds they form are extremely stable under typical sample preparation and LC-MS/MS conditions.[5] This is a major advantage over deuterated (²H) standards, which can sometimes exhibit isotopic exchange or altered chromatographic retention times.[5][8] Both ¹³C- and ¹⁵N-labeled glutathione are chemically identical to the native form and will co-elute perfectly, ensuring the most accurate correction for matrix effects.[5]

Verdict: Both ¹³C and ¹⁵N offer excellent stability and ideal co-elution, making them superior to deuterated alternatives.

Data Summary: ¹³C vs. ¹⁵N Glutathione at a Glance

Feature¹³C-Labeled Glutathione¹⁵N-Labeled GlutathioneSenior Scientist's Insight
Primary Application Absolute Quantification, Carbon Flux Analysis[9]Absolute Quantification, Nitrogen Flux Analysis[9]The research goal dictates the choice for flux studies. ¹³C is often more versatile for general quantification due to mass shift.
Potential Mass Shift High (e.g., +2 to +10 Da)Moderate (e.g., +1 to +3 Da)A larger mass shift provides a more robust assay by minimizing potential isotopic crosstalk.
Natural Abundance ~1.1%[9][]~0.37%[9][]Lower natural abundance leads to a cleaner analytical background.
Background Signal HigherLower[9]¹⁵N offers a theoretical advantage in sensitivity for ultra-trace analysis.
Spectral Complexity Can create more complex isotopic patterns, but the large shift provides better separation.[9]Simpler mass increments.[9]High-resolution mass spectrometers can easily resolve these patterns. The key is the separation from the unlabeled analyte.
Metabolic Stability Excellent[5]Excellent[5]Both are far superior to deuterium labeling, which can be prone to back-exchange.[8]
Chromatographic Co-elution Ideal (Identical to analyte)[5]Ideal (Identical to analyte)[5]This is a core requirement for an ideal internal standard, which both satisfy.

Experimental Workflow and Protocol

A robust and validated protocol is the foundation of trustworthy data. The following workflow is a self-validating system for the quantification of total glutathione (tGSH) in cultured cells.

General Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Harvest 1. Harvest & Lyse Cells Spike 2. Spike with IS (¹³C- or ¹⁵N-GSH) Harvest->Spike Derivatize 3. Derivatize with NEM (Prevents auto-oxidation) Spike->Derivatize Precipitate 4. Protein Precipitation (e.g., with SSA) Derivatize->Precipitate Centrifuge 5. Centrifuge & Collect Supernatant Precipitate->Centrifuge Inject 6. Inject Sample Centrifuge->Inject Separate 7. UPLC Separation (HILIC or Reversed-Phase) Inject->Separate Detect 8. MS/MS Detection (MRM Mode) Separate->Detect Integrate 9. Integrate Peak Areas (Analyte & IS) Detect->Integrate Calculate 10. Calculate Analyte/IS Ratio Integrate->Calculate Quantify 11. Quantify vs. Calibration Curve Calculate->Quantify caption Fig 1. Workflow for Glutathione Quantification.

Caption: Fig 1. Workflow for Glutathione Quantification.

Detailed Protocol: Quantification of Total Glutathione (tGSH) in Cell Lysates

This protocol is adapted from established methods utilizing N-ethylmaleimide (NEM) derivatization to prevent the artificial oxidation of GSH during sample preparation.[2][3][4]

Materials:

  • Isotopically Labeled Internal Standard (IS): ¹³C- or ¹⁵N-labeled Glutathione

  • N-ethylmaleimide (NEM)

  • Sulfosalicylic acid (SSA)

  • LC-MS grade solvents (Water, Acetonitrile, Formic Acid)

  • UPLC-MS/MS system

Methodology:

  • Standard and QC Preparation:

    • Prepare a stock solution of unlabeled glutathione and the chosen SIL-GSH (e.g., 1 mg/mL).

    • Generate a calibration curve by serially diluting the unlabeled stock and spiking a constant, known concentration of the SIL-GSH into each standard. The range should encompass expected biological concentrations.

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations in a representative matrix.

  • Sample Preparation:

    • Harvest cultured cells (e.g., by trypsinization followed by washing with ice-cold PBS). Count cells for normalization.

    • Lyse the cell pellet in a buffer containing 10 mM NEM to immediately derivatize the reactive sulfhydryl group of GSH, forming GS-NEM. This step is critical to prevent auto-oxidation and accurately reflect the in-vivo GSH concentration.[2][3]

    • Immediately add a known amount of the ¹³C- or ¹⁵N-GSH internal standard to the lysate. This standard will also be derivatized by the NEM.

    • Induce protein precipitation by adding ice-cold 10% SSA. Vortex thoroughly.

    • Incubate on ice for 15 minutes.

    • Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

    • Carefully transfer the supernatant to a new tube for analysis.

  • UPLC-MS/MS Analysis:

    • Column: A column suitable for polar analytes, such as a HILIC column or a C18 column with appropriate mobile phases.

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Develop a gradient to resolve GS-NEM from other matrix components.

    • MS/MS Detection: Operate the mass spectrometer in positive ion electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both native GS-NEM and the labeled internal standard.

      • Example Transition for GS-NEM: Monitor the transition from the precursor ion to a characteristic product ion.

      • Example Transition for Labeled GS-NEM: Monitor the corresponding shifted precursor-to-product transition.

  • Data Analysis:

    • Integrate the chromatographic peak areas for both the analyte and the internal standard.

    • Calculate the Peak Area Ratio (Analyte Area / Internal Standard Area).

    • Plot the Peak Area Ratio against the concentration for the calibration standards and perform a linear regression to generate a calibration curve.

    • Quantify the amount of glutathione in the unknown samples by interpolating their Peak Area Ratios from the calibration curve.

    • Normalize the final concentration to the cell count obtained in step 2.

A Decision Guide: Choosing Your Isotopic Label

To simplify the selection process, the following decision tree illustrates the logical path to choosing the appropriate standard for your research needs.

G cluster_quant cluster_flux Start What is your primary research objective? Quant Absolute Quantification of GSH/GSSG Start->Quant Quantification Flux Metabolic Flux Analysis Start->Flux Tracing MassShift Is a large mass shift (>3 Da) a priority to avoid all isotopic overlap? Quant->MassShift Pathway Which metabolic pathway are you investigating? Flux->Pathway Yes13C Use ¹³C-labeled GSH (e.g., U-¹³C or ¹³C₂,¹⁵N) MassShift->Yes13C Yes No15N ¹⁵N-labeled GSH is an excellent choice, especially for high-sensitivity needs. MassShift->No15N No Carbon Use ¹³C-labeled precursors (e.g., ¹³C-Glucose) to trace carbon skeletons. Pathway->Carbon Carbon-based Nitrogen Use ¹⁵N-labeled precursors (e.g., ¹⁵N-Glutamine) to trace nitrogen flux. Pathway->Nitrogen Nitrogen-based caption Fig 2. Decision tree for selecting an isotopic label.

Caption: Fig 2. Decision tree for selecting an isotopic label.

Conclusion

Both ¹³C and ¹⁵N-labeled glutathione serve as exceptional internal standards for mass spectrometry, offering the chemical fidelity and stability required for high-quality quantitative data. The choice between them is a nuanced decision driven by the specific experimental goals.

  • For absolute quantification , ¹³C-labeling often provides the practical advantage of a larger mass shift, simplifying method development and ensuring robust separation from the analyte's natural isotopic distribution.

  • For metabolic flux analysis , the choice is clear-cut: ¹³C tracers are used to follow carbon atoms through metabolic pathways, while ¹⁵N tracers are used to follow nitrogen.

By understanding the fundamental differences in natural abundance and mass shift, and aligning the choice of isotope with the specific biological question, researchers can fully leverage the power of stable isotope dilution mass spectrometry to achieve accurate, reproducible, and meaningful insights into the critical role of glutathione in health and disease.

References

  • Huang, H., Huang, C., & van Breemen, R. B. (2015). Detection of reactive metabolites using isotope-labeled glutathione trapping and simultaneous neutral loss and precursor ion scanning with ultra-high-pressure liquid chromatography triple quadrupole mass spectrometry. Analytical chemistry, 87(7), 3646–3654. [Link]

  • Bushweller, J. H., Billeter, M., Holmgren, A., & Wüthrich, K. (1993). Biosynthetic 15N and 13C isotope labelling of glutathione in the mixed disulfide with Escherichia coli glutaredoxin documented by sequence-specific NMR assignments. European journal of biochemistry, 218(2), 571–579. [Link]

  • Sun, Y. (2020). Mass spectrometry-based method development for glutathione determination and 13C-tracer analysis in cultured cells. Dissertation, University of Muenster. Retrieved from [Link]

  • Huang, L., Drouin, N., Causon, J., van der Plas, M., Verhoeven, A., Ramautar, R., & Hankemeier, T. (2023). Reconstruction of Glutathione Metabolism in the Neuronal Model of Rotenone-Induced Neurodegeneration Using Mass Isotopologue Analysis with Hydrophilic Interaction Liquid Chromatography-Zeno High-Resolution Multiple Reaction Monitoring. Analytical Chemistry, 95(6), 3296–3305. [Link]

  • Reisz, J. A., Bansal, N., Qian, J., Zachman, D. K., & Culp-Hill, R. (2019). An UPLC-MS/MS Assay to Measure Glutathione as Marker for Oxidative Stress in Cultured Cells. Methods and protocols, 2(3), 75. [Link]

  • Jaber, M. A., de Falco, B., Abdelrazig, S., Ortori, C. A., Barrett, D. A., & Kim, D. H. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical methods, 15(26), 3323–3332. [Link]

  • Jaber, M. A., de Falco, B., Abdelrazig, S., Ortori, C. A., Barrett, D. A., & Kim, D. H. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. RSC Publishing. [Link]

  • Kettle, A. J., Al-Absi, A., Wagner, M., Mork, H., Hampton, M. B., & Winterbourn, C. C. (2014). Simultaneous determination of reduced glutathione, glutathione disulphide and glutathione sulphonamide in cells and physiological fluids by isotope dilution liquid chromatography-tandem mass spectrometry. Redox biology, 2, 852–858. [Link]

  • SciSpace. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipi. Retrieved from [Link]

  • Romer Labs. (n.d.). The Advantage of Fully Stable C13 Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Application of stable isotope labeled glutathione and rapid scanning mass spectrometers in detecting and characterizing reactive metabolites. Retrieved from [Link]

  • ResearchGate. (2023). Structural elucidation of 13 C/ 15 N-labeled glutathione via fragment.... Retrieved from [Link]

  • CIL Isotope Separation. (n.d.). How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide for Researchers. Retrieved from [Link]

  • Giustarini, D., Dalle-Donne, I., Tsikas, D., & Rossi, R. (2013). A new LC-MS/MS method for the clinical determination of reduced and oxidized glutathione from whole blood. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 929, 97–103. [Link]

  • Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology. [Link]

  • Huang, H., Huang, C., & van Breemen, R. B. (2015). Detection of Reactive Metabolites Using Isotope-Labeled Glutathione Trapping and Simultaneous Neutral Loss and Precursor Ion Scanning with Ultra-High-Pressure Liquid Chromatography Triple Quadrupole Mass Spectrometry. PMC - NIH. [Link]

Sources

A Guide to Assessing the Linearity of Direct Current Voltage Gradient (DCVG) Calibration Curves for Pipeline Integrity Management

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Linear Calibration in DCVG Surveys

The Direct Current Voltage Gradient (DCVG) method is a cornerstone technique for the in-field assessment of coating integrity on buried pipelines.[1][2][3] By detecting and quantifying the voltage gradients in the soil that arise from current flow to coating defects, the DCVG survey allows for the precise location and sizing of these anomalies.[4][5] The ultimate goal is to prioritize repairs effectively, thereby ensuring the long-term integrity of the pipeline and mitigating corrosion risks.[5][6]

At the heart of accurate defect sizing lies the principle of a linear relationship between the measured DCVG signal and the physical size of the coating defect. This relationship is established through a calibration process, resulting in a calibration curve. An ideal calibration curve is linear, meaning that a proportional increase in the DCVG reading directly corresponds to a proportional increase in the defect's severity. However, various factors can introduce non-linearity, leading to significant errors in defect sizing and potentially compromising the integrity management program.

This guide provides an in-depth comparison of linear and non-linear DCVG calibration curves, supported by a detailed experimental protocol for generating such curves. It is intended for researchers, scientists, and asset integrity professionals who rely on precise and reliable data for critical decision-making in pipeline maintenance and repair.

The Foundational Principle: Why Linearity Matters

The DCVG technique quantifies defect severity using a metric known as the "%IR," which represents the percentage of the available cathodic protection (CP) current being consumed by a coating fault.[7][8] In a well-calibrated system, a higher %IR value corresponds to a larger and more severe defect.[7][8] A linear calibration curve ensures that this relationship is consistent and predictable across the entire measurement range of the instrument.

A non-linear calibration curve, conversely, indicates a breakdown in this direct proportionality. This can lead to either an overestimation or underestimation of defect sizes. Overestimation may result in unnecessary and costly excavations, while the underestimation of a severe defect can have catastrophic consequences, potentially leading to pipeline failure. Therefore, a rigorous assessment of the linearity of the DCVG calibration curve is not merely a quality control step but a fundamental requirement for a trustworthy pipeline integrity program.

Experimental Protocol for Generating a DCVG Calibration Curve

While a universally mandated, publicly available standard for the step-by-step generation of a DCVG calibration curve is not readily found, the following protocol represents a scientifically sound and field-proven methodology based on established principles and best practices.[9] This protocol utilizes a controlled environment, such as a soil box or a dedicated testbed with a section of coated pipe, to simulate field conditions.

Objective: To generate a calibration curve by measuring the DCVG response to a series of artificially created coating defects of known sizes.
Materials and Equipment:
  • DCVG survey meter and probes (e.g., copper-copper(II) sulfate electrodes).[3]

  • Current interrupter.[4]

  • DC power source (to simulate the pipeline's cathodic protection system).

  • A section of coated pipe of the same material and coating type as the pipeline to be surveyed.

  • A soil box or testbed filled with soil of known and consistent resistivity.[10]

  • A set of "coupons" or "calibration electrodes" with precisely known bare metal surface areas (e.g., 1 cm², 5 cm², 10 cm², 25 cm², 50 cm²). These will serve as the artificial coating defects.

  • Connection wires and clamps.

  • Multimeter for verifying electrical connections.

  • GPS unit for precise location mapping (optional, for field-based testbeds).

Experimental Workflow:

The following diagram illustrates the key steps in the DCVG calibration workflow:

DCVG_Calibration_Workflow cluster_setup 1. System Setup & Preparation cluster_measurement 2. Data Acquisition cluster_analysis 3. Analysis & Validation Setup_Pipe Install coated pipe section in soil box Connect_CP Connect DC power source and interrupter to pipe Setup_Pipe->Connect_CP Prepare_Defects Prepare artificial defects (coupons of known area) Connect_CP->Prepare_Defects Attach_Defect Attach smallest defect coupon to the pipe Prepare_Defects->Attach_Defect Energize_System Energize the CP system and activate interrupter Attach_Defect->Energize_System Measure_DCVG Measure DCVG signal (%IR) over the defect Energize_System->Measure_DCVG Record_Data Record %IR and corresponding defect area Measure_DCVG->Record_Data Repeat_Measurements Repeat for all defect sizes Record_Data->Repeat_Measurements Repeat_Measurements->Attach_Defect Plot_Curve Plot %IR vs. Defect Area Repeat_Measurements->Plot_Curve Assess_Linearity Perform linear regression and assess R² value Plot_Curve->Assess_Linearity Validate_Curve Validate with blind testing of a known defect Assess_Linearity->Validate_Curve Linearity_Impact cluster_linear Linear Calibration cluster_nonlinear Non-Linear Calibration cluster_outcome Outcome Linear_Curve Linear Calibration Curve (High R²) Proportional_Response Proportional %IR to Defect Size Linear_Curve->Proportional_Response Accurate_Sizing Accurate Defect Sizing Proportional_Response->Accurate_Sizing Reliable_Prioritization Reliable Repair Prioritization Accurate_Sizing->Reliable_Prioritization Nonlinear_Curve Non-Linear Calibration Curve (Low R²) Disproportionate_Response Disproportionate %IR to Defect Size Nonlinear_Curve->Disproportionate_Response Inaccurate_Sizing Inaccurate Defect Sizing Disproportionate_Response->Inaccurate_Sizing Unreliable_Prioritization Unreliable Repair Prioritization Inaccurate_Sizing->Unreliable_Prioritization

Sources

HPLC-UV vs. LC-MS/MS for DCVG Analysis: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous landscape of drug development, the precise and reliable quantification of novel therapeutic agents is a cornerstone of successful preclinical and clinical research. For dicyanovinyl-substituted guanine (DCVG), a compound of significant interest, selecting the appropriate analytical methodology is critical. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth, objective comparison of two powerful analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

This document will delve into the fundamental principles of each technique, present comparative experimental data, and offer detailed protocols to empower you to make an informed decision for your DCVG analysis needs.

The Core Distinction: Principles of Detection

The primary difference between HPLC-UV and LC-MS/MS lies in their detection mechanisms, which fundamentally dictates their performance characteristics. Both methods first employ HPLC to separate DCVG from other components in a complex biological matrix.[1][2]

HPLC-UV: This technique leverages the inherent ability of DCVG to absorb light in the ultraviolet spectrum.[3][4] Following chromatographic separation, the sample flows through a UV detector. A beam of UV light is passed through the sample, and the amount of light absorbed is measured.[4] According to the Beer-Lambert law, this absorbance is directly proportional to the concentration of DCVG in the sample.[4] It is a robust and widely accessible technique, often considered a workhorse in many analytical laboratories.[5][6]

LC-MS/MS: Liquid chromatography-mass spectrometry is a more advanced technique that pairs the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry.[7][8][9] After separation, the DCVG molecules are ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer.[10][11] A tandem mass spectrometer (MS/MS) then isolates the DCVG ions based on their specific mass-to-charge ratio (m/z), fragments them, and detects the resulting product ions.[10] This two-stage filtering process provides exceptional specificity and sensitivity.[7][8]

A Visual Workflow Comparison

The operational workflows for both techniques share the initial steps of sample preparation and chromatographic separation but diverge significantly at the detection stage.

G cluster_0 HPLC-UV Workflow cluster_1 LC-MS/MS Workflow A1 Sample Preparation (e.g., Protein Precipitation, LLE) B1 HPLC Separation (C18 Column) A1->B1 C1 UV Detection (Monitoring at λmax) B1->C1 D1 Data Analysis (Peak Area vs. Concentration) C1->D1 A2 Sample Preparation (SPE, LLE, PPT) B2 HPLC Separation (Often faster than HPLC-UV) A2->B2 C2 Ionization (ESI) B2->C2 D2 Tandem Mass Spectrometry (Precursor -> Product Ion) C2->D2 E2 Data Analysis (Peak Area vs. Concentration) D2->E2 G cluster_0 Decision Guide for DCVG Analysis A Start: DCVG Quantification B Need for High Sensitivity? (e.g., low dose PK studies) A->B C Is the Sample Matrix Complex? B->C No D Select LC-MS/MS B->D Yes C->D Yes E Budgetary Constraints? C->E No F Select HPLC-UV E->F Yes G High Throughput a Priority? E->G No G->D Yes G->F No

Sources

A Senior Application Scientist's Guide to Proficiency Testing for S-(1,2-Dichlorovinyl)glutathione (DCVG) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, toxicologists, and drug development professionals, the accurate quantification of biomarkers is the bedrock of reliable decision-making. S-(1,2-Dichlorovinyl)glutathione (DCVG) is a critical, yet challenging, biomarker for assessing exposure to the common environmental contaminant trichloroethylene (TCE). DCVG is not merely an indicator of exposure; it represents the flux through a specific, nephrotoxic metabolic pathway, making its precise measurement essential for mechanistic toxicology and human health risk assessment.[1][2]

This guide provides an in-depth comparison of analytical methodologies and proficiency testing frameworks for DCVG analysis. It is designed to move beyond simple protocols, offering the rationale behind experimental choices to empower laboratories to generate data that is not only accurate but also defensible.

The Metabolic Context: Why DCVG Matters

Trichloroethylene metabolism is complex, occurring primarily through two competing pathways: cytochrome P450 (CYP)-dependent oxidation and glutathione S-transferase (GST)-mediated conjugation.[1][2][3] While the CYP pathway is often dominant, the GST pathway leads to the formation of DCVG. This conjugate is subsequently metabolized, primarily in the kidneys, to the highly reactive and nephrotoxic species, S-(1,2-dichlorovinyl)-L-cysteine (DCVC).[1][2][4] Therefore, quantifying DCVG provides a direct measure of the bioactivation pathway linked to kidney-specific toxicity.[1]

TCE Metabolism to DCVG TCE Trichloroethylene (TCE) Oxidation CYP-dependent Oxidation TCE->Oxidation Major Pathway Conjugation Glutathione S-Transferase (GST) TCE->Conjugation Minor Pathway (Bioactivation) Oxidative_Metabolites Trichloroacetic Acid (TCA) Trichloroethanol (TCOH) Oxidation->Oxidative_Metabolites DCVG S-(1,2-Dichlorovinyl)glutathione (DCVG) Conjugation->DCVG Further_Metabolism γ-Glutamyltransferase Dipeptidase DCVG->Further_Metabolism Kidney DCVC S-(1,2-Dichlorovinyl)-L-cysteine (DCVC) Further_Metabolism->DCVC Nephrotoxicity Nephrotoxic Metabolites DCVC->Nephrotoxicity β-lyase

Caption: Metabolic activation of Trichloroethylene (TCE) via the GST pathway to form DCVG.

The Gold Standard: LC-MS/MS Analysis of DCVG

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the authoritative method for DCVG quantification due to its exceptional sensitivity and specificity.[5][6] This technique can precisely measure low-level metabolites like DCVG in complex biological matrices such as blood or serum, distinguishing it from structurally similar compounds.[5]

A robust analytical method is a self-validating system. This means that every run includes checks and balances—calibrators, quality controls (QCs), and internal standards—to prove the validity of the results for that specific batch.

LC-MS/MS Workflow for DCVG Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting Sample 1. Collect Serum/ Plasma Sample Spike 2. Spike with Internal Standard Sample->Spike Extract 3. Protein Precipitation & Solid Phase Extraction (SPE) Spike->Extract Reconstitute 4. Evaporate & Reconstitute Extract->Reconstitute Inject 5. Inject onto LC System Reconstitute->Inject Separate 6. Chromatographic Separation (C18) Inject->Separate Ionize 7. Electrospray Ionization (ESI+) Separate->Ionize Detect 8. MS/MS Detection (MRM Mode) Ionize->Detect Integrate 9. Integrate Peaks (Analyte & IS) Detect->Integrate Calibrate 10. Generate Calibration Curve Integrate->Calibrate Quantify 11. Quantify Samples & QCs Calibrate->Quantify Report 12. Review & Report Results Quantify->Report

Caption: A typical bioanalytical workflow for the quantification of DCVG by LC-MS/MS.

This protocol is based on established methodologies and serves as a template for laboratory implementation.[5]

1. Materials and Reagents:

  • DCVG certified reference standard

  • Stable isotope-labeled internal standard (e.g., ¹³C-DCVG)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human serum (blank matrix)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Preparation of Standards and QCs:

  • Prepare a primary stock solution of DCVG in a suitable solvent (e.g., 50:50 methanol:water).

  • Serially dilute the stock solution in blank human serum to create a calibration curve (e.g., 8-10 non-zero points).

  • Prepare Quality Control (QC) samples in blank serum at a minimum of three concentration levels (low, medium, high).

3. Sample Preparation:

  • Thaw serum samples, calibrators, and QCs on ice.

  • To 50 µL of each sample, add 10 µL of the internal standard working solution. Vortex briefly.

  • Add 200 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Condition an SPE cartridge with methanol followed by water.

  • Load the supernatant from the previous step onto the SPE cartridge.

  • Wash the cartridge with water to remove salts and polar interferences.

  • Elute the analyte with methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

4. LC-MS/MS Conditions:

  • LC System: UPLC/HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A time-programmed gradient from 5% B to 95% B.

  • Flow Rate: 0.3 mL/min

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization: Electrospray Ionization, Positive Mode (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor → product ion transitions for DCVG and one for the internal standard.

5. Method Validation: The method must be validated according to established guidelines to ensure its performance is fit for purpose.[7][8][9]

Validation ParameterAcceptance CriteriaRationale
Selectivity No significant interfering peaks at the retention time of the analyte in blank matrix.Ensures the signal is from DCVG and not a confounding molecule.
Linearity & Range Calibration curve with a correlation coefficient (r²) > 0.99.Demonstrates a proportional response to concentration across the measurement range.
Accuracy Mean concentration of QCs within ±15% of nominal value (±20% at LLOQ).Measures the closeness of the measured value to the true value.
Precision Coefficient of variation (%CV) of QCs ≤15% (≤20% at LLOQ).Measures the repeatability and reproducibility of the analysis.
Limit of Quantification (LLOQ) Lowest standard on the curve with accuracy within ±20% and precision ≤20%.Defines the lowest concentration that can be reliably quantified.
Matrix Effect Assessment of ion suppression or enhancement from the biological matrix.Ensures that components in serum do not interfere with ionization.
Stability Analyte stability demonstrated under various conditions (freeze-thaw, bench-top, long-term storage).Confirms that the analyte does not degrade during sample handling and storage.
Proficiency Testing: The External Seal of Trust

A validated method demonstrates internal consistency, but it does not guarantee accuracy relative to other laboratories. This is the critical role of Proficiency Testing (PT), also known as External Quality Assessment (EQA).[10][11][12][13] PT providers distribute blind samples to multiple laboratories, and the collective results are used to assess individual lab performance against a consensus value.

Participation is a mandatory requirement for laboratories seeking or maintaining accreditation under standards like ISO 17025.[14] The competence of PT providers themselves is governed by ISO/IEC 17043, which ensures they operate with impartiality and technical validity.[15][16][17][18]

While PT schemes specifically and solely for DCVG are not common, laboratories can and should participate in broader toxicology or biological monitoring schemes that may include relevant analytes. When selecting a provider, a laboratory must perform due diligence.

FeatureProvider A (e.g., National Scheme)Provider B (e.g., Commercial Provider)Key Considerations for Your Lab
Accreditation ISO/IEC 17043 AccreditedISO/IEC 17043 AccreditedEssential. Ensures the PT scheme itself is operated to a high standard.[16][18]
Analyte Panel Broad panel of occupational exposure biomarkers. May include TCE metabolites.Specialized panels (e.g., drugs of abuse, environmental contaminants).Does the panel cover DCVG or a suitable surrogate like urinary NAcDCVC?
Matrix Human Urine, Human BloodSerum, Plasma, Urine (may be synthetic)The matrix must be relevant to your laboratory's routine samples to be a true test of the entire method.
Frequency Quarterly (4x per year)Bi-annually (2x per year)More frequent testing provides more data points to monitor performance over time.
Reporting Comprehensive report with peer group statistics (z-scores), method comparisons, and historical performance tracking.Report with z-score and pass/fail assessment.Look for detailed reports that allow for thorough investigation of any poor performance.
Cost Typically lower for government-sponsored or national programs.Varies by panel and frequency.Budget must be a practical consideration, but should not compromise quality.
Alternative & Complementary Biomarkers

No single biomarker tells the whole story. While DCVG is a specific indicator of the GST pathway, analyzing it in conjunction with other TCE metabolites provides a more comprehensive toxicological profile.

BiomarkerAnalytical MethodMatrixWindow of DetectionToxicological Insight
S-(1,2-Dichlorovinyl)glutathione (DCVG) LC-MS/MS Blood, SerumShort (hours)[19][20]Direct measure of the nephrotoxic bioactivation pathway flux.[1]
Trichloroacetic Acid (TCA) GC-MS or LC-MS/MSUrine, BloodLong (days)Primary metabolite of the dominant oxidative pathway; associated with liver effects.[3][5]
Trichloroethanol (TCOH) GC-MSUrine, BloodMedium (1-2 days)Metabolite of the oxidative pathway.[1]
N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NAcDCVC) LC-MS/MSUrineMedium (days)The urinary end-product (mercapturate) of the GST pathway; reflects flux through this pathway.[2][4]
Kidney Injury Molecule-1 (KIM-1) Immunoassay (ELISA)UrineN/AA biomarker of early kidney injury, not specific to TCE but can indicate nephrotoxic effects.[21]

Causality Behind Choices: A research lab investigating TCE-induced kidney damage would prioritize the highly specific but transient DCVG in blood and its stable urinary counterpart, NAcDCVC . For general occupational exposure monitoring, the longer half-life of TCA in urine makes it a more practical choice. The selection of the biomarker and method is therefore dictated entirely by the scientific question being asked.

Conclusion

The reliable analysis of S-(1,2-Dichlorovinyl)glutathione is a challenging but essential task for accurately assessing the health risks associated with trichloroethylene exposure. A laboratory's confidence in its DCVG data is built on two pillars: a rigorously validated, highly specific analytical method like LC-MS/MS, and continuous, objective performance verification through an accredited proficiency testing program. By understanding the science behind the methods, embracing a culture of quality assurance, and critically evaluating external performance data, researchers and scientists can ensure their results are accurate, reproducible, and fully defensible.

References

  • Lash, L. H., et al. (2014). Trichloroethylene Biotransformation and its Role in Mutagenicity, Carcinogenicity and Target Organ Toxicity. PMC - NIH. [Link]

  • ANSI National Accreditation Board. ISO/IEC 17043. ANAB. [Link]

  • Bassig, B. A., et al. (2016). Alterations in immune and renal biomarkers among workers occupationally exposed to low levels of trichloroethylene below current regulatory standards. PMC - NIH. [Link]

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  • Yoo, H. S., et al. (2019). Metabolism and Toxicity of Trichloroethylene and Tetrachloroethylene in Cytochrome P450 2E1 Knockout and Humanized Transgenic Mice. PMC - NIH. [Link]

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  • ResearchGate. (n.d.). Postulated metabolism scheme for trichloroethylene. ResearchGate. [Link]

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  • Sohn, M. D., et al. (2004). Reconstructing Population Exposures from Dose Biomarkers: Inhalation of Trichloroethylene (TCE) as a Case Study. Energy Analysis & Environmental Impacts Division. [Link]

  • TrialScreen. (2020). Cancer Markers Associated With Occupational Exposure to Trichloroethylene. TrialScreen. [Link]

  • Kim, S., et al. (2009). Liquid chromatography electrospray ionization tandem mass spectrometry analysis method for simultaneous detection of trichloroacetic acid, dichloroacetic acid, S-(1,2-dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-L-cysteine. PubMed. [Link]

  • Scribd. (2009). Forensic Toxicology Method Validation. Scribd. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. UNODC. [Link]

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  • Routledge. (n.d.). Handbook of Analytical Validation. Routledge. [Link]

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  • Asan Institute for Life Sciences. (n.d.). Method Selection and Validation in Analytical Toxicology. Asan Institute for Life Sciences. [Link]

  • Lash, L. H., et al. (1999). Identification of S-(1,2-dichlorovinyl)glutathione in the Blood of Human Volunteers Exposed to Trichloroethylene. PubMed. [Link]

  • IQLS. (n.d.). External Quality Assessment (EQA) for Laboratories. IQLS. [Link]

  • South Carolina Department of Health and Environmental Control. (2023). Providers of Proficiency Testing. SCDHEC. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of S-(1,2-Dichlorovinyl)glutathione-13C2,15N

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work inherently involves handling potent and novel chemical entities. The safe management and disposal of these compounds are not merely regulatory hurdles; they are a direct extension of our scientific diligence and a cornerstone of laboratory safety. This guide provides a comprehensive, step-by-step protocol for the proper disposal of S-(1,2-Dichlorovinyl)glutathione-13C2,15N (DCVG-¹³C₂,¹⁵N), a compound demanding the highest level of respect due to its chemical properties.

This document moves beyond a simple checklist, delving into the rationale behind each procedure to empower you with the knowledge to handle this and similar substances with confidence and integrity.

Section 1: Hazard Assessment & Triage - Understanding the Risk

Before any disposal protocol can be established, a thorough understanding of the subject compound is essential. S-(1,2-Dichlorovinyl)glutathione (DCVG) is not a benign laboratory reagent. Its hazard profile dictates the stringent controls required for its disposal.

The Inherent Toxicity of the Molecule

DCVG is a potent and well-documented nephrotoxin, inducing severe kidney damage.[1][2] Its mechanism of action involves a bioactivation pathway within the kidneys. The glutathione conjugate is processed by enzymes like γ-glutamyltransferase and cysteine conjugate β-lyase, ultimately producing a reactive thiol that covalently binds to cellular macromolecules, leading to mitochondrial dysfunction and cell death.[1][3][4] Studies have demonstrated that this leads to acute tubular necrosis.[2] Due to this high, organ-specific toxicity, it must be treated as a cytotoxic compound.

Classification as a Halogenated Organic Compound

The presence of two chlorine atoms on the vinyl group firmly places DCVG in the category of halogenated organic compounds . This classification is critical for waste disposal, as halogenated and non-halogenated waste streams must always be segregated.[5][6][7] Co-mingling can interfere with recycling processes and requires more specialized, costly disposal methods like high-temperature incineration to prevent the formation of toxic dioxins and furans.[6]

The Nature of the Isotopic Label: ¹³C and ¹⁵N

It is crucial to distinguish between radioactive and stable isotopes. The ¹³C and ¹⁵N isotopes in this compound are stable, non-radioactive isotopes .[8][] Therefore, they do not present a radiological hazard. The disposal procedures are dictated entirely by the chemical toxicity of the DCVG molecule itself. No additional radiological precautions are required.[8][]

Hazard Parameter Classification & Rationale
Chemical Toxicity Highly Toxic / Cytotoxic . Potent, organ-specific nephrotoxin that causes cell death.[1][2][3]
Chemical Class Halogenated Organic Compound . Contains covalent carbon-chlorine bonds.[6][10]
Isotopic Nature Non-Radioactive . ¹³C and ¹⁵N are stable isotopes requiring no radiological handling.[8]
Regulatory Status Hazardous Waste . Must be managed according to EPA RCRA guidelines or equivalent local regulations.[11][12][13]

Section 2: The Regulatory Imperative - Compliance and Responsibility

The disposal of hazardous chemicals is governed by strict federal and local regulations. In the United States, the Environmental Protection Agency (EPA) provides the primary framework under the Resource Conservation and Recovery Act (RCRA).[12][13]

Under RCRA, the waste generator (the laboratory) is responsible for the waste from "cradle-to-grave."[13] This means you are legally responsible for ensuring the waste is correctly identified, managed, and treated, even after it leaves your facility.[13][14] Additionally, the Occupational Safety and Health Administration (OSHA) provides guidelines to protect workers who handle hazardous substances, including cytotoxic drugs.[15][16][17]

The following workflow ensures compliance with these regulatory standards.

cluster_0 Waste Characterization & Segregation Start Waste Generated: DCVG-¹³C₂,¹⁵N Solution or Contaminated Material Isotope Is it Radioactive? Start->Isotope Halogen Does it contain Halogens? Isotope->Halogen No NonHalogen Non-Halogenated Organic Waste Halogen->NonHalogen No HalogenWaste Halogenated (Cytotoxic) Organic Waste Halogen->HalogenWaste Yes (Contains Chlorine) Stable No (Stable Isotopes) cluster_1 Disposal Workflow A 1. Obtain & Label Correct EHS Container (Halogenated, Toxic) B 2. Don Full PPE (Double Gloves, Gown, Goggles) A->B C 3. Work Inside Chemical Fume Hood B->C D 4. Consolidate Waste (Liquids & Solids) C->D E 5. Securely Close Waste Container D->E F 6. Store in Designated Satellite Accumulation Area E->F G 7. Schedule Pickup with EHS F->G

Caption: Step-by-step workflow for the disposal of DCVG waste.

Section 5: Emergency Preparedness - Spill Management

Accidents can happen. A prepared response is critical to mitigating risk. Your lab should have a spill kit readily available that is specifically designed for cytotoxic compounds.

  • Alert Personnel: Immediately alert others in the lab. Evacuate the immediate area if the spill is large or outside of a fume hood.

  • Don Protective Gear: Before attempting any cleanup, don the appropriate PPE, including double gloves, a disposable gown, and splash goggles. For spills outside a fume hood, an N-95 respirator is necessary.

  • Contain the Spill:

    • For liquid spills: Cover with an absorbent material from the spill kit. Work from the outside of the spill inward.

    • For solid spills: Gently cover the powder with damp absorbent pads to avoid making it airborne. Do not sweep dry powder.

  • Clean the Area: Using the tools in the spill kit, carefully collect all contaminated absorbent materials and any broken glass. Place everything into a designated hazardous waste bag or container.

  • Decontaminate: Clean the spill area with a detergent solution, followed by a rinse with water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your supervisor and your institution's EHS department, even if the spill seems minor.

By adhering to this comprehensive guide, you ensure that your critical research is complemented by an unwavering commitment to safety and environmental stewardship.

References

  • Lash, L. H., & Anders, M. W. (1987). Mechanism of S-(1,2-dichlorovinyl)glutathione-induced nephrotoxicity. Molecular Pharmacology, 32(4), 549–556. ([Link])

  • Lash, L. H., & Anders, M. W. (1986). Cytotoxicity of S-(1,2-dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-L-cysteine in isolated rat kidney cells. The Journal of Biological Chemistry, 261(29), 13076–13081. ([Link])

  • Chakrabarti, S., & Tarakci, H. (1992). Species differences in the nephrotoxic response to S-(1,2-dichlorovinyl)glutathione. Toxicology Letters, 60(3), 343–351. ([Link])

  • Occupational Safety and Health Administration. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Hospital Pharmacy, 43(5), 1193–1204. ([Link])

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A Researcher's Guide to Handling S-(1,2-Dichlorovinyl)glutathione-13C2,15N: A Framework for Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, our role extends beyond providing high-quality reagents; it is our responsibility to empower researchers with the knowledge to handle these materials safely and effectively. S-(1,2-Dichlorovinyl)glutathione-13C2,15N is a powerful tool for metabolic studies, but its handling demands a rigorous and informed approach to safety. This guide provides a comprehensive framework for personal protective equipment (PPE), operational protocols, and disposal, grounded in the principles of chemical causality and laboratory best practices.

The stable isotope labels (¹³C₂, ¹⁵N) incorporated into this molecule do not alter its chemical reactivity or toxicity.[1] Therefore, all safety precautions are dictated by the parent compound, S-(1,2-Dichlorovinyl)glutathione (DCVG), a known nephrotoxicant and a metabolite of the carcinogen trichloroethylene.[2][3][4][5] Our primary objective is to minimize all potential routes of exposure—dermal, ocular, and respiratory—through a combination of engineering controls, administrative procedures, and, as the final line of defense, appropriate PPE.

Foundational Safety: Hazard Assessment and Engineering Controls

Before any handling procedure, a thorough risk assessment is mandatory.[6][7] DCVG is a metabolite of trichloroethylene, a known human carcinogen, and has demonstrated potent and selective nephrotoxicity.[2][3] The fundamental principle of laboratory safety dictates that engineering controls are the primary method for exposure mitigation.

  • Primary Engineering Control: All handling of this compound, especially in its solid form, must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood contains aerosols and particulates, protecting the researcher from respiratory exposure.

  • Administrative Controls: Standard Operating Procedures (SOPs) must be developed and strictly followed for all tasks involving this compound.[8] All personnel must be trained on these SOPs and the specific hazards of DCVG.

A Multi-Layered PPE Strategy: Beyond the Lab Coat

Personal Protective Equipment is the final barrier between the researcher and the chemical. A multi-layered approach is essential, addressing each potential route of exposure. The selection of PPE should be based on a thorough hazard assessment for each specific task.[9]

Skin contact is a primary route of exposure. Standard cotton lab coats may not offer sufficient protection from splashes of concentrated solutions.

  • Body Protection: A lab coat is the minimum requirement.[7] For tasks with a higher splash risk, such as preparing stock solutions or handling larger quantities, a chemically resistant apron over the lab coat is recommended.

  • Hand Protection: Due to the hazardous nature of DCVG, a double-gloving protocol is mandated. This provides a critical safety layer; if the outer glove is compromised, the inner glove continues to offer protection while the outer is removed and replaced.

    • Glove Selection: Nitrile gloves are the standard for incidental contact.[7] Always check the manufacturer's compatibility chart for the specific solvents being used. After any known contact, the outer glove must be removed and replaced immediately.[7]

Task Minimum Hand Protection Rationale
Weighing Solid CompoundDouble Nitrile GlovesProtects against incidental contact with particulates.
Preparing Stock SolutionsDouble Nitrile GlovesProtects against splashes and direct contact with the compound and solvent.
Handling Dilute SolutionsDouble Nitrile GlovesMaintains a consistent safety standard and protects against unforeseen splashes.

All laboratory work requires eye protection, but the level of protection must match the hazard.

  • Minimum Requirement: Safety glasses with side shields that meet ANSI Z87.1 standards are the absolute minimum for being present in the laboratory.[7][10]

  • Required for Handling: When actively handling DCVG in any form (solid or solution), chemical splash goggles are required. Goggles provide a seal around the eyes, offering superior protection from splashes, an advantage not provided by safety glasses.[6]

  • Enhanced Protection: For tasks with a significant splash or aerosolization risk (e.g., handling quantities greater than a few milligrams, vortexing solutions), a full-face shield must be worn in addition to chemical splash goggles.[6][10]

When engineering controls are properly used, the need for respiratory protection is minimized. However, it is crucial for specific scenarios.

  • Standard Operations: During routine handling inside a certified chemical fume hood, a respirator is not typically required. The fume hood provides adequate respiratory protection.

  • Non-Routine Operations: A NIOSH-approved respirator is required if there is a failure of engineering controls (e.g., fume hood malfunction) or during spill cleanup.[6][10][11] The type of respirator and cartridge should be determined by your institution's environmental health and safety (EHS) department based on a quantitative risk assessment. A P100 particulate filter may be appropriate for the solid, while an organic vapor cartridge would be needed for solutions.

Diagram: PPE Selection Workflow

PPE_Workflow start Start: Task with This compound q_fume_hood Is the task performed entirely within a certified chemical fume hood? start->q_fume_hood n_fume_hood STOP WORK. Consult EHS. Respirator Required. q_fume_hood->n_fume_hood No q_splash_risk Is there a significant risk of splashing? q_fume_hood->q_splash_risk Yes ppe_high_risk Required PPE: - Chemical Splash Goggles - Face Shield - Double Nitrile Gloves - Chemical Resistant Apron - Lab Coat q_splash_risk->ppe_high_risk Yes ppe_low_risk Required PPE: - Chemical Splash Goggles - Double Nitrile Gloves - Lab Coat q_splash_risk->ppe_low_risk No

Caption: A decision-making workflow for selecting appropriate PPE.

Operational and Disposal Plans

A safe experiment is one that is planned from start to finish, including decontamination and disposal.

  • Preparation: Designate a specific area within the chemical fume hood for handling DCVG. Cover the work surface with absorbent, plastic-backed paper.

  • Donning PPE: Before entering the designated area, don all required PPE as determined by your risk assessment: inner gloves, lab coat, outer gloves, and chemical splash goggles (plus face shield if required).

  • Weighing: If handling the solid, carefully weigh the required amount onto weighing paper or into a tared vial within the fume hood. Use anti-static equipment if available to prevent dispersal of the powder.

  • Solubilization: Add solvent to the vial containing the solid. Cap the vial securely before mixing or vortexing.

  • Post-Handling: After the task is complete, carefully remove the outer gloves and dispose of them in the designated hazardous waste container. Decontaminate any equipment used.

All materials that come into contact with this compound must be treated as hazardous waste.

  • Consumables: All disposable items (e.g., pipette tips, weighing paper, gloves, absorbent pads) must be placed in a clearly labeled hazardous waste bag or container located within the fume hood.[12]

  • Glassware: Reusable glassware must be decontaminated. Rinse the glassware three times with a suitable solvent (e.g., ethanol or acetone), collecting all rinsate as hazardous waste. Then, wash the glassware according to standard laboratory procedures.

  • Chemical Waste: All stock solutions, unused experimental solutions, and solvent rinses must be collected in a compatible, sealed, and clearly labeled hazardous waste container.

  • Spills: In the event of a spill, evacuate the area and follow your institution's EHS spill response protocol. A spill kit containing absorbent material, decontamination solution (e.g., 10% bleach solution followed by a water rinse), and hazardous waste bags should be readily available. Do not attempt to clean a large spill without proper training and respiratory protection.

Diagram: Decontamination & Disposal Pathway

Decontamination_Disposal start Item Contaminated with DCVG q_disposable Is the item disposable? start->q_disposable disposable_path Place in designated, labeled solid hazardous waste container. q_disposable->disposable_path Yes (Gloves, Tips, etc.) reusable_path Decontaminate: 1. Triple rinse with solvent. 2. Collect all rinsate as liquid hazardous waste. 3. Proceed with standard cleaning. q_disposable->reusable_path No (Glassware, etc.)

Caption: A logical flow for handling contaminated laboratory items.

Emergency Procedures

In case of accidental exposure, immediate action is critical.

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing while flushing. Seek immediate medical attention.

  • Eye Exposure: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Use an emergency eyewash station. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

By understanding the inherent hazards of S-(1,2-Dichlorovinyl)glutathione and implementing this comprehensive safety framework, researchers can confidently utilize this valuable compound while ensuring their personal safety and the integrity of their work.

References

  • Guidelines for the Laboratory Use of Chemical Carcinogens. Regulations.gov.
  • 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Safe Handling of Chemicals. Environmental Health and Safety, University of Washington. Available at: [Link]

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  • Identification of S-(1,2-Dichlorovinyl) Glutathione in the Blood of Human Volunteers Exposed to Trichioroethylene. ResearchGate. Available at: [Link]

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  • About National Personal Protective Technology Laboratory (NPPTL). NIOSH, Centers for Disease Control and Prevention (CDC). Available at: [Link]

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  • Exposure to the trichloroethylene metabolite S-(1,2-dichlorovinyl)-L-cysteine under hypoxic conditions... PubMed, National Library of Medicine. Available at: [Link]

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  • SAFETY DATA SHEET - Glutathione, Oxidized, Free Acid. Merck Millipore. Available at: [Link]

  • S-(1,2-Dichlorovinyl)-Glutathione | CAS 2148-32-5. Veeprho. Available at: [Link]

  • This compound. Isotope Science / Alfa Chemistry. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.